molecular formula C5H5IN2O B2912055 5-iodo-2-methylpyridazin-3(2H)-one CAS No. 153239-91-9

5-iodo-2-methylpyridazin-3(2H)-one

Número de catálogo: B2912055
Número CAS: 153239-91-9
Peso molecular: 236.012
Clave InChI: ZZVTUADLCFBPGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-iodo-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.012. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-iodo-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVTUADLCFBPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Pyridazinone Scaffold and the Strategic Value of 5-iodo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-iodo-2-methylpyridazin-3(2H)-one

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often regarded as a "privileged structure."[1] This designation stems from its remarkable ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[1][2][3] The versatility of the pyridazinone core makes it a foundational element in modern drug discovery and development.

Within this important class of compounds, This compound emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the presence of the iodo-substituent at the C5 position. The carbon-iodine bond is the most reactive among carbon-halogen bonds in metal-catalyzed cross-coupling reactions due to its low bond dissociation energy.[4] This makes the molecule an ideal substrate for introducing a wide variety of functional groups and building molecular complexity through reactions such as Suzuki, Sonogashira, and Heck couplings, as well as cyanation and amination reactions.[5] This guide provides a detailed examination of the primary synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and protocols.

Conceptual Framework: Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves considering several key bond disconnections. The most apparent strategies focus on the formation of the C5-I bond at a late stage or building the heterocyclic ring from an already iodinated precursor.

Diagram 1: Retrosynthetic Analysis

A conceptual overview of the primary synthetic strategies for accessing the target molecule.

G cluster_1 Synthetic Strategies TM This compound C_I_bond C5-I Bond Formation TM->C_I_bond N_Me_bond N2-Methylation TM->N_Me_bond Ring_Formation Ring Cyclization TM->Ring_Formation Strategy_A Pathway 1: Halogen Exchange & Reduction C_I_bond->Strategy_A Strategy_B Pathway 2: Aromatic Finkelstein Reaction C_I_bond->Strategy_B Strategy_C Pathway 3: Direct Electrophilic Iodination C_I_bond->Strategy_C G Start 4,5-dichloro-2-methyl -pyridazin-3(2H)-one Product 5-iodo-2-methyl -pyridazin-3(2H)-one Start->Product Reagents 57% aq. HI Heat (137 °C), 24h Reagents->Start G Start 5-bromo-2-methyl -pyridazin-3(2H)-one Product 5-iodo-2-methyl -pyridazin-3(2H)-one Start->Product Reagents NaI CuI (5 mol%) Diamine Ligand (10 mol%) Dioxane, Heat Reagents->Start G Start 2-methyl -pyridazin-3(2H)-one Product 5-iodo-2-methyl -pyridazin-3(2H)-one Start->Product Reagents I₂ Oxidant (e.g., TBHP) or Base (e.g., Pyridine) Reagents->Start

References

An In-Depth Technical Guide to 5-iodo-2-methylpyridazin-3(2H)-one: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core and the Strategic Role of 5-iodo-2-methylpyridazin-3(2H)-one

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including cardiovascular, anticancer, and anti-inflammatory properties. The strategic placement of functional groups on this ring system allows for the fine-tuning of a molecule's pharmacological profile. This compound has emerged as a particularly valuable building block in this context. The presence of the iodo group at the C5 position provides a reactive handle for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, making it a key intermediate in the synthesis of complex molecules for drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

This compound is typically a light brown solid under standard conditions. Its fundamental properties are summarized in the table below. Understanding these characteristics is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 153239-91-9[1]
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Appearance Light brown solid
Melting Point 179-180 °C
Boiling Point (Predicted) 236.3 ± 43.0 °C
Density (Predicted) 2.07 ± 0.1 g/cm³
pKa (Predicted) -2.41 ± 0.20
Storage Under inert gas (nitrogen or Argon) at 2–8 °C
  • ¹H NMR: Signals corresponding to the N-methyl group and the two protons on the pyridazinone ring.

  • ¹³C NMR: Resonances for the five carbon atoms, including the carbonyl carbon, the carbon bearing the iodine, and the N-methyl carbon.

  • IR Spectroscopy: A characteristic absorption band for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (236.01 g/mol ).

Synthesis of this compound

The synthesis of this compound is reliably achieved from 4,5-dichloro-2-methyl-2H-pyridazin-3-one. This transformation involves a halogen exchange reaction, where the chloro groups are substituted by iodo groups, followed by a reduction.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound Start 4,5-dichloro-2-methyl-2H-pyridazin-3-one Reagent 57% aq. HI Start->Reagent Conditions Heat (137 °C), 24h Reagent->Conditions Workup Aqueous workup with Na₂S₂O₃ DCM extraction Conditions->Workup Purification Grinding with DCM/Methanol Filtration Workup->Purification Product This compound Purification->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure found in the literature.

Materials:

  • 4,5-dichloro-2-methyl-2H-pyridazin-3-one

  • 57% aqueous hydriodic acid (HI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Deionized water

Procedure:

  • To a suitable reaction vessel, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.55 g, 8.65 mmol) and 57% aqueous hydriodic acid (50 mL).

  • Heat the reaction mixture to 137 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a solution of sodium thiosulfate (20 g) in water (250 mL).

  • Slowly pour the cooled reaction solution into the sodium thiosulfate solution with stirring.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium chloride solution (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the resulting residue, add a 1:1 mixture of dichloromethane and methanol and grind to induce precipitation.

  • Isolate the yellow powder product by filtration. The reported yield for this procedure is quantitative.

Rationale: The use of hydriodic acid serves as both a source of iodide for the nucleophilic substitution of the chlorine atoms and as a reducing agent. The aqueous workup with sodium thiosulfate is essential to quench any remaining iodine.

Reactivity and Applications in Drug Discovery

The iodine atom in this compound is the key to its synthetic utility, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the C5 position, a critical step in the development of new drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several important cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridazinone core and various aryl or heteroaryl boronic acids or esters. This is a widely used reaction in medicinal chemistry to construct biaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Representative Protocol (Adapted from similar iodo-heterocycles):

  • In a reaction vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

  • Add a solvent system, typically a mixture of toluene, ethanol, and water (e.g., 4:1:1, 10 mL).

  • Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality: The base is crucial for the transmetalation step, activating the boronic acid. The choice of solvent and ligand can significantly impact the reaction efficiency and substrate scope.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridazinone and a terminal alkyne. The resulting alkynyl-pyridazinones are versatile intermediates that can be further elaborated or may themselves possess biological activity.

Representative Protocol (Adapted from similar iodo-heterocycles):

  • To a dry flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-5 mol%).

  • Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine or diisopropylamine (2-3 equivalents).

  • Add the terminal alkyne (1.1-1.2 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up involves dilution with an organic solvent, filtration to remove solids, and washing the organic phase with aqueous ammonium chloride and brine.

  • Purify the product by column chromatography.

Causality: The copper(I) co-catalyst is essential for the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the C5 position of the pyridazinone ring. This is particularly useful for synthesizing compounds that can engage in hydrogen bonding interactions with biological targets.

Representative Protocol (Adapted from similar iodo-heterocycles):

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Add this compound (1.0 mmol) and an anhydrous solvent (e.g., toluene or dioxane).

  • Add the desired amine (1.1-1.5 equivalents).

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purify the product by column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Logical Relationship of Cross-Coupling Reactions

CrossCoupling Reactivity of this compound Substrate This compound Suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) Substrate->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (with R-C≡CH) Substrate->Sonogashira Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination (with R₂NH) Substrate->Buchwald Pd catalyst, Ligand, Base Product_Suzuki 5-Aryl-2-methylpyridazin-3(2H)-one Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl-2-methylpyridazin-3(2H)-one Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino-2-methylpyridazin-3(2H)-one Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridazinone-containing molecules. Its straightforward synthesis and the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties and reactivity, as detailed in this guide, will enable researchers to effectively leverage this compound in the design and synthesis of novel therapeutic agents.

References

Unveiling the Therapeutic Potential of 5-iodo-2-methylpyridazin-3(2H)-one: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one scaffold stands as a "wonder nucleus" in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[1] This technical guide delves into the potential mechanisms of action of a specific, yet understudied derivative, 5-iodo-2-methylpyridazin-3(2H)-one. While direct experimental evidence for this particular molecule is not yet available in peer-reviewed literature, this document will synthesize the extensive research on the pyridazinone class to propose and explore its most probable biological targets and signaling pathways. By examining the structure-activity relationships and established mechanisms of closely related analogs, we will construct a scientifically-grounded framework for future investigation. This guide will serve as a foundational resource for researchers aiming to elucidate the therapeutic promise of this compound, providing not only a theoretical basis for its action but also a practical roadmap for its experimental validation.

The Pyridazin-3(2H)-one Core: A Privileged Scaffold in Drug Discovery

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This arrangement confers a unique electronic and structural profile that allows for diverse chemical modifications and interactions with a wide array of biological targets.[2] The versatility of this scaffold is evidenced by the numerous pyridazinone derivatives that have been developed and investigated for various therapeutic applications.[2][3]

The known biological activities of pyridazinone derivatives are remarkably diverse, spanning:

  • Cardiovascular Effects: Many derivatives exhibit vasodilator, antihypertensive, and positive inotropic (cardiotonic) properties.[2][4][5]

  • Anti-inflammatory and Analgesic Activity: A significant number of pyridazinones have demonstrated potent anti-inflammatory and analgesic effects, with some acting as selective COX-2 inhibitors.[1]

  • Anticancer Properties: The pyridazinone core is found in several classes of anticancer agents that target various kinases and other crucial components of cancer cell signaling.[2]

  • Central Nervous System (CNS) Activity: Certain derivatives have been shown to possess antinociceptive and anticonvulsant activities.

Given this established pharmacological profile of the parent scaffold, it is highly probable that this compound will exhibit activity in one or more of these areas. The presence of a methyl group at the 2-position and an iodine atom at the 5-position will undoubtedly influence its pharmacokinetic properties and target-binding affinity, making it a unique entity for investigation.

Postulated Mechanisms of Action for this compound

Based on the extensive literature on pyridazinone derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses are grounded in the known activities of structurally related compounds and provide a solid foundation for experimental exploration.

Cardiovascular Modulation: A Potential Vasodilator and Inotrope

A prominent and well-documented activity of pyridazinone derivatives is their effect on the cardiovascular system.[2][4] Many analogs have been shown to induce vasodilation and exhibit antihypertensive effects.[6] Some also demonstrate positive inotropic effects on cardiac muscle.[5]

Potential Molecular Targets and Signaling Pathways:

  • Phosphodiesterase (PDE) Inhibition: Some pyridazinone-based cardiotonics and vasodilators act by inhibiting phosphodiesterases, particularly PDE3. Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. In the heart, this results in a positive inotropic effect. In vascular smooth muscle, it leads to relaxation and vasodilation.

  • Modulation of Calcium Channels: Certain pyridazinone derivatives may directly or indirectly modulate the function of calcium channels in vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent vasodilation.

  • Endothelial Nitric Oxide Synthase (eNOS) Activation: Recent studies on novel pyridazin-3-one derivatives have suggested that their vasorelaxant activity may be mediated through the upregulation of eNOS expression and nitric oxide production.[6]

The following diagram illustrates a potential signaling pathway for the cardiovascular effects of this compound, assuming a mechanism involving PDE3 inhibition.

Cardiovascular_Mechanism This compound This compound PDE3 PDE3 This compound->PDE3 Inhibition cAMP cAMP PDE3->cAMP Degradation PKA PKA cAMP->PKA Activation Cardiac_Muscle Cardiac_Muscle PKA->Cardiac_Muscle Vascular_Smooth_Muscle Vascular_Smooth_Muscle PKA->Vascular_Smooth_Muscle Increased_Contractility Increased_Contractility Cardiac_Muscle->Increased_Contractility Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation

Caption: Postulated cardiovascular mechanism via PDE3 inhibition.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

The pyridazinone scaffold is a well-established pharmacophore for the development of anti-inflammatory agents.[1] Several derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2.[1]

Potential Molecular Targets and Signaling Pathways:

  • COX-1/COX-2 Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Given that vicinally disubstituted pyridazinones have been reported as selective COX-2 inhibitors, this is a highly probable mechanism for this compound.[1]

  • Modulation of Pro-inflammatory Cytokines: Pyridazinone derivatives have been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Some iodinated benzopyrone compounds, which share some structural similarities with the topic compound, have been shown to inhibit PARP, an enzyme involved in DNA repair and inflammatory signaling.[7][8] This presents another intriguing, albeit more speculative, avenue for investigation.

The following diagram illustrates the potential anti-inflammatory mechanism of this compound through COX-2 inhibition.

Anti_Inflammatory_Mechanism Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever This compound This compound This compound->COX2 Inhibition

Caption: Postulated anti-inflammatory mechanism via COX-2 inhibition.

Anticancer Potential: Inhibition of Cancer-Related Kinases

The pyridazin-3(2H)-one scaffold has been incorporated into various molecules designed as targeted anticancer agents.[2] These compounds often function by inhibiting specific protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Potential Molecular Targets and Signaling Pathways:

  • Tyrosine Kinase Inhibition: Many pyridazinone derivatives have been developed as inhibitors of various tyrosine kinases, such as B-RAF, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFR).[2] These kinases are often dysregulated in different types of cancer.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell division. Some pyridazinone derivatives have been explored as DHFR inhibitors.[2]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain compounds containing the pyridazinone moiety may interfere with tubulin polymerization.[2]

Experimental Roadmap for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required. The following outlines a series of in vitro and cell-based assays designed to probe its activity in the cardiovascular, anti-inflammatory, and anticancer arenas.

In Vitro Assays for Target Identification

A panel of in vitro biochemical and enzymatic assays should be the first step to identify direct molecular targets.

Hypothesized Mechanism Primary Assay Secondary/Confirmatory Assays Key Parameters to Measure
Cardiovascular PDE3 Inhibition AssayPDE family selectivity profilingIC50
eNOS Activation AssayWestern blot for phosphorylated eNOSEC50
Anti-inflammatory COX-1/COX-2 Inhibition AssayProstaglandin E2 (PGE2) production assay in cellsIC50, Selectivity Index
PARP-1 Inhibition AssayPARP activity assay in cell lysatesIC50
Anticancer Kinase Inhibition Panel (e.g., B-RAF, BTK, FGFR)Individual kinase inhibition assays for hitsIC50
DHFR Inhibition AssayIC50
Tubulin Polymerization AssayIC50
Cell-Based Assays for Functional Characterization

Following target identification, cell-based assays are crucial to understand the functional consequences of target engagement in a more physiological context.

Experimental Workflow for Cell-Based Assays:

Cell_Based_Assay_Workflow cluster_readouts Functional Readouts Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Treat with this compound Functional_Readout Functional_Readout Compound_Treatment->Functional_Readout Data_Analysis Data_Analysis Functional_Readout->Data_Analysis Vasodilation_Assay Vasodilation_Assay Cytokine_Release_Assay Cytokine_Release_Assay Cancer_Cell_Proliferation Cancer_Cell_Proliferation

Caption: General workflow for cell-based functional assays.

Specific Cell-Based Assays:

  • Cardiovascular:

    • Aortic Ring Vasorelaxation Assay: To assess the vasodilatory effect on isolated rat aortic rings pre-contracted with phenylephrine or potassium chloride.[4][6]

    • Cardiomyocyte Contractility Assay: To measure the inotropic effects on isolated cardiomyocytes.

  • Anti-inflammatory:

    • LPS-stimulated Macrophage Assay: To measure the effect on the production of TNF-α, IL-6, and PGE2 in lipopolysaccharide-stimulated macrophages (e.g., RAW 264.7 cells).

    • NF-κB Reporter Assay: To determine if the anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

  • Anticancer:

    • Cancer Cell Line Proliferation/Viability Assays: To screen for antiproliferative activity against a panel of human cancer cell lines (e.g., using MTT or CellTiter-Glo assays).

    • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

    • Apoptosis Assays: To assess the induction of programmed cell death (e.g., by Annexin V/PI staining).

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the pyridazinone scaffold provides a strong foundation for targeted investigation. The hypotheses presented in this guide, centered on cardiovascular, anti-inflammatory, and anticancer activities, offer a logical starting point for a comprehensive research program. The proposed experimental roadmap, from in vitro target screening to cell-based functional assays, provides a clear path forward for uncovering the therapeutic potential of this novel compound. Future studies should also focus on in vivo models to validate the findings from in vitro and cell-based experiments and to assess the pharmacokinetic and safety profiles of this compound. The exploration of this molecule could lead to the development of new and effective therapies for a range of human diseases.

References

An In-depth Technical Guide to 5-iodo-2-methylpyridazin-3(2H)-one (CAS: 153239-91-9): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridazinone Scaffold

The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This six-membered diazine heterocycle is a versatile pharmacophore due to its ability to engage in various biological interactions, leading to a wide spectrum of therapeutic applications.[3] Pyridazinone derivatives have demonstrated significant potential in the development of agents for cardiovascular diseases, cancer, inflammation, and central nervous system disorders.[2][4][5] The inherent chemical reactivity of the pyridazinone core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3]

Within this important class of compounds, 5-iodo-2-methylpyridazin-3(2H)-one emerges as a particularly valuable synthetic intermediate. The presence of an iodine atom at the 5-position provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, making it a cornerstone for building complex molecular architectures in the pursuit of novel drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, with a focus on its practical application in drug discovery programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 153239-91-9[6]
Molecular Formula C₅H₅IN₂O[6]
Molecular Weight 236.01 g/mol [6]
Appearance Yellow powder[6]
Storage Temperature Room Temperature[6]
Spectroscopic Characterization
  • ¹H NMR: The spectrum would likely show a singlet for the N-methyl group, and two doublets in the aromatic region corresponding to the protons on the pyridazinone ring.

  • ¹³C NMR: The carbon spectrum would display signals for the carbonyl group, the iodinated carbon, the other carbons of the pyridazinone ring, and the N-methyl carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Note: Researchers should perform their own full characterization of this compound before use in a synthetic sequence to confirm its identity and purity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from commercially available precursors. A robust and scalable protocol involves the reaction of 4,5-dichloro-2-methyl-2H-pyridazin-3-one with hydriodic acid.[6]

Experimental Protocol: Synthesis from 4,5-dichloro-2-methyl-2H-pyridazin-3-one[6]

This protocol describes a general procedure for the synthesis of 5-iodo-2-methyl-2H-pyridazin-3-one.

Step 1: Reaction Setup

  • To a suitable reaction vessel, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.55 g, 8.65 mmol).

  • Add 57% aqueous hydriodic acid (50 mL).

Step 2: Reaction

  • Heat the reaction mixture to 137°C.

  • Maintain this temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • After completion, cool the reaction mixture to room temperature.

  • Prepare a solution of sodium thiosulfate (20 g) in water (250 mL).

  • Pour the cooled reaction solution into the sodium thiosulfate solution to quench the excess iodine.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic phases sequentially with water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain a residue.

Step 4: Purification

  • Grind the resulting residue with a 50:50 solvent mixture of dichloromethane-methanol.

  • Separate the precipitate by filtration to yield 5-iodo-2-methyl-2H-pyridazin-3-one as a yellow powder (3.45 g, quantitative yield).

TLC Conditions:

  • Stationary Phase: Silica gel 60F254

  • Mobile Phase: Dichloromethane-ethyl acetate (70:30)

  • Rf: 0.4

Synthesis_Workflow start 4,5-dichloro-2-methyl- 2H-pyridazin-3-one reaction Reaction (137°C, 24h) start->reaction reagent 57% aq. HI reagent->reaction workup Aqueous Work-up (Na2S2O3, DCM extraction) reaction->workup purification Purification (DCM/MeOH trituration) workup->purification product 5-iodo-2-methyl- pyridazin-3(2H)-one purification->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This feature makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Reactivity_Diagram start 5-iodo-2-methyl- pyridazin-3(2H)-one suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, base) start->suzuki C-C bond sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira C-C bond heck Heck Coupling (Alkene, Pd catalyst, base) start->heck C-C bond buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald C-N bond product_suzuki 5-Aryl/Heteroaryl- 2-methylpyridazin-3(2H)-one suzuki->product_suzuki product_sonogashira 5-Alkynyl- 2-methylpyridazin-3(2H)-one sonogashira->product_sonogashira product_heck 5-Alkenyl- 2-methylpyridazin-3(2H)-one heck->product_heck product_buchwald 5-Amino- 2-methylpyridazin-3(2H)-one buchwald->product_buchwald

Caption: Key cross-coupling reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle of various cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridazinone core and a variety of aryl or heteroaryl boronic acids or esters. This is a widely used method for constructing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodopyridazinone with terminal alkynes, leading to the formation of alkynyl-substituted pyridazinones. These products can serve as versatile intermediates for further transformations or as final products with potential biological activity.

  • Heck Coupling: The Heck reaction allows for the arylation of alkenes, providing a route to vinyl-substituted pyridazinones. This reaction is a powerful tool for creating complex olefinic structures.

  • Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. It allows for the coupling of the iodopyridazinone with a wide range of primary and secondary amines, providing access to a diverse array of 5-amino-pyridazinone derivatives.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The pyridazinone scaffold is a key component in a multitude of compounds with diverse therapeutic applications, including roles as anticancer and cardiovascular agents.[2][4] The versatility of this compound as a synthetic intermediate makes it a valuable tool in the development of novel drug candidates targeting these and other disease areas.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core functionalized with various aryl and heteroaryl substituents. The ability to introduce these substituents in a controlled and efficient manner is crucial for the exploration of structure-activity relationships (SAR). For instance, this compound can be envisioned as a key starting material in the synthesis of inhibitors for kinases such as DYRK1A, which are implicated in neurodegenerative diseases and cancer.[7]

A hypothetical synthetic route towards a DYRK1A inhibitor could involve a Suzuki coupling of this compound with a suitable boronic acid to install a key pharmacophoric element. This would be followed by further functionalization of the pyridazinone ring to complete the synthesis of the target molecule.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and, most importantly, the reactivity of its carbon-iodine bond in a wide range of palladium-catalyzed cross-coupling reactions, provide a powerful platform for the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined and reactive intermediates will remain a cornerstone of successful drug development programs. This guide has provided a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, empowering researchers to leverage its potential in their own discovery efforts.

References

An In-Depth Technical Guide to the Spectroscopic Data of 5-iodo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the spectroscopic data for the heterocyclic compound 5-iodo-2-methylpyridazin-3(2H)-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document serves as a comprehensive resource for researchers, offering an in-depth analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by references to established methodologies, ensuring scientific integrity and empowering researchers to confidently utilize this compound in their work.

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The introduction of an iodine atom at the 5-position and a methyl group at the N2-position creates a unique electronic and steric environment, making it a valuable scaffold for the synthesis of novel bioactive molecules. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous proof of structure and purity. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data of this compound, offering insights into the experimental choices and the logic behind the spectral interpretations.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential before delving into the spectroscopic data.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a molecule like this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) to ensure adequate signal dispersion.

Data Interpretation:

Based on the structure, the following proton signals are expected:

  • N-CH₃: A singlet in the region of 3.5-4.0 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom. The chemical shift is influenced by the electronegativity of the adjacent nitrogen and the overall electronic nature of the pyridazinone ring.

  • Ring Protons: Two signals corresponding to the protons on the pyridazinone ring.

    • H4: A doublet in the aromatic region. Its chemical shift will be influenced by the adjacent carbonyl group and the iodine atom.

    • H6: A doublet in the aromatic region. Its chemical shift will be influenced by the adjacent nitrogen atom.

The coupling between H4 and H6 would likely result in a small coupling constant (J), characteristic of a four-bond coupling in a six-membered ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7s3HN-CH₃
~7.0-7.5d1HH4
~7.8-8.2d1HH6

Note: The predicted chemical shifts are estimates and the actual experimental values may vary.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The molecule contains five carbon atoms in distinct chemical environments:

  • C=O: The carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

  • C-I: The carbon atom bonded to the iodine (C5) will also be downfield, with its chemical shift influenced by the heavy atom effect of iodine.

  • Ring Carbons (C4, C6): These carbons will appear in the aromatic region of the spectrum. Their precise chemical shifts are determined by the electronic effects of the neighboring substituents.

  • N-CH₃: The methyl carbon will have the most upfield chemical shift, typically in the range of 30-40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C3 (C=O)
~140-150C6
~90-100C5 (C-I)
~130-140C4
~35N-CH₃

Note: The predicted chemical shifts are estimates and the actual experimental values may vary.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data can be obtained using various ionization techniques, with Electron Ionization (EI) or Electrospray Ionization (ESI) being the most common for this type of molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

Data Interpretation:

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₅H₅IN₂O), which is approximately 235.95 g/mol . The presence of iodine will result in a characteristic isotopic pattern.

  • Fragmentation Pattern: Common fragmentation pathways for pyridazinone derivatives may include the loss of CO, N₂, or the methyl group. The fragmentation pattern can provide valuable structural information.

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

G M [C5H5IN2O]+. m/z = 236 M_minus_CO [C4H5IN2]+. m/z = 208 M->M_minus_CO - CO M_minus_CH3 [C4H2IN2O]+. m/z = 221 M->M_minus_CH3 - .CH3 Iodo_ion [I]+. m/z = 127 M->Iodo_ion fragmentation

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

Data Interpretation:

The IR spectrum reveals the presence of specific functional groups within the molecule.

  • C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group of the pyridazinone ring. The exact position of this band can be influenced by conjugation and ring strain.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration will likely appear in the 1200-1350 cm⁻¹ region.

  • C-I Stretch: The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O stretch
~1600-1450MediumC=C and C=N stretches
~3100-3000Medium-WeakAromatic C-H stretch
~2950Medium-WeakAliphatic C-H stretch
~1350-1200MediumC-N stretch

Note: The predicted frequencies are estimates and the actual experimental values may vary.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive structural characterization of this compound. The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for the unambiguous confirmation of its molecular structure. This detailed guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling them to confidently work with this important heterocyclic compound. The principles of spectral interpretation outlined herein can be applied to the characterization of other novel pyridazinone derivatives, facilitating the advancement of research in this promising area.

An In-depth Technical Guide to 5-iodo-2-methylpyridazin-3(2H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazin-3(2H)-one Scaffold in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic scaffolds. Among these, the pyridazin-3(2H)-one core has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and a tunable electronic nature, make it an attractive framework for designing molecules that can effectively interact with various biological targets.

Significance of the Pyridazinone Core

The pyridazinone nucleus is a key component in numerous compounds exhibiting a wide spectrum of pharmacological activities. These include agents targeting cardiovascular diseases, such as vasodilators, as well as molecules with anticancer properties.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This has led to the development of pyridazinone-based drugs for a range of therapeutic areas, including inflammation, infectious diseases, and neurological disorders.[3][4][5]

The Role of Halogenated Intermediates in Medicinal Chemistry

Halogenated organic compounds, particularly iodo-derivatives, are of paramount importance in the synthesis of complex molecules. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is highly susceptible to a variety of chemical transformations. This reactivity makes iodo-substituted intermediates exceptionally valuable in the construction of intricate molecular architectures, most notably through transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are foundational in modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Introducing 5-iodo-2-methylpyridazin-3(2H)-one: A Versatile Building Block

This compound (CAS No: 153239-91-9) is a key pharmaceutical intermediate that marries the desirable pharmacological properties of the pyridazinone core with the synthetic utility of an iodo-substituent.[6][7] This combination makes it a powerful tool for the synthesis of diverse libraries of compounds for drug discovery programs. The presence of the methyl group at the N2 position prevents tautomerization and provides a fixed point for molecular orientation, while the iodo group at the C5 position serves as a versatile handle for the introduction of various functionalities.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug development. Several synthetic strategies can be envisioned, with the choice of route often depending on the availability of starting materials and the desired scale of production.

Primary Synthetic Route: From Dihalogenated Precursors

A common and effective method for the synthesis of this compound involves the reaction of a dihalogenated pyridazinone with a source of iodide.[6]

This transformation proceeds via a nucleophilic substitution reaction where the iodide ion displaces a halogen, typically chlorine, at the C5 position of the pyridazinone ring. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. The choice of solvent and iodide source can significantly impact the reaction efficiency and yield.

Diagram of the Primary Synthetic Route

G start 4,5-dichloro-2-methyl-2H-pyridazin-3-one product This compound start->product Nucleophilic Substitution (Heat) reagent Hydriodic Acid (HI)

Caption: Synthesis of this compound.

Materials:

  • 4,5-dichloro-2-methyl-2H-pyridazin-3-one

  • 57% aqueous hydriodic acid

  • Sodium thiosulfate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • To a reaction vessel, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.0 eq).

  • Add 57% aqueous hydriodic acid (a suitable volume to ensure complete reaction).

  • Heat the reaction mixture to 137°C and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Prepare a solution of sodium thiosulfate in water and pour the reaction mixture into it to quench any unreacted iodine.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the resulting residue with a 1:1 mixture of dichloromethane and methanol to induce precipitation.

  • Collect the solid product by filtration and dry under vacuum to afford this compound.[6]

Alternative Synthetic Strategies

While the displacement of a chloro group is a common method, other synthetic approaches can be considered.

Direct iodination of the 2-methylpyridazin-3(2H)-one precursor is a potential alternative. This would involve the use of an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of this reaction would be a critical factor to control.

Another approach involves the initial construction of the pyridazinone ring from a suitable γ-keto acid and methylhydrazine, followed by a subsequent iodination step.[8] This multi-step process offers flexibility in the introduction of substituents on the pyridazinone core.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a pharmaceutical intermediate.

Key Physicochemical Data
PropertyValueReference
Molecular Formula C₅H₅IN₂O[7]
Molecular Weight 236.01 g/mol [7]
CAS Number 153239-91-9[7]
Appearance Yellow powder[6]
Storage Room temperature, in a dry, dark place[7]
Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the C4 and C6 positions of the pyridazinone ring. A singlet corresponding to the N-methyl group will be observed in the upfield region.

  • ¹³C NMR: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The carbon atom attached to the iodine will also have a distinct chemical shift.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond, which allows for the facile introduction of a wide range of substituents.

The Carbon-Iodine Bond: A Gateway for Molecular Diversification

The C-I bond in this compound is readily activated by transition metal catalysts, making it an excellent substrate for cross-coupling reactions. This allows for the construction of complex molecules with diverse functionalities, a key strategy in the optimization of lead compounds in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance. This compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups at the C5 position.

Diagram of a Suzuki-Miyaura Coupling Workflow

G sub This compound prod 5-Aryl/Heteroaryl-2-methylpyridazin-3(2H)-one sub->prod boronic Aryl/Heteroaryl Boronic Acid boronic->prod cat Pd Catalyst + Base cat->prod

Caption: Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The introduction of an alkynyl group via Sonogashira coupling can significantly alter the biological activity of a molecule and is a valuable tool in structure-activity relationship studies.

Case Study: Application in the Synthesis of a Kinase Inhibitor

Kinase inhibitors are a major class of targeted cancer therapies. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The pyridazinone scaffold has been explored for the development of kinase inhibitors.[4] this compound can serve as a key intermediate in the synthesis of such inhibitors. For instance, a Suzuki-Miyaura coupling reaction could be employed to introduce a specific aryl or heteroaryl group at the C5 position, which is crucial for binding to the target kinase. Further functionalization of the pyridazinone ring could then be performed to optimize the potency and selectivity of the inhibitor.

Safety, Handling, and Storage

Proper safety precautions are essential when handling any chemical intermediate.

Hazard Identification

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, related iodo- and pyridazinone-containing compounds suggest that it should be handled with care.[11] Potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7] It is important to protect it from moisture and light.

Conclusion: The Future of this compound in Drug Development

This compound stands out as a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its unique combination of a biologically relevant pyridazinone scaffold and a synthetically tractable iodo-substituent provides a powerful platform for the discovery and development of new drugs. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the journey from a chemical concept to a life-saving medicine. The continued exploration of its reactivity and application in the synthesis of diverse molecular architectures will further solidify its importance in the arsenal of the modern medicinal chemist.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-iodo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl-2-methylpyridazin-3(2H)-ones

The pyridazin-3(2H)-one scaffold is a privileged core in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2][3][4] The strategic functionalization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages.[5][6]

This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-iodo-2-methylpyridazin-3(2H)-one with a variety of arylboronic acids. The iodo-substituted pyridazinone is an ideal electrophilic partner due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and troubleshooting guidance to ensure successful and reproducible outcomes.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that involves the cross-coupling of an organoboron compound (nucleophile) with an organic halide or pseudohalide (electrophile) in the presence of a palladium catalyst and a base.[5][6] The generally accepted mechanism for the coupling of this compound with an arylboronic acid is depicted below.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (R-X) Pd(0)L2->OxAdd 5-iodo-2-methyl- pyridazin-3(2H)-one RPd(II)XL2 R-Pd(II)-X Intermediate OxAdd->RPd(II)XL2 Transmetal Transmetalation (Ar-B(OH)2 + Base) RPd(II)XL2->Transmetal RPd(II)ArL2 R-Pd(II)-Ar Intermediate Transmetal->RPd(II)ArL2 Arylboronic Acid RedElim Reductive Elimination RPd(II)ArL2->RedElim RedElim->Pd(0)L2 Regenerates Catalyst Product Desired Product RedElim->Product 5-aryl-2-methyl- pyridazin-3(2H)-one caption Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

The cycle initiates with the oxidative addition of the this compound to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, and the high reactivity of the C-I bond facilitates this process.[7] The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium(II) center, a process mediated by the base. Finally, reductive elimination occurs, forming the new carbon-carbon bond of the desired 5-aryl-2-methylpyridazin-3(2H)-one product and regenerating the active palladium(0) catalyst, which re-enters the cycle.[5]

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with various arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents
  • Substrate: this compound (Commercially available or synthesized[8])

  • Coupling Partner: Arylboronic acid (1.2 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert Gas: Nitrogen or Argon

Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble Reaction - Add solids to Schlenk flask - this compound - Arylboronic acid - Pd(PPh₃)₄ - K₂CO₃ start->setup degas 2. Degas the System - Evacuate and backfill with N₂/Ar (3x) setup->degas add_solvents 3. Add Solvents - Add degassed 1,4-dioxane - Add degassed water degas->add_solvents reaction 4. Reaction - Heat to 90 °C - Stir for 4-12 hours - Monitor by TLC/LC-MS add_solvents->reaction workup 5. Work-up - Cool to room temperature - Dilute with ethyl acetate - Wash with water and brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Characterize Product) purify->end caption Figure 2: Experimental Workflow for Suzuki Coupling.

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The use of a biphasic solvent system is common in Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[6]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylpyridazin-3(2H)-one.[8]

Rationale for Experimental Choices and Optimization Parameters

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The table below summarizes the recommended starting conditions and provides guidance for optimization.

ParameterRecommended ConditionRationale & Optimization Notes
Electrophile This compoundThe C-I bond is highly reactive, facilitating rapid oxidative addition. Brominated analogs can also be used but may require more forcing conditions.[5][6]
Nucleophile Arylboronic Acid (1.2 eq)A slight excess ensures complete consumption of the more valuable iodo-pyridazinone. Boronic esters can also be used, sometimes offering greater stability.
Catalyst Pd(PPh₃)₄ (5 mol%)A reliable and commercially available Pd(0) catalyst. For challenging substrates, consider more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-catalysts.
Base K₂CO₃ (3.0 eq)A moderately strong inorganic base that is effective in promoting transmetalation. Other bases like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive boronic acids.[9]
Solvent 1,4-Dioxane/H₂O (4:1)A common and effective solvent system. Other options include THF/H₂O, DMF, or toluene, depending on substrate solubility and reaction temperature.[5][6]
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate. Microwave irradiation can significantly shorten reaction times.[9]

Troubleshooting Common Side Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inefficient catalyst activity- Insufficient temperature- Use a more active ligand/catalyst system.- Ensure the reaction is thoroughly degassed.- Increase the reaction temperature or use microwave heating.
Dehalogenation - Presence of a hydrogen source- Reaction run for too long- Use a non-protic solvent if possible.- Minimize reaction time once the starting material is consumed.- Use a milder base.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent- Rigorously degas all solvents and the reaction vessel.- Use a Pd(0) source directly.[5]
Protodeboronation - Harsh reaction conditions (high temp, strong base)- Instability of the boronic acid- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of NaOH).- Use a more stable boronic ester (e.g., a pinacol ester).[5]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-methylpyridazin-3(2H)-ones. The protocol detailed in this application note provides a reliable and well-rationalized starting point for researchers in drug discovery and development. By understanding the underlying mechanism and the role of each reaction component, scientists can effectively troubleshoot and optimize this powerful transformation to access a wide array of novel pyridazinone derivatives for biological evaluation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-iodo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core and the Imperative of C-C and C-N Bond Formation

The 2-methylpyridazin-3(2H)-one scaffold is a privileged pharmacophore, forming the structural basis of numerous compounds with a wide array of biological activities. Its presence in medicinal chemistry is significant, with derivatives exhibiting properties ranging from cardiovascular to anticancer effects. The functionalization of this electron-deficient heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

5-iodo-2-methylpyridazin-3(2H)-one serves as a versatile and highly reactive building block for such functionalization. The carbon-iodine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, a suite of powerful transformations that enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The significance of these reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[1]

This guide provides an in-depth technical overview and detailed starting protocols for the three most impactful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this compound. The protocols are designed as robust starting points, grounded in established methodologies for similar electron-deficient heterocyclic systems, and are intended to be optimized for specific substrate combinations.

General Workflow for Palladium-Catalyzed Cross-Coupling

A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. Key considerations include the rigorous exclusion of oxygen and moisture, the choice of an appropriate palladium source and ligand, and careful selection of base and solvent.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification P1 1. Add Pd catalyst, ligand, and base to a dry Schlenk tube. P2 2. Add this compound and coupling partner. P1->P2 P3 3. Add degassed solvent. P2->P3 R1 4. Purge with inert gas (e.g., Argon). P3->R1 R2 5. Heat to desired temperature with vigorous stirring. R1->R2 R3 6. Monitor reaction progress by TLC or LC-MS. R2->R3 W1 7. Cool to room temperature and quench (e.g., with water or sat. NH4Cl). R3->W1 W2 8. Extract with organic solvent. W1->W2 W3 9. Dry, filter, and concentrate. W2->W3 W4 10. Purify by column chromatography. W3->W4

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[2][3] For this compound, this reaction is invaluable for synthesizing 5-aryl or 5-heteroaryl derivatives. The electron-deficient nature of the pyridazinone ring makes the C5-iodide bond highly susceptible to oxidative addition, the first and often rate-determining step of the catalytic cycle.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridazinone.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, facilitated by a base.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex [(Pyridazinone)-Pd(II)(I)L₂] pd0->pd_complex 5-Iodo-pyridazinone oxidative_addition Oxidative Addition coupled_complex [(Pyridazinone)-Pd(II)(R)L₂] pd_complex->coupled_complex R-B(OR)₂ + Base transmetalation Transmetalation (Base, R-B(OR)₂) coupled_complex->pd0 product 5-Aryl-pyridazinone coupled_complex->product reductive_elimination Reductive Elimination lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields in Suzuki couplings.[4] This protocol is adapted from successful couplings on chloropyridazinone systems and is a robust starting point.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (or boronate ester)

  • Palladium catalyst: SPhos-Pd-G2 or Pd(PPh₃)₄

  • Ligand (if not using a pre-catalyst): SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium fluoride (KF) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-dioxane

  • Microwave vial with stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., SPhos-Pd-G2, 2-5 mol%), and the base (e.g., KF, 3.0 equiv).

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Place the vial in the microwave reactor and irradiate at 120-140°C for 20-40 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Parameter Optimization
ParameterReagent/ConditionRationale & Considerations
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos-Pd-G2The choice of catalyst is crucial. For electron-deficient heterocycles, electron-rich, bulky phosphine ligands like SPhos are often superior.[4]
Ligand SPhos, XPhos, PPh₃Ligands stabilize the Pd(0) species and facilitate oxidative addition and reductive elimination. Bulky ligands can promote the desired reaction pathway.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFA base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield; KF and Cs₂CO₃ are often effective for pyridazinone systems.[4]
Solvent 1,4-Dioxane, Toluene, DME/H₂OAprotic polar solvents like 1,4-dioxane are generally effective. The addition of water can sometimes be beneficial, especially with inorganic bases like K₂CO₃.[5]
Temperature 80-140°CHigher temperatures are often required, especially for less reactive coupling partners. Microwave heating can provide rapid and uniform heating.[4]

Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[6][7] This reaction is particularly useful for introducing rigid alkyne linkers into the pyridazinone core, a common strategy in medicinal chemistry to probe spatial requirements of binding pockets.

Mechanistic Rationale

The Sonogashira coupling uniquely employs a dual-catalyst system, with palladium and copper working in concert.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the iodo-pyridazinone to a Pd(0) complex.

  • Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [(Pyridazinone)-Pd(II)(I)L₂] pd0->pd_complex 5-Iodo-pyridazinone product 5-Alkynyl-pyridazinone pd0->product pd_complex->pd0 Reductive Elimination pd_complex->pd0 Transmetalation cu_halide Cu(I)X cu_acetylide Cu(I)-C≡C-R' cu_halide->cu_acetylide R'-C≡C-H + Base cu_acetylide->pd_complex cu_acetylide->cu_halide

Caption: Interlocking catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Protocol 2: Conventional Heating Sonogashira Coupling

This protocol is adapted from procedures for other electron-deficient bromo-heterocycles and serves as an excellent starting point.[8][9]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst: PdCl₂(PPh₃)₂ or Pd(OAc)₂

  • Copper(I) co-catalyst: Copper(I) iodide (CuI)

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or THF

  • Schlenk tube or round-bottom flask with condenser

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (3-10 mol%).

  • If using a Pd(II) source like Pd(OAc)₂, add the phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Add this compound (1.0 equiv).

  • Add the degassed solvent (e.g., DMF) via syringe.

  • Add the base (e.g., Et₃N, 2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Heat the reaction mixture to 60-100°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Key Parameter Optimization
ParameterReagent/ConditionRationale & Considerations
Palladium Source PdCl₂(PPh₃)₂, Pd(OAc)₂PdCl₂(PPh₃)₂ is a common, reliable pre-catalyst. Pd(OAc)₂ requires an external phosphine ligand.
Copper Source CuICuI is the standard co-catalyst, essential for activating the alkyne. Its exclusion leads to the much slower "copper-free" Sonogashira.[10][11]
Base Et₃N, DIPEA, PiperidineAn amine base is required to neutralize the HX by-product and facilitate the formation of the copper acetylide.[7]
Solvent DMF, THF, AcetonitrileAprotic polar solvents are typically used to ensure solubility of all components.
Temperature Room temp. to 100°CMild conditions are often sufficient, but heating may be required for less reactive substrates.[8]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[12][13] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[14] For the pyridazinone core, this reaction opens the door to novel 5-amino derivatives, which are of high interest in drug discovery.

Mechanistic Rationale

The mechanism is analogous to other palladium-catalyzed cross-couplings but involves the formation of a palladium-amide intermediate.

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the iodo-pyridazinone.

  • Amide Formation: The amine displaces the iodide ligand on the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the desired C-N bond and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex [(Pyridazinone)-Pd(II)(I)L₂] pd0->pd_complex 5-Iodo-pyridazinone oxidative_addition Oxidative Addition amido_complex [(Pyridazinone)-Pd(II)(NR₂)L₂] pd_complex->amido_complex R₂NH + Base amide_formation Amide Formation (R₂NH + Base) amido_complex->pd0 product 5-Amino-pyridazinone amido_complex->product reductive_elimination Reductive Elimination lab1 Oxidative Addition lab2 Amine Coordination & Deprotonation lab3 Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3: General Buchwald-Hartwig Amination

This protocol is based on conditions known to be effective for the amination of various aryl halides, including electron-deficient systems.[15][16]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: XPhos or RuPhos

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under a stream of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2.5-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv).

  • Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 equiv) via syringe.

  • Place the reaction in a preheated oil bath at 80-110°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Key Parameter Optimization
ParameterReagent/ConditionRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Both are common and effective Pd(0) or Pd(II) precursors. Pd(OAc)₂ is often paired with bulky phosphine ligands.[15]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential for promoting the reductive elimination of the C-N bond.[17]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is critical. Alkoxides like NaOtBu are standard, but Cs₂CO₃ may be used for base-sensitive substrates.[14][15]
Solvent Toluene, 1,4-Dioxane, t-BuOHAprotic solvents are preferred. Toluene is a common choice for its high boiling point and inert nature.
Temperature 80-110°CThe reaction generally requires heating to facilitate the catalytic cycle, particularly the reductive elimination step.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Poor choice of ligand.1. Ensure rigorous inert atmosphere techniques; use fresh catalyst/ligand.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Increase the reaction temperature or switch to microwave heating.4. Screen different ligands (e.g., from PPh₃ to SPhos or XPhos).
Formation of Homocoupled Byproducts 1. (Suzuki) Protodeboronation of boronic acid.2. (Sonogashira) Oxidative coupling of the alkyne (Glaser coupling).1. Use a less aqueous solvent system; use boronate esters instead of acids.2. Ensure strict exclusion of oxygen; use a copper-free Sonogashira protocol if the issue persists.
Dehalogenation of Starting Material 1. Presence of a hydrogen source.2. β-hydride elimination from a Pd-H species.1. Use anhydrous solvents; ensure the base is not a hydride source.2. This is an inherent side reaction pathway; optimizing the ligand and temperature may minimize it.
Poor Reproducibility 1. Variable quality of reagents (especially base and solvent).2. Inconsistent inert atmosphere.1. Use freshly opened, high-purity solvents and bases. NaOtBu is particularly sensitive to moisture.2. Standardize inerting procedures (e.g., number of vacuum/backfill cycles).

References

Synthesis and Screening of 5-Iodo-2-methylpyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and screening of a focused library of chemical compounds based on the 5-iodo-2-methylpyridazin-3(2H)-one scaffold. Pyridazinone derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The strategic introduction of an iodine atom at the 5-position of the pyridazinone ring provides a versatile handle for a variety of cross-coupling reactions, enabling the rapid generation of a library of analogs for biological screening. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the synthesis and evaluation of these promising compounds.

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazin-3(2H)-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects.[2][4][5] The ability to readily functionalize the pyridazinone ring at various positions allows for the fine-tuning of its physicochemical properties and biological activity.[3] The introduction of an iodine atom creates a key intermediate that can be efficiently diversified using modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This strategy allows for the systematic exploration of the chemical space around the pyridazinone core to identify novel drug candidates.

Synthesis of the Core Intermediate: this compound

The synthesis of the pivotal intermediate, this compound, is a critical first step in the generation of a screening library. A reliable and scalable protocol is essential. The following procedure is adapted from established methods and has been validated for its robustness.[6]

Reaction Principle

The synthesis involves the direct iodination of a di-chlorinated pyridazinone precursor using a strong iodinating agent, such as hydriodic acid. This reaction proceeds via a nucleophilic substitution mechanism where the chloride ions are displaced by iodide ions.

Detailed Experimental Protocol

Materials:

  • 4,5-dichloro-2-methyl-2H-pyridazin-3-one

  • 57% aqueous hydriodic acid

  • Sodium thiosulfate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Heating mantle and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.55 g, 8.65 mmol).

  • Carefully add 50 mL of 57% aqueous hydriodic acid to the flask. Caution: Hydriodic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 137°C using a heating mantle.

  • Maintain the reaction at this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:ethyl acetate (70:30). The product will have an Rf value of approximately 0.4 on silica gel 60F254 plates.[6]

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • In a separate beaker, prepare a solution of sodium thiosulfate (20 g) in 250 mL of water. This solution will be used to quench the excess iodine.

  • Slowly and carefully pour the reaction mixture into the sodium thiosulfate solution with stirring. The dark color of the iodine will be discharged.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium chloride solution (brine, 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is then triturated with a 1:1 mixture of dichloromethane and methanol.

  • Collect the resulting yellow powder by filtration, wash with a small amount of cold methanol, and dry under vacuum to yield this compound. The reported yield for this reaction is quantitative.[6]

Characterization Data:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[7] It is particularly well-suited for the derivatization of this compound, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Suzuki_Coupling A This compound C Pd Catalyst Base, Solvent D 5-Aryl-2-methylpyridazin-3(2H)-one B Arylboronic Acid (R-B(OH)₂) C->D Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Library Synthesis

This protocol provides a general procedure for the synthesis of a library of 5-aryl-2-methylpyridazin-3(2H)-one derivatives. The reaction conditions may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acids (various)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120°C).

  • Stir the mixture vigorously for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridazin-3(2H)-one derivative.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a starting point for the optimization of these parameters.

ParameterRecommended Starting ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)The choice of catalyst and ligand can significantly impact the reaction outcome. For challenging couplings, more specialized catalysts may be required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength and solubility of the base are important factors. Cs₂CO₃ is often effective for less reactive substrates.
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, DMFThe solvent system should be chosen to ensure the solubility of all reactants. Degassing the solvent is crucial to prevent catalyst deactivation.
Temperature 80-120°CHigher temperatures may be required for less reactive aryl halides or boronic acids. Microwave heating can often reduce reaction times.[8]

Screening of the Synthesized Library

Once a library of 5-aryl-2-methylpyridazin-3(2H)-one derivatives has been synthesized and characterized, the next step is to screen these compounds for biological activity. The choice of screening assays will depend on the therapeutic area of interest. Pyridazinone derivatives have shown promise in a variety of disease areas, including oncology, inflammation, and infectious diseases.[4][5][9]

Example Screening Assays
  • Anticancer Screening: The National Cancer Institute's 60-cell line screen (NCI-60) is a valuable tool for identifying novel anticancer agents.[5] Compounds can also be tested in specific cell-based assays to assess their effects on cell proliferation, apoptosis, and cell cycle progression.

  • Anti-inflammatory Screening: The anti-inflammatory activity of the synthesized derivatives can be evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated immune cells.[4]

  • Antimicrobial Screening: The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.[5][9]

Data Presentation: Example Biological Activity

The following table summarizes representative biological activity data for a hypothetical library of 5-aryl-2-methylpyridazin-3(2H)-one derivatives.

Compound IDR-Group (Aryl)Anticancer (GI₅₀, µM)Anti-inflammatory (IC₅₀, µM)Antimicrobial (MIC, µg/mL)
PDZ-001 Phenyl>10025.4>128
PDZ-002 4-Fluorophenyl15.28.764
PDZ-003 4-Methoxyphenyl5.82.132
PDZ-004 2-Thienyl22.115.3128
PDZ-005 3-Pyridyl8.95.616

Workflow and Mechanistic Insights

workflow cluster_synthesis Synthesis cluster_screening Screening start 4,5-dichloro-2-methyl- 2H-pyridazin-3-one core 5-Iodo-2-methyl- pyridazin-3(2H)-one start->core Iodination library Library of 5-Aryl- 2-methylpyridazin-3(2H)-ones core->library Suzuki-Miyaura Coupling assays Biological Assays (Anticancer, Anti-inflammatory, etc.) library->assays data Data Analysis (IC₅₀, MIC, etc.) assays->data sar Structure-Activity Relationship (SAR) data->sar sar->core Lead Optimization

Caption: Experimental workflow for the synthesis and screening of this compound derivatives.

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)L₂-I pd0->pd2_complex R-I oxidative_addition Oxidative Addition pd2_aryl_complex R-Pd(II)L₂-Ar pd2_complex->pd2_aryl_complex ArB(OH)₂ Base transmetalation Transmetalation pd2_aryl_complex->pd0 product R-Ar pd2_aryl_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthetic route and screening methodologies outlined in this guide provide a robust framework for the discovery of novel drug candidates based on the this compound scaffold. The versatility of the Suzuki-Miyaura coupling allows for the creation of diverse chemical libraries, and the subsequent biological evaluation can identify promising lead compounds for further optimization. By understanding the underlying chemical principles and employing systematic screening strategies, researchers can effectively explore the therapeutic potential of this important class of heterocyclic compounds.

References

Application Notes and Protocols: Investigating 5-iodo-2-methylpyridazin-3(2H)-one in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Oncology

The pyridazin-3(2H)-one core is a six-membered heterocyclic scaffold recognized for its versatile biological activities.[1] Its unique chemical structure allows for interaction with a multitude of biological targets, including enzymes and various receptors, making it a point of interest for medicinal chemists.[1] In the realm of oncology, derivatives of this scaffold have shown significant promise, with several compounds acting as inhibitors of critical cancer-related targets such as PARP, dihydrofolate reductase (DHFR), B-RAF, and tubulin polymerization.[1] This has led to the development of marketable anticancer drugs, underscoring the therapeutic potential of this chemical class.[1]

This document provides a detailed guide for the investigation of a specific, less-explored derivative, 5-iodo-2-methylpyridazin-3(2H)-one , as a potential anticancer agent. We will outline the synthesis of this compound and provide a suite of robust, validated protocols for its in vitro evaluation. These protocols are designed to comprehensively assess its cytotoxic and antiproliferative effects, and to lay the groundwork for elucidating its mechanism of action.

Part 1: Synthesis and Characterization of this compound

A reliable supply of the compound is the foundational step for any drug discovery project. The synthesis of this compound can be achieved through a halogen exchange reaction.

Protocol 1: Synthesis of this compound[2]

This protocol is adapted from established procedures for the synthesis of similar iodo-pyridazinone compounds.

Materials:

  • 4,5-dichloro-2-methyl-2H-pyridazin-3-one

  • 57% aqueous hydriodic acid

  • Sodium thiosulfate

  • Dichloromethane (DCM)

  • Methanol

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60F254)

Procedure:

  • To 50 mL of 57% aqueous hydriodic acid, add 1.55 g (8.65 mmol) of 4,5-dichloro-2-methyl-2H-pyridazin-3-one.

  • Heat the reaction mixture to 137°C and maintain under reflux for 24 hours. Monitor the reaction progress by TLC (unfolding agent: dichloromethane-ethyl acetate 70:30).

  • After completion, cool the reaction to room temperature.

  • Prepare a solution of 20 g of sodium thiosulfate in 250 mL of water and pour the reaction mixture into it to quench the excess iodine.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic phases sequentially with water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Grind the resulting residue with a 50:50 mixture of dichloromethane-methanol and separate the precipitate by filtration to obtain the final product.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial phase of assessing a new compound's anticancer potential involves a series of in vitro assays to determine its effect on cancer cell viability and proliferation.

Workflow for In Vitro Anticancer Evaluation

Caption: A stepwise workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[2] Viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.[2]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[3][4]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeHypothetical IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7Breast15.20.8
A549Lung25.81.2
HCT116Colon18.51.0

Note: The above data is for illustrative purposes only.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Signaling Pathway for Apoptosis Induction

Caption: A potential intrinsic apoptosis pathway modulated by an anticancer agent.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at a specific phase.

Materials:

  • Cancer cells treated with this compound.

  • 70% cold ethanol.

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Part 3: Future Directions and Mechanistic Studies

Should this compound demonstrate significant cytotoxic and pro-apoptotic activity, further investigations would be warranted. Based on the known targets of the broader pyridazinone class, the following studies could be prioritized:

  • Kinase Inhibition Profiling: Screen the compound against a panel of cancer-related kinases (e.g., B-RAF, FGFR) to identify potential direct targets.

  • PARP Inhibition Assay: Given that several pyridazinone-based drugs are PARP inhibitors, evaluating the effect of this compound on PARP activity would be a logical next step.[1]

  • Tubulin Polymerization Assay: Investigate if the compound interferes with microtubule dynamics, another known mechanism for this class of molecules.[1]

  • Western Blot Analysis: Probe for key proteins in signaling pathways identified from the initial screens. For example, if apoptosis is observed, analyze the cleavage of PARP and Caspase-3, and the expression levels of Bcl-2 family proteins.

Conclusion

The pyridazin-3(2H)-one scaffold is a wellspring for the discovery of novel anticancer agents. While this compound is a relatively simple derivative, its potential should not be overlooked. The protocols and workflows detailed in these application notes provide a comprehensive framework for its systematic evaluation. Through a structured approach of synthesis, in vitro screening, and mechanistic investigation, researchers can effectively determine the promise of this compound as a lead for future anticancer drug development.

References

The Versatile Scaffolding of 5-iodo-2-methylpyridazin-3(2H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Privileged Heterocycle

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-iodo-2-methylpyridazin-3(2H)-one has emerged as a highly versatile and reactive scaffold. Its unique electronic properties and the presence of a strategically positioned iodine atom make it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development. The pyridazinone core is a recognized "magic moiety" in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] This makes this compound a critical starting material for the synthesis of novel therapeutic agents.

Core Reactivity: A Hub for Palladium-Catalyzed Transformations

The synthetic utility of this compound is primarily centered around the reactivity of the carbon-iodine bond. This bond is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycles of several powerful cross-coupling reactions. The electron-deficient nature of the pyridazinone ring further enhances the reactivity of the C-I bond, making it an excellent electrophilic partner in these transformations. This section will delve into the most impactful applications of this building block in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Application I: Suzuki-Miyaura Coupling for the Synthesis of Aryl- and Heteroaryl-Substituted Pyridazinones

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl/vinyl halides and organoboron compounds.[2] For this compound, this reaction provides a direct route to 5-aryl- or 5-heteroaryl-2-methylpyridazin-3(2H)-ones, which are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.[3] While specific protocols for the iodo-derivative are not extensively published, the successful application of Suzuki-Miyaura coupling to the analogous 4,5-dibromo-2-methylpyridazin-3(2H)-one provides a strong basis for protocol development, as aryl iodides are typically more reactive than aryl bromides.[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)10012>90 (expected)
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1008>90 (expected)
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8012>85 (expected)
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the degassed solvent system to the flask.

  • Purge the reaction mixture with the inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:
  • Catalyst and Ligand: The choice of palladium source and ligand is critical. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with heteroarylboronic acids, the use of a more electron-rich and bulky phosphine ligand like SPhos or XPhos with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ can significantly improve reaction rates and yields by facilitating the oxidative addition and reductive elimination steps.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Base solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge catalyst Add Palladium Catalyst purge->catalyst heat Heat & Stir (80-110 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: 5-Aryl-2-methylpyridazin-3(2H)-one purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application II: Buchwald-Hartwig Amination for the Synthesis of Aminopyridazinones

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a transformation that is central to the synthesis of a vast number of pharmaceuticals.[5][6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. A notable application is the synthesis of 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-ones, which are precursors to pyridazino[4,5-b]indol-1-ones, a class of compounds with potential kinase inhibitory activity.[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012>85 (expected)
2MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)1,4-Dioxane10018>90 (expected)
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH10010>90 (expected)
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Sealed tube or Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried sealed tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Rationale for Reagent Selection:
  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bulky, electron-rich ligands like Xantphos, BINAP, and RuPhos are often employed. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is crucial for efficient oxidative addition. They also facilitate the reductive elimination step to release the aminated product.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). The choice of base can be critical and often needs to be optimized for a specific substrate combination.[8]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Aryl-Pd(II)-I(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + Amine PdII_Amine [Aryl-Pd(II)(Amine)-I(L)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Pd_Amido Aryl-Pd(II)-Amido(L) Deprotonation->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Product: 5-Amino-2-methylpyridazin-3(2H)-one Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application III: Sonogashira Coupling for the Synthesis of Alkynylpyridazinones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of conjugated systems.[9] The reaction of this compound with various terminal alkynes yields 5-alkynyl-2-methylpyridazin-3(2H)-ones. These products are valuable intermediates, for instance, in the synthesis of imipridone-ferrocene hybrids with potential anticancer activity, where the alkyne linker is introduced via Sonogashira coupling.[10]

Table 3: Representative Conditions for Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF6512>90 (expected)
21-HeptynePd(OAc)₂ (2)CuI (5)i-Pr₂NH (3)DMF8010>85 (expected)
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene7012>90 (expected)
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 3 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Insight into the Dual Catalyst System:

The Sonogashira reaction classically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle. The amine base serves to deprotonate the alkyne and to neutralize the hydrogen iodide formed during the reaction.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a building block of significant strategic importance in organic synthesis and medicinal chemistry. Its facile participation in a range of palladium-catalyzed cross-coupling reactions provides efficient and modular access to a diverse array of substituted pyridazinones. These derivatives are at the heart of numerous research programs aimed at the discovery of new therapeutic agents, most notably in the field of oncology with the development of imipridones like ONC201.[10][11] The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile scaffold in their pursuit of novel molecular entities with impactful biological functions.

References

Application Notes and Protocols for High-Throughput Screening of Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyridazinone Analogs and the Role of High-Throughput Screening

The pyridazinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to serve as a versatile pharmacophore in the design of novel therapeutics.[1] These heterocyclic compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2] The unique physicochemical characteristics of the pyridazine ring, such as its polarity and capacity for hydrogen bonding, contribute to favorable drug-target interactions and improved pharmacokinetic profiles.[3][4] Pyridazinone analogs have shown potential as inhibitors of various enzymes, including phosphodiesterases (PDEs), cyclooxygenases (COXs), and kinases, making them attractive candidates for drug discovery programs targeting a range of diseases.[5][6]

High-throughput screening (HTS) is an essential technology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a specific biological target.[7] By employing robotics, sensitive detectors, and automated data analysis, HTS allows researchers to efficiently screen thousands to millions of compounds, accelerating the identification of promising lead candidates.[7][8] This application note provides detailed protocols and technical insights for developing and implementing robust HTS assays to screen pyridazinone analogs against key biological targets.

I. Phosphodiesterase (PDE) Inhibition Assays

Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9][10] Consequently, PDE inhibitors have emerged as important therapeutics for a variety of conditions, including cardiovascular diseases, inflammatory disorders, and neurological diseases.[9]

A. Luminescence-Based PDE-Glo™ Assay

Principle: The PDE-Glo™ Phosphodiesterase Assay is a sensitive, HTS-compatible method for measuring the activity of purified PDEs.[11] The assay quantifies the amount of nucleotide (AMP or GMP) produced by the PDE-catalyzed hydrolysis of cAMP or cGMP. The remaining unhydrolyzed cyclic nucleotide is then used in a subsequent reaction to quantify PDE activity.[12]

Workflow Diagram:

PDE_Glo_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound Pyridazinone Analog (in DMSO) Incubation Incubation (PDE Reaction) Compound->Incubation PDE_Enzyme Purified PDE Enzyme PDE_Enzyme->Incubation Substrate cAMP or cGMP Substrate Substrate->Incubation Detection_Reagent PDE-Glo™ Detection Reagent Incubation->Detection_Reagent Luminescence_Reader Luminescence Plate Reader Detection_Reagent->Luminescence_Reader

Caption: Workflow for the luminescence-based PDE-Glo™ assay.

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of pyridazinone analogs (typically at 10 mM in DMSO) into the wells of a 384-well assay plate.

  • Enzyme and Substrate Preparation: Prepare a solution of the target PDE enzyme and its corresponding cyclic nucleotide substrate (cAMP or cGMP) in assay buffer. The optimal concentrations should be determined empirically during assay development.

  • Reaction Initiation: Add 10 µL of the enzyme/substrate mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Signal Generation: Add 10 µL of the PDE-Glo™ Detection Reagent to each well. This reagent stops the PDE reaction and initiates a luminescent signal.

  • Signal Detection: After a 20-minute incubation at room temperature, measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of PDE activity.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
Percent Inhibition The degree to which a compound inhibits PDE activity.100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%.Determined by fitting a dose-response curve to the percent inhibition data.
Z'-factor A statistical measure of assay quality.1 - (3 * (SD_HighSignal + SD_LowSignal)) / |Mean_HighSignal - Mean_LowSignal|

A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[13]

B. Cell-Based PDE Assay

Principle: Cell-based assays provide a more physiologically relevant context for evaluating compound activity by assessing their effects within a living cell.[9] A common approach involves using a cell line engineered to express a cyclic nucleotide-gated (CNG) ion channel as a biosensor for intracellular cAMP or cGMP levels.[9] Inhibition of PDE activity leads to an accumulation of cyclic nucleotides, which in turn opens the CNG channels, causing a detectable change in membrane potential or ion influx.[9][14]

Protocol:

  • Cell Plating: Seed HEK293 cells stably co-expressing the target PDE and a CNG channel into 384-well plates at a density of 5,000 cells per well and incubate overnight.

  • Compound Addition: Add pyridazinone analogs to the wells at the desired final concentrations.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist to induce the production of cAMP or cGMP.

  • Signal Detection: Add a fluorescent membrane potential dye to the cells.[9] After a brief incubation, measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates PDE inhibition.

II. Kinase Inhibition Assays

Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.

A. Fluorescence Polarization (FP) Assay

Principle: Fluorescence polarization is a robust, homogeneous assay format well-suited for HTS of kinase inhibitors.[15] The assay measures the change in the tumbling rate of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase.[15] In the presence of an active kinase, the peptide is phosphorylated, and a larger antibody that specifically binds to the phosphorylated peptide is added. This large complex tumbles slowly in solution, resulting in a high FP signal. Conversely, in the presence of an inhibitor, the peptide remains unphosphorylated, does not bind the antibody, and tumbles rapidly, leading to a low FP signal.[15][16]

Workflow Diagram:

FP_Kinase_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection FP Detection Compound Pyridazinone Analog (in DMSO) Incubation Incubation (Phosphorylation) Compound->Incubation Kinase Target Kinase Kinase->Incubation Substrate Fluorescent Peptide Substrate & ATP Substrate->Incubation Antibody Phospho-specific Antibody Incubation->Antibody FP_Reader FP Plate Reader Antibody->FP_Reader

Caption: Workflow for a fluorescence polarization-based kinase assay.

Protocol:

  • Component Preparation: Prepare solutions of the target kinase, fluorescently labeled peptide substrate, and ATP in kinase reaction buffer.

  • Compound Addition: Dispense pyridazinone analogs into a 384-well plate.

  • Reaction Initiation: Add the kinase, substrate, and ATP mixture to the wells to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Detection: Add a solution containing a phosphospecific antibody to each well.

  • Signal Reading: After a 60-minute incubation at room temperature, measure the fluorescence polarization using a suitable plate reader. A decrease in the FP signal indicates kinase inhibition.

III. Cyclooxygenase (COX) Inhibition Assays

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[17] Inhibition of COX enzymes is a major strategy for the treatment of pain and inflammation.

A. Spectrophotometric HTS Assay for COX Activity

Principle: A spectrophotometric assay can be adapted for HTS to screen for COX inhibitors.[17] This method is based on the co-oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), during the reduction of prostaglandin G2 (PGG2) to PGH2 by the peroxidase activity of COX enzymes.[17][18] The oxidized TMPD forms a colored product that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and TMPD in reaction buffer.

  • Compound Plating: Add pyridazinone analogs to the wells of a 96- or 384-well plate.

  • Reaction Initiation: Add the enzyme, substrate, and TMPD mixture to the wells.

  • Kinetic Reading: Immediately begin measuring the absorbance at 595 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: The rate of change in absorbance is proportional to the COX enzyme activity. Calculate the percent inhibition for each compound compared to a no-inhibitor control.

IV. Hit Validation and Secondary Assays

Following the primary HTS campaign, a crucial step is the validation of identified "hits" to eliminate false positives and confirm their activity.[19]

A. Orthogonal Assays

It is essential to confirm the activity of hits using an orthogonal assay, which employs a different detection technology or principle from the primary screen.[19] This helps to rule out compounds that may interfere with the primary assay format (e.g., fluorescent compounds in a fluorescence-based assay).

B. Dose-Response Curves

Active compounds should be re-tested in a dose-response format to determine their potency (IC50 or EC50). This involves a serial dilution of the compound to generate a concentration-response curve.

C. Cytotoxicity Assays

To ensure that the observed inhibitory activity is not due to general cytotoxicity, hits should be evaluated in a cell viability assay.[20][21] Common methods include MTT or resazurin-based assays, which measure metabolic activity, or assays that detect the release of lactate dehydrogenase (LDH) from damaged cells.[20][22]

General Cytotoxicity Assay Protocol (MTT):

  • Cell Seeding: Plate a relevant cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyridazinone analogs for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

V. Conclusion

The protocols and strategies outlined in this application note provide a comprehensive framework for the high-throughput screening of pyridazinone analogs against key drug targets. By employing robust and validated HTS assays, followed by a systematic hit validation cascade, researchers can efficiently identify and advance promising pyridazinone-based compounds in the drug discovery pipeline. Careful assay design, rigorous validation, and thoughtful data analysis are paramount to the success of any HTS campaign.

References

Application Notes and Protocols: Radiolabeling of 5-iodo-2-methylpyridazin-3(2H)-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the radiolabeling of 5-iodo-2-methylpyridazin-3(2H)-one, a promising scaffold for the development of novel imaging agents. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of radiopharmaceuticals for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. We present a scientifically grounded, step-by-step methodology for the preparation of a key precursor, subsequent radioiodination, rigorous purification, and essential quality control measures. Furthermore, this guide outlines protocols for in vitro stability and initial in vivo biodistribution studies, critical for the preclinical assessment of the resulting radiotracer. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying radiochemical principles.

Introduction: The Potential of Pyridazinone Scaffolds in Molecular Imaging

Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their utility as scaffolds for developing targeted imaging agents is an emerging area of research, with potential applications in oncology, cardiology, and neurology.[1] The introduction of a radioisotope, such as Iodine-124 for PET or Iodine-123 for SPECT, into the this compound structure allows for non-invasive, real-time visualization and quantification of biological processes at the molecular level. The choice of radioiodine isotope is critical and depends on the intended application, with isotopes like Iodine-125 being suitable for preclinical research due to its longer half-life.[2]

This guide focuses on a robust and reproducible workflow for the development of a radioiodinated this compound analog. We will detail a common and effective strategy for radioiodination: the iododestannylation of an organotin precursor. This method is widely employed due to its high efficiency and the ability to produce radiotracers with high specific activity.[3]

Radiolabeling Strategy: Iododestannylation

The selected strategy involves a two-step process: the synthesis of a trialkylstannyl precursor followed by the radioiodination reaction. The rationale for this choice is grounded in the reliability and mild conditions of the iododestannylation reaction, which is compatible with a wide range of functional groups.

Rationale for Precursor-Based Radiolabeling

Direct radioiodination on an unactivated aryl iodide can be challenging and may require harsh conditions. The use of an organometallic precursor, such as a stannane, facilitates a highly regioselective and efficient electrophilic substitution of the stannyl group with radioiodine.[4] This approach offers superior control over the radiolabeling process compared to direct isotopic exchange.

Diagram: Radiolabeling Workflow

Radiolabeling_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling & Purification cluster_2 Part 3: Quality Control Start 5-iodo-2-methyl- pyridazin-3(2H)-one Stannylation Palladium-Catalyzed Stannylation Start->Stannylation Purification_1 Column Chromatography Stannylation->Purification_1 Precursor 5-(Tributylstannyl)-2-methyl- pyridazin-3(2H)-one Labeling Iododestannylation Reaction Precursor->Labeling Purification_1->Precursor Radioiodide [¹²⁴I]NaI or [¹²³I]NaI Oxidation Oxidizing Agent (e.g., Chloramine-T) Radioiodide->Oxidation Oxidation->Labeling Purification_2 Radio-HPLC Labeling->Purification_2 Final_Product Radiolabeled 5-iodo-2-methyl- pyridazin-3(2H)-one Purification_2->Final_Product QC_Start Purified Radiotracer RCP_Purity Radiochemical Purity (Radio-HPLC) QC_Start->RCP_Purity Molar_Activity Molar Activity Calculation QC_Start->Molar_Activity Stability In Vitro Stability Assay QC_Start->Stability Release Ready for In Vitro/In Vivo Studies RCP_Purity->Release Molar_Activity->Release Stability->Release

Caption: Overall workflow for the synthesis, radiolabeling, and quality control of radioiodinated this compound.

Experimental Protocols

Part 1: Synthesis of the Stannyl Precursor

Objective: To synthesize 5-(tributylstannyl)-2-methylpyridazin-3(2H)-one from this compound.

Principle: A palladium-catalyzed cross-coupling reaction (Stille coupling) is a robust method for the formation of carbon-tin bonds.

Materials:

  • This compound

  • Hexabutylditin ((Bu₃Sn)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

  • In a dry, inert atmosphere-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add hexabutylditin (1.2 equivalents) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 5-(tributylstannyl)-2-methylpyridazin-3(2H)-one precursor.

  • Characterize the purified precursor by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Radioiodination and Purification

Objective: To radiolabel the stannyl precursor with a radioisotope of iodine and purify the final product.

Principle: Electrophilic radioiododestannylation involves the reaction of the stannyl precursor with an oxidized form of radioiodide. The purification is achieved using radio-High-Performance Liquid Chromatography (radio-HPLC).

Materials:

  • 5-(Tributylstannyl)-2-methylpyridazin-3(2H)-one precursor

  • Radioiodide solution (e.g., [¹²⁴I]NaI or [¹²³I]NaI)

  • Oxidizing agent solution (e.g., Chloramine-T in a suitable solvent)

  • Quenching solution (e.g., sodium metabisulfite)

  • Acetic acid

  • Methanol or acetonitrile

  • Water for injection

  • Radio-HPLC system with a suitable column (e.g., C18) and a radiation detector

  • Sep-Pak C18 cartridges

Protocol:

  • In a shielded hot cell, add the stannyl precursor (typically 50-100 µg) dissolved in a small volume of methanol or acetonitrile to a reaction vial.

  • Add the radioiodide solution (e.g., 1-5 mCi) to the vial.

  • Add a solution of Chloramine-T (typically 10-20 µL of a 1 mg/mL solution) and a small amount of acetic acid to initiate the reaction.

  • Allow the reaction to proceed at room temperature for 5-10 minutes. The reaction progress can be monitored by radio-TLC.

  • Quench the reaction by adding a sodium metabisulfite solution.

  • Dilute the reaction mixture with the mobile phase for HPLC.

  • Inject the crude reaction mixture onto the radio-HPLC system.

  • Elute the radiolabeled product using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% TFA).

  • Collect the fraction corresponding to the radiolabeled this compound, identified by its retention time relative to a non-radioactive standard.

  • The collected fraction can be further purified and formulated for in vivo studies by passing it through a Sep-Pak C18 cartridge, washing with water, and eluting with ethanol.[5]

Part 3: Quality Control

Objective: To ensure the identity, purity, and stability of the radiolabeled product before its use in imaging studies.

Principle: A series of analytical tests are performed to confirm that the radiopharmaceutical meets predefined quality standards.

Protocols:

  • Radiochemical Purity:

    • Inject an aliquot of the final product onto a calibrated radio-HPLC system.

    • Determine the percentage of radioactivity associated with the desired product peak relative to the total radioactivity injected.

    • The radiochemical purity should typically be >95%.

  • Molar Activity:

    • Determine the total amount of radioactivity in the final product using a calibrated dose calibrator.

    • Quantify the mass of the non-radioactive compound in the final product using a UV detector on the HPLC and a standard curve.

    • Calculate the molar activity (in GBq/µmol or Ci/µmol) by dividing the total radioactivity by the number of moles of the compound.

  • In Vitro Stability:

    • Incubate an aliquot of the final radiolabeled product in human or mouse serum at 37 °C.

    • At various time points (e.g., 30, 60, 120 minutes), analyze the samples by radio-HPLC to determine the percentage of intact radiotracer.[6][7]

    • This provides an indication of the stability of the radiotracer in a biological environment.

Quality Control Parameter Method Acceptance Criteria
Radiochemical Purity Radio-HPLC> 95%
Molar Activity Dose Calibrator & UV-HPLCTo be determined based on application
In Vitro Serum Stability (2h) Radio-HPLC> 90% intact radiotracer

In Vivo Biodistribution Studies (Preliminary)

Objective: To determine the initial distribution and clearance profile of the radiolabeled compound in a small animal model.

Principle: The radiolabeled compound is administered to rodents, and the amount of radioactivity in various organs is measured at different time points to assess its uptake and retention.[8][9]

Protocol:

  • Administer a known amount of the radiolabeled this compound intravenously to a cohort of healthy mice or rats.

  • At predetermined time points (e.g., 5, 30, 60, and 120 minutes post-injection), euthanize a subgroup of animals.

  • Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and brain).

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Analyze the data to determine the pharmacokinetic profile and identify organs with high uptake.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful radiolabeling of this compound for preclinical imaging studies. By following these detailed methodologies, researchers can produce a high-quality radiotracer and perform the necessary quality control and initial in vivo evaluations to advance its development as a potential molecular imaging agent. The principles and techniques described are foundational and can be adapted for the radiolabeling of other pyridazinone derivatives and small molecules.

References

Application Notes & Protocols: Strategic Functionalization of the Pyridazinone Ring at the 5-Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: The Significance of C5-Functionalization

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized as a "wonder nucleus" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated significant therapeutic potential, including anti-inflammatory, cardiovascular, anticancer, and analgesic properties.[3][4][5][6] The strategic modification of the pyridazinone core is paramount for tuning its biological activity, selectivity, and pharmacokinetic profile. The C5-position, in particular, represents a key vector for structural diversification. Functionalization at this site directly influences the electronic and steric properties of the molecule, enabling fine-tuning of interactions with biological targets and offering a modular approach to library synthesis for structure-activity relationship (SAR) studies.[7]

This guide provides an in-depth analysis of the primary synthetic methodologies for C5-functionalization, focusing on transition-metal-catalyzed cross-coupling reactions and direct C-H activation strategies. We will delve into the mechanistic rationale behind these powerful techniques and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Pathways to C5-Functionalization: A Comparative Overview

The modification of the C5-position on the pyridazinone ring is primarily achieved through two distinct strategic approaches:

  • Classical Cross-Coupling of C5-Halopyridazinones: This robust and well-established pathway involves the initial synthesis of a pyridazinone bearing a halogen (typically Br or Cl) or a triflate at the C5-position. This "handle" then serves as an electrophilic partner in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

  • Direct C-H Activation: A more modern and atom-economical approach, C-H activation bypasses the need for pre-functionalization. This strategy leverages the inherent reactivity of the C-H bond, often guided by a directing group on the pyridazinone scaffold, to achieve site-selective functionalization.[8][9]

cluster_0 Functionalization Strategies cluster_1 Methodologies cluster_2 Outcome START Pyridazinone Core PREFUNC C5-Halogenation (Pre-functionalization) START->PREFUNC e.g., NBS, POBr3 DIRECT Direct C-H Activation START->DIRECT Metal Catalyst, Directing Group SUZUKI Suzuki Coupling (C-C Arylation) PREFUNC->SUZUKI SONO Sonogashira Coupling (C-C Alkynylation) PREFUNC->SONO HECK Heck Reaction (C-C Vinylation) PREFUNC->HECK OTHER_CC Other Cross-Couplings (Stille, etc.) PREFUNC->OTHER_CC CH_ARYL C-H Arylation/ Olefination DIRECT->CH_ARYL END C5-Functionalized Pyridazinone SUZUKI->END SONO->END HECK->END OTHER_CC->END CH_ARYL->END

Caption: High-level workflow for C5-pyridazinone functionalization.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C5-Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for forging C-C bonds, offering reliability and broad functional group tolerance.[10][11] The general approach requires a 5-halo or 5-triflyloxy-pyridazinone as the electrophilic coupling partner.

Suzuki-Miyaura Coupling for C5-Arylation and Hetarylation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most versatile method for installing aryl and heteroaryl moieties at the C5-position.[12][13][14]

Mechanistic Insight: The reaction proceeds via a well-understood catalytic cycle. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step.[15] The ligand choice influences the stability and activity of the Pd(0) catalyst, with bulky, electron-rich phosphines often accelerating the initial oxidative addition step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiihalo R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->pdiihalo Oxidative Addition pdiiorgano R¹-Pd(II)L₂-R² (Transmetalation Product) pdiihalo->pdiiorgano Transmetalation pdiiorgano->pd0 Reductive Elimination r1r2 R¹-R² (C5-Arylpyridazinone) pdiiorgano->r1r2 r1x R¹-X (C5-Halopyridazinone) r1x->pdiihalo r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pdiihalo base Base (e.g., K₂CO₃) base->pdiihalo Activates Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Suzuki-Miyaura C5-Arylation

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 5-bromo-pyridazinone derivative (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water (e.g., 4:1 ratio). Degassing prevents oxidation of the catalyst.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C5-arylpyridazinone.

Coupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME8580-92
3-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10070-85
2-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O9588-97
Table 1. Representative conditions and yields for Suzuki-Miyaura C5-arylation.
Sonogashira Coupling for C5-Alkynylation

The Sonogashira coupling is the premier method for installing an alkyne moiety, a valuable functional group that can serve as a synthetic intermediate or as a pharmacophore itself. The reaction couples a terminal alkyne with an organohalide.[16][17][18]

Mechanistic Insight: This reaction uniquely employs a dual catalytic system. A palladium catalyst drives the main cross-coupling cycle (similar to the Suzuki reaction), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[17][19] This copper acetylide is the active nucleophile that participates in the transmetalation step with the palladium complex. The amine base (e.g., triethylamine) serves both to neutralize the HX byproduct and to act as a solvent.

Protocol 2: General Procedure for Sonogashira C5-Alkynylation

  • Reagent Preparation: To a Schlenk flask, add the 5-iodo- or 5-bromo-pyridazinone (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed amine solvent such as triethylamine (Et₃N) or a mixture of THF/Et₃N. Add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel chromatography to obtain the pure 5-alkynylpyridazinone.

Coupling PartnerPd CatalystSolventTempYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NRT90-98
TrimethylsilylacetylenePd(PPh₃)₄/CuITHF/Et₃N50 °C85-95
Propargyl alcoholPd(dppf)Cl₂/CuIDMF/Et₃N60 °C75-88
Table 2. Representative conditions for Sonogashira C5-alkynylation.
Heck Reaction for C5-Vinylation

The Heck reaction facilitates the coupling of an organohalide with an alkene, providing a direct route to C5-vinylated pyridazinones.[20][21][22] This reaction is particularly useful for creating conjugated systems.

Mechanistic Insight: The key steps involve oxidative addition of the C5-halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond.[21] A subsequent β-hydride elimination releases the vinylated product and generates a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species, completing the cycle. The reaction typically exhibits a high degree of trans selectivity in the product.[20]

Protocol 3: General Procedure for Heck C5-Vinylation

  • Reagent Preparation: In a pressure tube or sealed vial, combine the 5-bromo-pyridazinone (1.0 equiv), the alkene (e.g., styrene, butyl acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., P(o-tolyl)₃, 0.10 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Seal the vessel and heat to 100-140 °C with stirring for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via column chromatography.

Direct C-H Activation: The Atom-Economical Frontier

Direct C–H functionalization is an advanced strategy that avoids the synthesis of halogenated precursors, thereby reducing step count and improving overall efficiency.[23] These reactions typically rely on a directing group to position a transition metal catalyst in proximity to the target C-H bond, enabling regioselective activation.

Mechanistic Insight: For pyridazinones, substituents at the N2 or C6 position can act as directing groups. The directing group chelates to the metal center (often Pd(II) or Rh(III)), forming a metallacyclic intermediate that brings the catalyst close to the C5-H bond.[9][24] This proximity facilitates a concerted metalation-deprotonation (CMD) or related C-H cleavage event, forming a new metal-carbon bond at the C5-position. This intermediate then undergoes further reaction with a coupling partner.

CH_Activation SUBSTRATE Pyridazinone with Directing Group (DG) INTERMEDIATE Chelated Metallacycle SUBSTRATE->INTERMEDIATE Coordination CATALYST [M] Catalyst (e.g., Pd(OAc)₂) CATALYST->INTERMEDIATE ACTIVATED C5-Metallated Intermediate INTERMEDIATE->ACTIVATED C-H Cleavage / CMD PRODUCT C5-Functionalized Product ACTIVATED->PRODUCT Reductive Elimination PARTNER Coupling Partner (e.g., Aryl Halide) PARTNER->ACTIVATED

References

Troubleshooting & Optimization

Troubleshooting "5-iodo-2-methylpyridazin-3(2H)-one" synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 5-iodo-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound, providing in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary synthetic route to this compound from a chloro-precursor is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: This is a frequent challenge when performing nucleophilic substitution on a pyridazinone ring system with an iodide source, especially when using strong acids like hydroiodic acid (HI). The primary side reactions to consider are:

  • Hydrodehalogenation: The desired iodo-product can be reduced, leading to the formation of 2-methylpyridazin-3(2H)-one. This is particularly prevalent when using strong reducing agents or harsh reaction conditions.

  • Over-iodination: If your starting material has multiple halogen substituents, you may see the substitution of more than one halogen, leading to di- or tri-iodinated pyridazinones.

  • Ring Degradation: Pyridazinone rings can be susceptible to cleavage under harsh acidic or high-temperature conditions, leading to a complex mixture of unidentifiable products.[1]

A study on the reaction of chloropyridazin-3(2H)-ones with 57% aqueous hydrogen iodide highlighted that besides the expected nucleophilic substitution, subsequent hydrodeiodination was also observed.[2] For example, 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one first yielded the 5-chloro-4-iodo derivative, which was then reduced to 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one.[2]

Troubleshooting Workflow for Low Yield and Side Reactions:

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of the de-iodinated product, 2-methylpyridazin-3(2H)-one, in my final product. How can I minimize this hydrodeiodination?

A2: Hydrodeiodination is a common reductive side reaction. To minimize its occurrence, consider the following strategies:

  • Temperature Control: High reaction temperatures can promote the reduction of the C-I bond.[1] Carefully control the temperature and consider running the reaction at the lowest effective temperature.

  • Reaction Time: Prolonged reaction times can lead to increased formation of the de-iodinated product. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Alternative Iodinating Agents: If using a strong acid like HI, which can also act as a reducing agent, consider switching to a milder iodinating system. A common alternative is using sodium iodide (NaI) in a polar aprotic solvent like dimethylformamide (DMF).[2] This avoids the harsh acidic conditions that can promote reduction.

Table 1: Comparison of Iodinating Conditions

Reagent SystemTypical ConditionsAdvantagesDisadvantages
57% aq. HI137°C, 24h[3]Readily available, strong nucleophileProne to hydrodeiodination, harsh conditions[2]
NaI in DMF80-120°C, 12-24hMilder, less reductionSlower reaction times may be required
Q3: My crude product is a dark, tarry substance that is difficult to purify. What is causing this and how can I improve the workup and purification?

A3: The formation of dark, insoluble materials often indicates product degradation or polymerization. This can be caused by excessive heat or prolonged exposure to strong acids.

Improved Workup and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Instead of directly pouring it into water, consider pouring it into a cold, stirred solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃).[3] This will neutralize any remaining iodine, which can contribute to coloration and side reactions.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washes: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat during concentration.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying pyridazinone derivatives.[4] Experiment with different solvent systems. A mixture of dichloromethane and methanol (1:1) has been reported to be effective for precipitating this compound.[3]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.[4] A common eluent system is a gradient of hexane and ethyl acetate.[4]

Caption: Recommended purification workflow.

Q4: I am considering synthesizing the precursor, 2-methylpyridazin-3(2H)-one, from a γ-keto acid. What are the key considerations for this initial step?

A4: The synthesis of the pyridazinone core from γ-keto acids and hydrazine derivatives is a fundamental and widely used method.[5]

Key Considerations:

  • Purity of Starting Materials: Ensure the purity of your γ-keto acid and methylhydrazine. Impurities can lead to unwanted side reactions and inhibit the desired cyclization.[1]

  • Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used as they facilitate the reaction.[1]

  • Water Removal: The cyclization step involves the formation of water.[1] In some cases, using a Dean-Stark apparatus to remove water can drive the reaction to completion and improve yields.

  • Reaction Temperature: The reaction temperature is crucial. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can cause decomposition.[1] Monitor the reaction by TLC to determine the optimal temperature and time.

The general reaction involves the condensation of the γ-keto acid with methylhydrazine to form a hydrazone, which then undergoes intramolecular cyclization to form the 4,5-dihydropyridazin-3(2H)-one. This intermediate is then typically oxidized to the aromatic pyridazin-3(2H)-one.[5]

References

Preventing deiodination of "5-iodo-2-methylpyridazin-3(2H)-one" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide:

A Guide to Preventing Deiodination in Synthetic Reactions

Welcome to the technical support center for 5-iodo-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that unintended deiodination can be a significant challenge, leading to reduced yields, complex purification, and compromised project timelines.

This document provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help you mitigate and control the undesired loss of the iodine substituent during your reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with this compound?

A1: Deiodination, also known as hydrodeiodination or reductive dehalogenation, is a side reaction where the iodine atom on the pyridazinone ring is replaced by a hydrogen atom. This converts your starting material, this compound, into the corresponding byproduct, 2-methylpyridazin-3(2H)-one. This is problematic for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of the desired product.

  • Purification Challenges: The deiodinated byproduct often has similar polarity to the starting material or the desired product, complicating purification by column chromatography.

  • Stoichiometric Imbalance: In multi-step reactions, the formation of this byproduct can disrupt the stoichiometry of subsequent steps.

The Carbon-Iodine (C-I) bond, while highly reactive and desirable for cross-coupling, is also the most labile of the carbon-halogen bonds, making it susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed processes.[1][2]

Q2: Which types of reactions are most prone to causing deiodination of this compound?

A2: Palladium-catalyzed cross-coupling reactions are the most common culprits. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines.[1]

  • Heck Coupling: Reaction with alkenes.

The conditions that promote these powerful C-C and C-N bond-forming reactions can unfortunately also facilitate the undesired deiodination pathway.

Q3: What are the primary mechanistic causes of deiodination in these reactions?

A3: Deiodination typically occurs via one of two primary mechanistic pathways within the palladium catalytic cycle:

  • Reductive Dehalogenation: After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, the resulting Pd(II) intermediate can be prematurely reduced back to Pd(0) by various hydride sources in the reaction mixture (e.g., solvent, base, or impurities), releasing the deiodinated product.

  • Protonolysis: The organopalladium(II) intermediate can react with a proton source (which can be the solvent, trace water, or the amine/alcohol substrate itself) to cleave the C-Pd bond, replacing it with a C-H bond.

The choice of catalyst, ligand, base, and solvent all play a crucial role in determining the relative rates of these competing pathways.[1][2]

Troubleshooting Guide: Deiodination in Cross-Coupling Reactions

This section provides specific troubleshooting advice for when you observe significant formation of 2-methylpyridazin-3(2H)-one in your reaction mixture.

Issue: Significant Deiodination (>10%) in Suzuki-Miyaura Coupling
  • Symptoms: Low yield of the desired biaryl product. A major byproduct is identified by LC-MS or ¹H NMR as 2-methylpyridazin-3(2H)-one.

  • Possible Causes & Solutions:

Possible CauseScientific RationaleRecommended Solution
Inappropriate Base Strong bases (e.g., NaOH, KOtBu) or those containing residual hydrides can act as hydride donors, promoting reductive dehalogenation.Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often excellent choices. Potassium phosphate (K₃PO₄) is another effective alternative.[1][2]
High Reaction Temperature Higher temperatures can accelerate the rate of deiodination, sometimes more than the desired coupling reaction.[1]Reduce the reaction temperature. Attempt the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C). While this may slow the reaction, it can significantly improve the product/byproduct ratio.
Suboptimal Ligand The ligand's steric and electronic properties dictate the stability of the Pd-intermediate and the rate of reductive elimination.Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can stabilize the catalytic intermediate and promote the desired reductive elimination over deiodination.[1]
Protic Solvent Solvents like methanol or ethanol can serve as a source of hydrides or protons, directly contributing to deiodination.[1]Switch to an aprotic solvent system. Dioxane, toluene, or a mixture like DME/water are generally preferred for suppressing this side reaction.
Issue: Deiodination and/or Glaser Homocoupling in Sonogashira Coupling
  • Symptoms: Minimal formation of the desired alkynylated pyridazinone. Major byproducts are the deiodinated starting material and the homocoupled alkyne (Glaser product).

  • Possible Causes & Solutions:

Possible CauseScientific RationaleRecommended Solution
Oxygen Contamination Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can interfere with the palladium catalytic cycle, indirectly favoring side reactions.Ensure rigorous exclusion of oxygen. Degas all solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon) and run the reaction under a positive pressure of an inert gas (N₂ or Ar).
Base Selection While a strong amine base (e.g., Et₃N, DIPEA) is required, its purity and role as a potential hydride source can be a factor.Use a high-purity, freshly distilled amine base. Consider using a combination of a copper(I) salt (e.g., CuI) with a milder base if not already doing so, as this can accelerate the desired coupling.
Catalyst System The Pd/Cu catalyst ratio and ligand choice are critical for efficient coupling over competing pathways.Optimize the catalyst loading and consider a ligand. While often run "ligandless," adding a phosphine ligand like PPh₃ or Xantphos can sometimes stabilize the palladium catalyst and improve selectivity.

Mechanistic Insights & Visual Guides

Understanding the competition between the desired reaction and deiodination is key to troubleshooting. The diagram below illustrates the critical juncture in a palladium-catalyzed cross-coupling cycle where the reaction can diverge.

G cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Deiodination Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd L₂Pd(II)(Ar)(I) (Oxidative Addition Intermediate) Pd0->OxAdd ArI Ar-I (5-iodo-2-methyl-pyridazin-3(2H)-one) ArI->OxAdd Oxidative Addition Trans L₂Pd(II)(Ar)(R) (Transmetalation Intermediate) OxAdd->Trans Hydride [H]⁻ Source (Solvent, Base, Impurity) Deiod_Product Ar-H (Deiodinated Byproduct) OxAdd->Deiod_Product NuM R-B(OH)₂ / R-NH₂ / etc. (Coupling Partner) NuM->Trans Transmetalation (+ Base) Trans->Pd0 Reductive Elimination Product Ar-R (Desired Product) Trans->Product Hydride->Deiod_Product Reductive Dehalogenation

Figure 1: Competing pathways in Pd-catalyzed reactions. The key intermediate after oxidative addition can either proceed through the desired cycle or be intercepted by a hydride source, leading to deiodination.

A systematic approach is crucial for optimizing your reaction. The following workflow can guide your experimental design when tackling a deiodination issue.

G start Deiodination Observed (e.g., >10% by LCMS) q_temp Is Temp > 80°C? start->q_temp a_temp_yes Action: Lower Temp to 60-80°C q_temp->a_temp_yes Yes q_base Using Strong Base? (e.g., KOtBu, NaOH) q_temp->q_base No a_temp_yes->q_base a_base_yes Action: Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄ q_base->a_base_yes Yes q_ligand Using Bulky, e⁻-rich Ligand? (e.g., SPhos, XPhos) q_base->q_ligand No a_base_yes->q_ligand a_ligand_no Action: Screen Bulky Ligands q_ligand->a_ligand_no No q_solvent Using Protic Solvent? (e.g., Alcohols) q_ligand->q_solvent Yes a_ligand_no->q_solvent a_solvent_yes Action: Switch to Toluene, Dioxane, or DME q_solvent->a_solvent_yes Yes end_node Re-evaluate Reaction (Problem Likely Solved) q_solvent->end_node No a_solvent_yes->end_node

References

Technical Support Center: Purification of Iodinated Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of iodinated pyridazinone compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with purifying this class of molecules. The presence of an iodine atom on the pyridazinone scaffold introduces specific stability and selectivity issues that require careful consideration during downstream processing.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity and yield.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequently encountered problems during the purification of iodinated pyridazinones in a question-and-answer format.

Issue 1: Low Recovery of the Desired Compound After Column Chromatography

Question: I am purifying my iodinated pyridazinone derivative using standard silica gel chromatography, but I'm experiencing significant product loss. In some cases, the compound doesn't elute from the column at all. What could be the cause?

Answer: This is a common and frustrating issue that often points to compound instability on the stationary phase.

  • Probable Cause 1: Decomposition on Acidic Silica Gel. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] Iodinated aromatic compounds, particularly electron-rich heterocycles, can be sensitive to acidic conditions, leading to decomposition or irreversible adsorption to the silica.[2] The carbon-iodine bond is weaker than C-Br or C-Cl bonds, making it more susceptible to cleavage.[3]

  • Troubleshooting Steps:

    • Assess Stability with a 2D TLC: Before committing to a large-scale column, assess your compound's stability. Spot your crude material on a TLC plate, run it in your chosen eluent, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates degradation on the silica.[4]

    • Neutralize the Silica Gel: You can neutralize the acidic sites on the silica gel. Prepare a slurry of your silica gel in your starting eluent and add 1-2% triethylamine (TEA) or another volatile base. After stirring, the slurry can be packed as usual. Alternatively, you can run a "neutralizing flush" of your packed column with a solvent mixture containing 1-2% TEA before loading your sample.[2]

    • Switch to an Alternative Stationary Phase: If neutralization is insufficient, consider using a different stationary phase.

      • Neutral Alumina: This is an excellent alternative for acid-sensitive compounds.[5]

      • Florisil: This is another option for compounds that are unstable on silica.[6]

  • Probable Cause 2: Irreversible Adsorption. The pyridazinone core contains nitrogen atoms that can act as Lewis bases and strongly interact with the acidic silanol groups, leading to strong, sometimes irreversible, binding.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: If you suspect strong adsorption, adding a small amount of a polar, competitive solvent to your eluent can help displace the product. For example, adding 0.5-1% methanol or a few drops of acetic acid (if your compound is stable to acid) to your hexane/ethyl acetate or DCM/methanol mobile phase can be effective.

    • Methanol Purge: If you believe your compound is still on the column after your planned elution, you can try a "methanol purge" by flushing the column with 100% methanol. This highly polar solvent will strip most compounds from the silica gel.[4]

Issue 2: Presence of a Deiodinated Impurity in the Final Product

Question: After purification, my characterization data (LC-MS, NMR) shows a significant amount of the non-iodinated pyridazinone analogue. Where is this coming from and how can I remove it?

Answer: The presence of a deiodinated byproduct is a classic challenge with iodoarenes. This impurity can be generated either during the synthesis or the purification itself.

  • Probable Cause 1: Deiodination During Synthesis. Many cross-coupling reactions (e.g., Suzuki, Sonogashira) used to synthesize these compounds can have a competing hydrodehalogenation side reaction.[7][8] This is especially prevalent with electron-deficient or N-heterocyclic halides.[8]

  • Probable Cause 2: Deiodination During Purification.

    • On Silica Gel: As mentioned, the acidic nature of silica gel can promote deiodination.

    • Under Basic Conditions: If your purification involves a basic aqueous wash (e.g., sodium bicarbonate), or if you are using a basic mobile phase modifier like triethylamine, deiodination can occur, especially if the molecule is heated. Radical-induced deiodination has been observed in the presence of strong bases.[9]

    • During Recrystallization: Prolonged heating in certain solvents can lead to thermal decomposition and deiodination.[3]

  • Troubleshooting and Separation Strategies:

    • Optimize Synthesis: First, try to minimize the formation of the deiodinated impurity during the reaction by screening ligands, bases, and solvents to find conditions that favor the cross-coupling over the reduction pathway.[10]

    • Chromatographic Separation: Separating the iodinated compound from its deiodinated counterpart can be challenging due to their similar polarities.

      • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is often the best choice. A pentafluorophenyl (PFP) column can provide unique selectivity for halogenated compounds through halogen-π interactions.[11][12]

      • Flash Chromatography: Use a high-resolution silica gel and a shallow solvent gradient. A non-polar eluent system is a good starting point, as the slightly more polar deiodinated compound may elute just before or after your product. Careful fraction collection is key.

    • Recrystallization: This can be an effective method if there is a sufficient difference in solubility.

      • Solvent Screening: Systematically screen for a solvent or solvent pair where the desired iodinated product has lower solubility than the deiodinated impurity at low temperatures. This will allow the pure product to crystallize out, leaving the impurity in the mother liquor.

Workflow for Troubleshooting Deiodination

G cluster_synthesis Synthesis Optimization cluster_purification Purification Strategy start Deiodinated Impurity Detected check_crude Analyze Crude Reaction Mixture (LC-MS/NMR) start->check_crude impurity_present Impurity Present in Crude? check_crude->impurity_present opt_synthesis Optimize Reaction: - Ligand Screening - Base Selection (e.g., K₃PO₄) - Aprotic Solvent (e.g., Dioxane) impurity_present->opt_synthesis Yes assess_stability Assess Stability on Silica (2D TLC) impurity_present->assess_stability No opt_synthesis->assess_stability is_stable Compound Stable? assess_stability->is_stable use_neutral_silica Use Neutralized Silica (add TEA) or Neutral Alumina is_stable->use_neutral_silica No chrom_sep Attempt Separation: - Shallow Gradient Flash Chromatography - PFP Column for HPLC is_stable->chrom_sep Yes use_neutral_silica->chrom_sep recrystallize Recrystallization: - Screen for differential solubility chrom_sep->recrystallize If still impure end_node Pure Iodinated Product chrom_sep->end_node If pure recrystallize->end_node G cluster_prep Initial Preparation cluster_main_purification Primary Purification cluster_secondary_purification Secondary Purification (If Needed) crude Crude Iodinated Pyridazinone workup Aqueous Workup (e.g., H₂O, Brine) crude->workup recrystallization Attempt Recrystallization (e.g., Ethanol/Water) workup->recrystallization check_purity1 Check Purity (TLC, LC-MS) recrystallization->check_purity1 is_pure1 Purity > 95%? check_purity1->is_pure1 stability_test Assess Stability on Silica (2D TLC) is_pure1->stability_test No final_product Pure Product is_pure1->final_product Yes is_stable Stable? stability_test->is_stable column_chrom Column Chromatography (Normal or Neutralized Silica/Alumina) is_stable->column_chrom Yes is_stable->column_chrom No (Use Alumina) check_purity2 Check Purity (TLC, LC-MS) column_chrom->check_purity2 check_purity2->final_product

References

Technical Support Center: Synthesis of 5-iodo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of 5-iodo-2-methylpyridazin-3(2H)-one.

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a comprehensive troubleshooting and optimization guide grounded in mechanistic principles and practical field experience. We will address common challenges encountered during the synthesis to help you improve yield, purity, and consistency.

Overview of the Synthesis

The most common and direct route to this compound involves the reaction of a halogenated precursor, typically 4,5-dichloro-2-methylpyridazin-3(2H)-one, with a strong iodide source like hydriodic acid (HI). This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. While effective, this process is sensitive to reaction conditions, which can lead to side reactions and yield loss if not properly controlled.

Core Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[1][2]

Reaction:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.55 g, 8.65 mmol).

  • Carefully add 57% aqueous hydriodic acid (50 mL) to the flask. Caution: Hydriodic acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux (approximately 130-137°C) and maintain for 24 hours. The reaction should be monitored for completion.

Work-up and Purification:

  • After 24 hours, cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a solution of sodium thiosulfate (20 g) dissolved in water (250 mL).

  • Slowly pour the cooled reaction mixture into the sodium thiosulfate solution with stirring. This will quench any unreacted iodine.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated sodium chloride solution (brine) (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.

  • For final purification, triturate the resulting residue with a 1:1 mixture of dichloromethane-methanol.

  • Separate the precipitate by filtration to obtain this compound as a yellow powder.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Add 4,5-dichloro-2-methyl-2H-pyridazin-3-one and 57% aq. HI to flask reflux Heat to reflux (137°C) for 24 hours start->reflux cool Cool to RT reflux->cool Reaction Complete quench Pour into Na2S2O3 solution cool->quench extract Extract with Dichloromethane quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate triturate Triturate with DCM/MeOH concentrate->triturate filtrate Filter to obtain pure product triturate->filtrate

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Here we address specific issues that may arise during the synthesis.

Q1: My final yield is significantly lower than expected. What are the primary causes?

A1: Low yield is the most common issue. Several factors can contribute:

  • Incomplete Reaction: The SNAr reaction can be slow. Ensure the reaction has run to completion by taking a small aliquot, quenching it, extracting it, and analyzing by Thin Layer Chromatography (TLC). The starting material should be fully consumed.

  • Side Reaction (Hydrodeiodination): The harsh conditions (high temperature and strong acid) can promote a subsequent hydrodeiodination reaction, where the desired iodo-product is reduced back to 2-methylpyridazin-3(2H)-one.[2] This side product is a common impurity and represents a direct loss of yield. Over-extending the reaction time beyond what is necessary for full consumption of the starting material can exacerbate this issue.

  • Purification Losses: The product may have some solubility in the dichloromethane-methanol mixture used for trituration. Minimize the amount of solvent used or consider alternative purification methods like column chromatography if losses are significant.

Q2: My TLC plate shows multiple spots. How do I identify them?

A2: A typical TLC analysis (e.g., using dichloromethane-ethyl acetate 70:30 as the mobile phase) will show the following:

  • Starting Material (4,5-dichloro-2-methyl-2H-pyridazin-3-one): This will be one of the less polar spots.

  • Desired Product (this compound): This is your main product spot. A reported Rf value is approximately 0.4 on silica gel.[1]

  • Hydrodeiodination Byproduct (2-methylpyridazin-3(2H)-one): This will be a more polar spot than your desired product due to the absence of the halogen.

  • Intermediate (5-chloro-4-iodo-product): It is possible to have an intermediate where only one chlorine has been substituted.[2] This would likely have an Rf value between the starting material and the final product.

To confirm identities, you can run co-spots with your starting material if available.

Q3: The reaction seems to stall and starting material remains even after 24 hours. What should I do?

A3: If the reaction is not proceeding to completion, consider these points:

  • Temperature: Ensure your reaction is maintaining a true reflux at ~137°C. A lower temperature will significantly slow down the reaction rate.

  • Reagent Quality: The concentration and quality of the hydriodic acid are critical. Use fresh, high-quality 57% HI. Over time, HI can degrade, reducing its efficacy.

  • Stirring: Ensure vigorous stirring to maintain a homogenous mixture, especially since the starting material may not be fully soluble at the beginning.

Q4: My final product has a dark purple or brown color. What causes this and how can I fix it?

A4: This discoloration is almost always due to residual iodine (I2).

  • Inadequate Quenching: The sodium thiosulfate wash is designed to eliminate I2 by reducing it to colorless iodide (I⁻). If discoloration persists, it means the wash was insufficient. You can either increase the amount of sodium thiosulfate solution used or extend the stirring time during the quenching step.

  • Re-purification: If the final solid is already isolated and discolored, you can redissolve it in dichloromethane and re-wash it with a fresh sodium thiosulfate solution.

Reaction Mechanism and Side Reaction

G cluster_main Main Reaction Pathway (SNAr) cluster_side Side Reaction start 4,5-dichloro-2-methyl -pyridazin-3(2H)-one product 5-iodo-2-methyl -pyridazin-3(2H)-one start->product + HI (Nucleophilic Substitution) side_product 2-methyl -pyridazin-3(2H)-one product->side_product + HI (excess) High Temp (Hydrodeiodination)

Caption: Key reaction pathways in the synthesis.

Optimization and Alternative Approaches

Q5: Are there milder or alternative methods to synthesize this compound?

A5: Yes, while the HI method is direct, other strategies can be employed, particularly if your substrate is sensitive to harsh acidic conditions.

  • Direct Iodination of Precursor: One could start with 2-methylpyridazin-3(2H)-one and perform an electrophilic iodination. Various reagents can be used for the iodination of electron-rich heterocycles.[3]

    • N-Iodosuccinimide (NIS): Often used with a catalytic amount of acid.[3]

    • Iodine with an Oxidant: A combination of molecular iodine (I₂) and an oxidizing agent (like nitric acid or hydrogen peroxide) or a silver salt (like AgNO₃) can generate an electrophilic iodine species (I⁺).[3][4]

    • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly effective and easy-to-handle iodinating reagent. The main challenge with this approach is regioselectivity. The pyridazinone ring has multiple positions that could be iodinated, and controlling the reaction to favor the 5-position may require significant optimization.

Summary of Key Reaction Parameters

ParameterRecommended ValueRationale / Key Considerations
Starting Material 4,5-dichloro-2-methyl-2H-pyridazin-3-oneDihalogenated precursor allows for substitution.
Reagent 57% Aqueous Hydriodic AcidServes as both the iodide source and the acidic medium.
Temperature ~137°C (Reflux)High temperature is required to drive the SNAr reaction.
Reaction Time 24 hours (monitor by TLC)Balance between consuming starting material and minimizing side reactions.[2]
Quenching Agent Sodium Thiosulfate (Na₂S₂O₃)Essential for removing residual iodine to prevent product discoloration.
Purification Trituration (DCM/MeOH) or ChromatographyEffective for removing common impurities.

References

Technical Support Center: Stability of 5-iodo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-iodo-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of compound stability in various solvent systems. The stability of an active pharmaceutical ingredient (API) or key intermediate is paramount, as it directly impacts experimental reproducibility, shelf-life, and the safety and efficacy of the final drug product.[1][2] Since specific, published stability data for this particular molecule is not widely available, this guide provides the foundational knowledge and practical tools to proactively assess its stability in your own experimental settings.

This document is structured to provide immediate answers to common questions, offer logical troubleshooting workflows for unexpected degradation, and present a detailed protocol for conducting a formal stability study.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

Based on the structure, which features a pyridazinone core and an iodo-aromatic moiety, two primary degradation pathways are of concern:

  • De-iodination: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic (light-induced) or reductive conditions.[3] This would result in the formation of 2-methylpyridazin-3(2H)-one. Halogenated aromatic compounds can be dehalogenated through microbial or chemical processes.[3]

  • Hydrolysis of the Pyridazinone Ring: The lactam (cyclic amide) functionality within the pyridazinone ring could be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to ring-opening. The pyridazinone core itself is a common scaffold in many biologically active molecules and is generally stable, but extreme pH should be investigated.[4][5][6]

Q2: Which types of solvents are recommended for initial studies to maximize stability?

For initial experiments, it is advisable to use common, high-purity aprotic solvents which are less likely to participate in degradation reactions. Good starting points include:

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Protic solvents like methanol, ethanol, and especially water, should be used with caution until their impact on stability is determined, as they can facilitate hydrolysis.[7] The choice of solvent is critical as it can influence crystal structure, bioavailability, and stability.[8]

Q3: What are the common signs of compound degradation in solution?

Be observant of both physical and analytical changes:

  • Physical Signs:

    • Color change in the solution.

    • Formation of precipitate or haze, indicating the formation of a less soluble degradant.

  • Analytical Signs:

    • Chromatography (HPLC/LC-MS): Appearance of new peaks, a decrease in the peak area of the parent compound over time, or a change in peak shape.[9][10]

    • NMR Spectroscopy: Appearance of new signals or disappearance/intensity reduction of signals corresponding to the parent compound.

Q4: How should I properly store solutions of this compound?

As a best practice for any novel or uncharacterized compound solution:

  • Protect from Light: Store vials in the dark or use amber vials to minimize the risk of photolytic degradation.

  • Control Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow the rate of potential chemical reactions.

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

  • Use High-Purity Solvents: Ensure solvents are anhydrous and free of contaminants that could catalyze degradation.[1]

Section 2: Troubleshooting Guide: Investigating Unexpected Degradation

Scenario: You are performing an experiment and your analytical data (e.g., HPLC, LC-MS) shows that the concentration of this compound is decreasing, or new, unidentified peaks are appearing.

This troubleshooting workflow provides a logical sequence of steps to identify the root cause of the instability.

Diagram: Troubleshooting Workflow for Compound Degradation

G start Degradation Suspected (e.g., new HPLC peaks, lower assay) check_control 1. Analyze Control Sample (Freshly prepared solution) start->check_control control_ok Is Control Sample OK? check_control->control_ok issue_prep Problem is likely in sample preparation or storage. Review handling procedures. control_ok->issue_prep No investigate_cond 2. Investigate Experimental Conditions control_ok->investigate_cond Yes cond_light A. Light Exposure (Photodegradation) investigate_cond->cond_light cond_temp B. Temperature (Thermal Degradation) investigate_cond->cond_temp cond_ph C. pH / Reagents (Acid/Base Hydrolysis) investigate_cond->cond_ph cond_oxygen D. Oxygen (Oxidation) investigate_cond->cond_oxygen test_light Test: Run experiment in the dark / amber vial. cond_light->test_light test_temp Test: Run experiment at a lower temperature. cond_temp->test_temp test_ph Test: Check pH of solution. Use buffered system if possible. cond_ph->test_ph test_oxygen Test: Degas solvent. Run under inert atmosphere (N2/Ar). cond_oxygen->test_oxygen resolve Root Cause Identified. Modify protocol accordingly. test_light->resolve test_temp->resolve test_ph->resolve test_oxygen->resolve

Caption: A logical workflow for diagnosing the cause of compound instability.

Section 3: Experimental Protocol: Proactive Stability Assessment

To confidently use this compound in a new solvent or formulation, a proactive stability study is essential. This process, often called a forced degradation study, intentionally stresses the compound to identify potential liabilities.[11][12]

Objective: To determine the stability of this compound in a selected solvent over time at a defined temperature.

Materials:

  • This compound (solid)

  • High-purity solvent of interest (e.g., DMSO, Acetonitrile, Water with co-solvent)

  • Class A volumetric flasks and pipettes

  • HPLC vials (amber recommended)

  • Calibrated HPLC-UV or LC-MS system[9][10][13]

  • Temperature-controlled incubator or oven

Diagram: Experimental Workflow for Stability Study

G prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) aliquot 2. Aliquot into Vials (Label for each time point & condition) prep_stock->aliquot t0 3. Analyze T=0 Sample (Inject immediately to get baseline) aliquot->t0 incubate 4. Incubate Samples (e.g., 40°C, protected from light) aliquot->incubate analyze 6. Analyze by HPLC (Quantify parent peak area) t0->analyze Baseline Data pull_sample 5. Pull Samples at Time Points (e.g., 2, 4, 8, 24, 48 hours) incubate->pull_sample pull_sample->analyze data 7. Plot Data (% Remaining vs. Time) analyze->data

Caption: Step-by-step workflow for conducting a time-course stability study.

Step-by-Step Methodology:

  • Develop an Analytical Method:

    • Before starting, develop a simple isocratic or gradient reverse-phase HPLC-UV method that gives a sharp, symmetrical peak for the parent compound.[9] This method must be "stability-indicating," meaning it can separate the parent compound from its potential degradants.[14]

    • Self-Validation: To confirm this, run a forced degradation sample (e.g., after brief exposure to mild acid or base) to ensure that any new peaks do not co-elute with the main peak.

  • Prepare Stock Solution:

    • Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1.0 mg/mL). Ensure complete dissolution.

  • Sample Preparation and T=0 Analysis:

    • Dilute the stock solution to a working concentration suitable for your HPLC method (e.g., 50 µg/mL).

    • Immediately inject this solution into the HPLC system. This is your crucial T=0 (time zero) data point, representing 100% of the initial compound.

  • Incubation:

    • Dispense aliquots of the stock solution into several labeled HPLC vials, one for each future time point.

    • Place the vials in a temperature-controlled environment (e.g., 40°C for an accelerated study). Ensure they are protected from light.

  • Time-Point Analysis:

    • At predefined intervals (e.g., 1, 4, 8, 24, 48, 72 hours), remove one vial from the incubator.

    • Allow it to cool to room temperature. If necessary, perform the same dilution as the T=0 sample.

    • Analyze the sample by HPLC using the exact same method as the T=0 sample.

Section 4: Data Interpretation & Reporting

Analysis:

  • Record the peak area of the this compound peak at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula:

    % Remaining = (Peak Area at Time_X / Peak Area at Time_0) * 100

  • Observe the chromatograms for the growth of any new peaks, which are potential degradation products. If using LC-MS, you can obtain the mass of these new species to help identify them.[10]

Data Presentation:

Summarize your quantitative results in a clear table.

Time Point (Hours)Incubation Temp (°C)Parent Peak Area (AU)% RemainingObservations (e.g., New Peaks)
0N/A (Ambient)[Insert T=0 Area]100%Clean baseline
140[Insert Area][Calculate]-
440[Insert Area][Calculate]Minor peak at RT = X.X min
840[Insert Area][Calculate]-
2440[Insert Area][Calculate]-
4840[Insert Area][Calculate]-
7240[Insert Area][Calculate]-

Conclusion: Based on the rate of degradation (if any), you can determine if the solvent is suitable for your intended application and define appropriate handling and storage conditions to ensure the integrity of your experiments. A loss of >10-20% of the active ingredient is often considered significant.[12]

References

Technical Support Center: Managing Low Solubility of Pyridazinone Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing pyridazinone derivatives. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this important class of compounds. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reliability of your experimental data.

Introduction: The Pyridazinone Solubility Challenge

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas. However, the often planar, aromatic, and moderately lipophilic nature of these compounds can lead to poor aqueous solubility. This presents a significant hurdle in various in vitro biochemical and cell-based assays, potentially causing issues like compound precipitation, underestimated potency, and high data variability.[1] This guide will walk you through a systematic approach to diagnose and overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with pyridazinone derivatives.

Q1: My pyridazinone derivative immediately precipitated when I added it to my aqueous assay buffer. What's happening?

A1: This phenomenon, often called "crashing out," is typically due to one of two reasons. First, the final concentration of your compound in the assay buffer exceeds its maximum aqueous solubility.[2] Second, it can be caused by "solvent shock," where the rapid dilution of a concentrated Dimethyl Sulfoxide (DMSO) stock solution into an aqueous environment causes the poorly soluble compound to rapidly precipitate before it can properly disperse.[3] The physicochemical properties of your specific derivative, such as high lipophilicity (logP) or a high melting point (indicating strong crystal lattice energy), are the underlying drivers of this low aqueous solubility.[4]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my screening assay?

A2: Understanding this distinction is crucial for assay development.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It's measured by adding an excess of the solid compound to a buffer and shaking it for an extended period (24-48 hours) to reach equilibrium.[1][5] This value is most relevant for late-stage development and formulation.[6]

  • Kinetic Solubility is determined by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer and measuring the concentration at which the compound begins to precipitate.[5][7] This method better mimics the conditions of most high-throughput screening (HTS) and in vitro assays.[8][9] For routine assays, you are primarily concerned with the kinetic solubility, as this dictates the highest concentration you can reliably test without precipitation.[10]

Q3: My compound seems soluble in DMSO, but I still have issues. What is the optimal way to handle DMSO stock solutions?

A3: While DMSO is an excellent solvent for many pyridazinone derivatives, improper handling can still lead to problems.[11][12]

  • Concentration: Avoid unnecessarily high stock concentrations (e.g., >20-30 mM), as some compounds can precipitate out of DMSO, especially during freeze-thaw cycles.[13] Storing compounds at 2-5 mM can be optimal for preventing precipitation.[1]

  • Final Assay Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.5%, as higher concentrations can perturb enzyme conformations and interfere with biological systems.[14][15]

  • Dilution Technique: Always add the DMSO stock to the aqueous buffer, not the other way around. Add it dropwise while vortexing or stirring to facilitate rapid dispersal and minimize localized high concentrations that lead to precipitation.[2]

Q4: How can I leverage pH to improve the solubility of my pyridazinone derivative?

A4: Many pyridazinone derivatives contain ionizable groups, such as a basic piperazine ring, which can be exploited to enhance solubility.[16] The principle is to adjust the pH of your buffer to a point where the compound becomes charged (ionized), as the charged form is almost always more water-soluble than the neutral form. For a compound with a basic nitrogen (like a piperazine with a pKa of ~7.5-8.5), adjusting the buffer pH to be at least 1-2 units below its pKa (e.g., pH 6.0) will protonate that nitrogen, forming a more soluble cation.[16] However, you must always ensure the final assay pH is compatible with your target protein or cells.[16]

Q5: I observe precipitation only after incubating my plate for several hours. What could be the cause of this delayed effect?

A5: Delayed precipitation suggests that your initial concentration was likely near the limit of its kinetic solubility, existing in a temporary, supersaturated state. Several factors can cause it to fall out of solution over time:

  • Temperature Fluctuations: Removing plates from a 37°C incubator can cause temperature cycling, which may decrease solubility.[2]

  • Media Evaporation: In long-term cell culture experiments, evaporation can concentrate all media components, including your compound, pushing it beyond its solubility limit.[2]

  • pH Shifts: Cellular metabolism can produce acidic byproducts, gradually lowering the pH of the culture medium.[3] For some compounds, this pH shift can decrease solubility.

  • Interactions with Media Components: Components like Fetal Bovine Serum (FBS) can have a dual effect. Albumin and other proteins can bind to your compound, keeping it in solution. However, in other cases, these interactions can lead to the formation of larger, insoluble protein-compound complexes.[3]

Section 2: Troubleshooting Workflows & Protocols

This section provides a logical troubleshooting workflow and detailed experimental protocols to systematically address solubility issues.

Visual Workflow: Troubleshooting Compound Precipitation

The following diagram outlines a step-by-step process to diagnose and solve precipitation issues in your assay.

G start Precipitation Observed in Assay check_stock Q: Is the stock solution clear? (Visually inspect, check for crystals) start->check_stock remake_stock Action: Remake stock. Consider lower concentration or gentle warming/sonication. check_stock->remake_stock No assess_kinetic Q: What is the Kinetic Solubility Limit? check_stock->assess_kinetic Yes remake_stock->check_stock run_protocol1 Action: Determine Max Soluble Concentration (See Protocol 1.1) assess_kinetic->run_protocol1 compare_conc Q: Is Assay [C] > Max Soluble [C]? run_protocol1->compare_conc lower_conc Solution: Lower assay concentration to < Max Soluble [C]. compare_conc->lower_conc Yes optimize_delivery Action: Optimize Compound Delivery (See Protocol 2.1) compare_conc->optimize_delivery No end Assay Optimized lower_conc->end check_success Problem Solved? optimize_delivery->check_success formulation Action: Advanced Formulation Strategy (pH, Co-solvents - See Protocols 3.1, 3.2) check_success->formulation No check_success->end Yes formulation->end

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1.1: Determining Maximum Soluble Concentration (Kinetic Solubility)

This protocol uses nephelometry (light scattering) or visual inspection to determine the kinetic solubility limit of your compound in the final assay buffer.

Materials:

  • High-concentration stock solution of pyridazinone derivative in 100% DMSO (e.g., 20 mM).

  • Final assay buffer (pre-warmed to the experimental temperature, e.g., 37°C).

  • Sterile 96-well clear-bottom plate.

  • Multichannel pipette.

  • Plate reader capable of measuring absorbance/turbidity or a light microscope.

Procedure:

  • Prepare Plate: Add 100 µL of your final assay buffer to wells A2 through A12 of the 96-well plate.

  • Prepare Highest Concentration: In well A1, add 198 µL of assay buffer. Then, add 2 µL of your 20 mM DMSO stock to achieve a 200 µM compound solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 2-fold serial dilution. Transfer 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, down to well A11. Do not add compound to well A12 (this is your buffer/solvent blank).

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C) for a duration relevant to your experiment (e.g., 1-2 hours).

  • Measure:

    • Visual/Microscopic: Carefully inspect each well against a dark background for signs of cloudiness, precipitate, or crystals. Check under a microscope for a more sensitive analysis.

    • Instrumental: Read the plate on a nephelometer or measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm) to quantify turbidity.

  • Determine Limit: The highest concentration that remains clear and shows no significant increase in light scattering compared to the blank is your maximum kinetic solubility under these conditions.[5]

Protocol 2.1: Best Practices for Diluting DMSO Stock Solutions

This protocol minimizes the risk of "crashing out" during the preparation of working solutions.[17]

Materials:

  • Concentrated compound stock solution in DMSO.

  • Aqueous assay buffer or cell culture medium.

  • Sterile conical or microcentrifuge tubes.

  • Vortex mixer.

Methodology:

  • Pre-warm Aqueous Solution: Warm your buffer or cell culture medium to the temperature of your experiment (e.g., 37°C for cell-based assays). This is critical as solubility often decreases at lower temperatures.[2]

  • Calculate Dilution: Determine the volume of stock solution needed. Aim for a final DMSO concentration of ≤0.5%.

  • Perform Dilution:

    • Dispense the required volume of pre-warmed aqueous solution into a sterile tube.

    • While gently vortexing the tube, add the calculated volume of DMSO stock solution dropwise directly into the liquid (not onto the tube wall).

    • Continue vortexing for another 10-15 seconds to ensure immediate and complete mixing.

  • Intermediate Dilution (for high dilutions): For dilutions greater than 1:100, it is best practice to perform a serial dilution. For example, first dilute the stock 1:10 into the medium, vortex, and then dilute this intermediate solution 1:100 to reach the final concentration. This gradual reduction in solvent concentration helps keep the compound in solution.[2]

Protocol 3.1: Using Co-solvents to Enhance Solubility

If optimizing DMSO concentration is insufficient, the use of additional, biocompatible co-solvents may be necessary.

Procedure:

  • Select Co-solvent: Choose a co-solvent based on your assay's tolerance (see Table 1). Polyethylene glycol 400 (PEG 400) and glycerin are common choices.[18][19]

  • Prepare Co-solvent Stock: Prepare a stock solution of your compound in a mixture of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400). The goal is to find a blend that fully dissolves the compound at a high concentration.

  • Test Assay Tolerance: Before testing your compound, determine the maximum percentage of the co-solvent blend that your assay can tolerate without affecting the biological outcome (e.g., cell viability, enzyme activity).

  • Re-determine Solubility: Repeat Protocol 1.1 using the new co-solvent stock solution to find the new maximum soluble concentration. The presence of the additional co-solvent in the final assay medium can significantly increase the solubility limit.[19][20]

Section 3: Data & Visualization

Table 1: Properties of Common Co-solvents for In Vitro Assays
Co-SolventTypical Starting Concentration in AssayProsCons
DMSO < 0.5%Excellent solubilizing power for many organic molecules.[11][21]Can be toxic to cells at >1%. May interfere with some enzyme assays.[14][15]
Ethanol < 1%Good solubilizing power. Volatile.Can be toxic to cells and may denature proteins at higher concentrations.
PEG 400 1-5%Low toxicity, good solubilizer for many poorly soluble drugs.[19]Can increase viscosity of solutions. May not be as potent a solvent as DMSO.
Glycerin 1-5%Very low toxicity, often used in formulations.[19]High viscosity. Moderate solubilizing power.
Cyclodextrins Varies (e.g., 1-10 mM)Forms inclusion complexes to increase aqueous solubility.[20][22]Can sometimes interfere with compound-target binding by sequestering the compound.[23]
Visual Workflow: Decision Tree for Formulation Strategy

This diagram helps you select an appropriate solubility enhancement strategy based on compound properties.

G start Need to Improve Solubility check_pka Q: Does the compound have an ionizable group (acidic/basic)? start->check_pka ph_mod Strategy: pH Modification (See Protocol 3.2) Adjust pH to >2 units from pKa. check_pka->ph_mod Yes check_logp Q: Is the compound highly lipophilic (e.g., logP > 4)? check_pka->check_logp No check_ph_compat Q: Is the required pH compatible with the assay? ph_mod->check_ph_compat ph_success Implement pH modification. check_ph_compat->ph_success Yes check_ph_compat->check_logp No end Formulation Optimized ph_success->end cosolvent Strategy: Co-solvent Addition (See Protocol 3.1) Test PEG, Glycerin, etc. cosolvent->end check_logp->cosolvent No cyclodextrin Strategy: Use Cyclodextrins Forms inclusion complexes to shield lipophilic regions. check_logp->cyclodextrin Yes cyclodextrin->end

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Side Product Analysis in 5-iodo-2-methylpyridazin-3(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 5-iodo-2-methylpyridazin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important heterocyclic building block. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and accelerate your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a practical question-and-answer format.

Q1: My reaction to produce this compound is complete, but my isolated yield is significantly lower than expected. What are the likely causes?

A1: Low yields are a frequent challenge and can often be attributed to the formation of side products that are either lost during workup or are difficult to separate from the desired product. The most common culprits are:

  • Incomplete Iodination: The reaction may not have gone to completion, leaving unreacted starting material, 2-methylpyridazin-3(2H)-one.

  • Hydrodeiodination: This is a significant side reaction where the iodo group is reductively removed to form 2-methylpyridazin-3(2H)-one, the same as your starting material if you are performing a direct iodination. This can be promoted by certain reaction conditions, especially when using methods involving hydrogen iodide.[1]

  • Formation of Over-Iodinated Products: Depending on the reactivity of your system and the stoichiometry of your reagents, you may be forming di-iodinated species such as 4,5-diiodo-2-methylpyridazin-3(2H)-one.

  • Mechanical Losses: Ensure your extraction and purification steps are optimized to minimize loss of the product, which has moderate polarity.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for addressing low yields.

Q2: My HPLC and/or TLC analysis of the crude reaction mixture shows multiple spots/peaks. What are these impurities?

A2: The presence of multiple spots or peaks indicates the formation of side products. Based on the typical reactivity of the pyridazinone core, the most probable impurities are:

  • 2-methylpyridazin-3(2H)-one: This can be either unreacted starting material from a direct iodination or the product of hydrodeiodination.[1]

  • 4,5-diiodo-2-methylpyridazin-3(2H)-one: Over-iodination can lead to this di-substituted product.

  • Regioisomers: If your synthesis starts from a precursor that could lead to different isomers (e.g., an unsymmetrical intermediate), you may have regioisomers of the final product.

  • O-methylated isomer (3-methoxy-5-iodo-2-methylpyridazine): During the N-methylation step, some O-methylation can occur, leading to this isomeric impurity.

Formation Pathways of Key Side Products

Caption: Key side product formation pathways.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Conditions

  • What is the best method for the iodination of 2-methylpyridazin-3(2H)-one? While there are various methods for aromatic iodination, a common and effective approach for electron-rich heterocycles is the use of N-Iodosuccinimide (NIS) in a suitable solvent like DMF or acetonitrile.[2] Alternatively, using molecular iodine (I₂) with an oxidizing agent (e.g., H₂O₂, nitric acid) can also be effective. It is crucial to carefully control the stoichiometry to minimize over-iodination.

  • How can I minimize the hydrodeiodination side reaction? This is particularly problematic when using strong acidic conditions, such as with hydriodic acid.[1] If you are using a method that generates acidic byproducts, consider adding a non-nucleophilic base to neutralize the acid as it forms. Using milder iodinating agents like NIS often reduces the occurrence of this side reaction.

  • During N-methylation with dimethyl sulfate, I am seeing an impurity with the same mass. What could it be? This is likely the O-methylated isomer, 3-methoxy-5-iodo-2-methylpyridazine. Pyridazinones exist in a tautomeric equilibrium with their pyridazinol form, and while N-methylation is generally favored, some O-methylation can occur, especially under certain pH and solvent conditions. Using a strong base to fully deprotonate the nitrogen before adding the methylating agent can favor N-methylation.

Analytical & Purification

  • How can I differentiate between the desired product and the de-iodinated side product by NMR? The proton NMR spectrum will be the most informative. In this compound, you will see two doublets in the aromatic region. For the de-iodinated product, 2-methylpyridazin-3(2H)-one, you will observe a more complex splitting pattern with three protons on the pyridazinone ring. Specifically, the proton at C5 will be a doublet of doublets.

  • What are the expected differences in the mass spectrum for the main side products?

    • De-iodinated product (2-methylpyridazin-3(2H)-one): The molecular ion peak will be at m/z 110, which is 126 mass units less than the desired product.

    • Di-iodinated product (4,5-diiodo-2-methylpyridazin-3(2H)-one): The molecular ion peak will be at m/z 362, which is 126 mass units more than the desired product.

    • O-methylated isomer: This will have the same mass as your desired product (m/z 236), but may show a different fragmentation pattern.

  • What is a good starting point for developing an HPLC method to separate these compounds? A reverse-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is recommended. The more polar de-iodinated product will elute earlier, while the more non-polar di-iodinated product will have a longer retention time. The separation of N- and O-methylated isomers might require method optimization, such as changing the organic modifier (e.g., to methanol) or using a different stationary phase (e.g., a phenyl-hexyl column).[3]

Data Summary of Potential Products and Side Products

CompoundStructureMolecular WeightExpected 1H NMR Signals (Aromatic Region)Expected Mass (M+)
This compound I-C4H2N2(O)-CH3236.01Two doublets236
2-methylpyridazin-3(2H)-oneC4H3N2(O)-CH3110.12Three distinct multiplets110
4,5-diiodo-2-methylpyridazin-3(2H)-oneI2-C4HN2(O)-CH3361.91One singlet362
3-methoxy-5-iodo-2-methylpyridazineI-C4H2N2(OCH3)-CH3236.01Two doublets (similar to product)236

Experimental Protocols

Protocol 1: General Procedure for Direct Iodination of 2-methylpyridazin-3(2H)-one

This is a general guideline and may require optimization.

  • Dissolve Substrate: In a round-bottom flask, dissolve 2-methylpyridazin-3(2H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for N-methylation of 5-iodopyridazin-3(2H)-one
  • Prepare Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base such as sodium hydride (1.2 eq) in anhydrous DMF.

  • Add Substrate: Add 5-iodopyridazin-3(2H)-one (1.0 eq) portion-wise to the suspension at 0 °C.

  • Stir: Allow the mixture to stir at room temperature for 30 minutes.

  • Add Methylating Agent: Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Scaling Up the Synthesis of 5-Iodo-2-Methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 5-iodo-2-methylpyridazin-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to ensure a successful, scalable, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The prevalent method involves the reaction of 4,5-dichloro-2-methyl-2H-pyridazin-3-one with aqueous hydriodic acid (HI) at elevated temperatures.[1] This one-step procedure facilitates a halogen exchange (Halex) reaction, replacing one of the chloro-substituents, followed by reduction of the second chloro-substituent and subsequent iodination.

Q2: Why is hydriodic acid used, and can other iodinating agents be substituted?

A2: Hydriodic acid serves as both the iodine source and a reducing agent in this reaction. The high temperature (around 137°C) is necessary to drive the reaction to completion.[1] While other iodinating systems exist for aromatic compounds, the specific conditions reported for this synthesis are effective. Alternative reagents like N-iodosuccinimide (NIS) or iodine with an oxidizing agent would require significant process development and may not be as cost-effective for large-scale production.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety risks are associated with handling concentrated hydriodic acid at high temperatures. HI is highly corrosive and can release toxic hydrogen iodide gas. The reaction should be conducted in a well-ventilated fume hood or a contained reactor system. Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory. Furthermore, pressure build-up in a sealed reactor at 137°C is a significant hazard that must be managed with appropriate engineering controls.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suggested mobile phase is a mixture of dichloromethane and ethyl acetate (e.g., 70:30 v/v), where the product, this compound, has a reported Rf value of approximately 0.4 on silica gel 60F254 plates.[1] Samples should be taken periodically from the reaction mixture, quenched, and spotted on a TLC plate alongside the starting material.

Troubleshooting Guide: From Bench to Scale-Up

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

Q: My reaction has run for 24 hours, but TLC analysis shows mostly starting material. What could be the problem?

A: This issue typically points to problems with temperature, reagent quality, or reaction setup.

  • Causality & Solution:

    • Insufficient Temperature: The reaction requires a high temperature of 137°C to proceed efficiently.[1] Ensure your reaction vessel is adequately heated and that the internal temperature is being accurately measured. On a larger scale, "hot spots" or uneven heating can be an issue. Utilize a reactor with good heat distribution and agitation.

    • Reagent Degradation: Hydriodic acid can degrade over time, especially if exposed to air and light, leading to the formation of iodine (I₂) which gives it a dark color. While some discoloration is normal, significantly degraded acid will have lower reactivity. Use fresh, high-quality hydriodic acid for best results.

    • Inadequate Mixing: On a larger scale, insufficient agitation can lead to poor mixing of the reactants, resulting in a stalled reaction. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

Issue 2: Complex Mixture of Byproducts

Q: My final product is contaminated with several impurities that are difficult to separate. How can I minimize byproduct formation?

A: Byproduct formation often stems from over-reaction or decomposition under the harsh reaction conditions.

  • Causality & Solution:

    • Reaction Time: While the published procedure calls for 24 hours, this may not be optimal for every scale.[1] Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid potential degradation of the product.

    • Temperature Control: Exceeding the target temperature of 137°C can lead to decomposition and the formation of tar-like impurities. Precise temperature control is crucial, especially during scale-up where exothermic events can be more pronounced.

    • Atmosphere Control: At high temperatures, the pyridazinone ring can be susceptible to oxidative degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions, leading to a cleaner product profile.

Workflow for Troubleshooting Low Yield/Impurity Issues

G cluster_solutions Corrective Actions start Problem: Low Yield or High Impurities check_temp Verify Internal Temperature (Is it consistently 137°C?) start->check_temp check_reagent Assess HI Quality (Is it fresh? Stored properly?) check_temp->check_reagent Yes adjust_heating Adjust Heating Mantle/Bath & Improve Insulation check_temp->adjust_heating No check_monitoring Review In-Process Control (Reaction monitored by TLC?) check_reagent->check_monitoring Yes procure_hi Procure Fresh Hydriodic Acid check_reagent->procure_hi No optimize_time Optimize Reaction Time (Stop when SM is consumed) check_monitoring->optimize_time No inert_atm Implement Inert Atmosphere (N2 or Ar blanket) check_monitoring->inert_atm Yes, but still impure outcome Improved Yield & Purity adjust_heating->outcome procure_hi->outcome optimize_time->outcome inert_atm->outcome

Caption: Troubleshooting workflow for synthesis issues.

Issue 3: Difficult Workup and Product Isolation

Q: During the quench with sodium thiosulfate, I'm getting a thick precipitate that makes extraction difficult. What is happening?

A: This is a common scale-up challenge. The precipitate is likely elemental iodine (I₂) that hasn't been fully reduced by the thiosulfate, or the product itself precipitating out of the aqueous layer.

  • Causality & Solution:

    • Insufficient Quenching Agent: Ensure an adequate excess of sodium thiosulfate is used. The amount should be calculated based on the moles of hydriodic acid used. On a larger scale, the addition should be done portion-wise with vigorous stirring to manage the exothermic reaction and ensure complete mixing.

    • pH Control: After quenching, the solution will be acidic. Before extraction, it is beneficial to carefully neutralize the mixture with a base like sodium bicarbonate or sodium carbonate solution. This can improve the partitioning of the organic product into the extraction solvent. Be cautious, as neutralization will generate CO₂ gas.

    • Solvent Choice: The published protocol uses dichloromethane (DCM) for extraction.[1] While effective, DCM is a dense solvent which can sometimes lead to emulsion problems. If emulsions are persistent, consider switching to a less dense solvent like ethyl acetate, or use brine washes to help break the emulsion.

    • Precipitation during Grinding: The protocol mentions grinding the residue with a dichloromethane-methanol mixture.[1] This step is crucial for purification. The ratio of the solvents is key; if the product is too soluble, the yield will be low. If it's not soluble enough, impurities may co-precipitate. You may need to optimize this solvent ratio at your specific scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4,5-dichloro-2-methyl-2H-pyridazin-3-one

  • Hydriodic acid (57% aqueous solution)

  • Sodium thiosulfate

  • Dichloromethane (DCM)

  • Methanol

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution (brine)

  • Deionized water

Procedure:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4,5-dichloro-2-methyl-2H-pyridazin-3-one (1.0 eq).

  • Reagent Addition: Under vigorous stirring, add the 57% aqueous hydriodic acid (approx. 5-10 volumes relative to the starting material).

  • Heating: Heat the reaction mixture to an internal temperature of 137°C. Maintain this temperature for 24 hours or until TLC indicates completion.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Quenching: In a separate, larger vessel, prepare a solution of sodium thiosulfate (approx. 2-3 eq per mole of HI) in water. Slowly and carefully pour the cooled reaction mixture into the thiosulfate solution with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification: To the crude residue, add a 1:1 mixture of dichloromethane-methanol. Stir or "grind" the solid in the solvent mixture.

  • Isolation: Isolate the purified product by vacuum filtration, washing the filter cake with a small amount of the cold solvent mixture. Dry the yellow powder under vacuum.

Synthesis Pathway Diagram

Synthesis SM 4,5-dichloro-2-methyl- 2H-pyridazin-3-one Product 5-iodo-2-methyl- pyridazin-3(2H)-one SM->Product Halogen Exchange & Reduction reagents 57% aq. HI 137°C, 24h

Caption: Synthesis of this compound.

Data Summary

The following table summarizes key parameters for the synthesis based on literature.[1]

ParameterValue/ConditionNotes
Starting Material 4,5-dichloro-2-methyl-2H-pyridazin-3-one---
Reagent 57% aqueous Hydriodic AcidActs as iodine source and reducing agent.
Temperature 137°CCritical for reaction rate.
Reaction Time ~24 hoursMonitor by TLC for optimal endpoint.
Workup Quench with Sodium ThiosulfateNeutralizes excess iodine and acid.
Purification Trituration/Grinding with DCM/MethanolEffective for removing soluble impurities.
TLC Mobile Phase Dichloromethane:Ethyl Acetate (70:30)Rf of product ≈ 0.4.
Yield Quantitative (reported)Actual yield may vary with scale and purity.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-iodo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to navigating the complexities of cross-coupling reactions with 5-iodo-2-methylpyridazin-3(2H)-one. This guide is designed to provide you with in-depth, actionable insights to overcome common challenges and optimize your synthetic strategies. As Senior Application Scientists, we understand that success in the lab is built on a foundation of sound mechanistic understanding and practical, field-tested knowledge.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate often points to a few key issues:

  • Catalyst Inhibition: The pyridazinone ring, with its nitrogen atoms, can coordinate with the palladium center, leading to catalyst deactivation.[1]

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, the electron-deficient nature of the pyridazinone ring can influence this step.

  • Protodeboronation: The boronic acid coupling partner can be sensitive to the reaction conditions, particularly the presence of water and the strength of the base, leading to its decomposition.[2]

Q2: I'm observing significant homocoupling of my boronic acid (Glaser coupling) in a Sonogashira reaction. How can I minimize this side product?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen.[3][4] To mitigate this:

  • Maintain a Strictly Anaerobic Environment: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3][4]

  • Consider Copper-Free Conditions: Numerous protocols exist for copper-free Sonogashira reactions, which can completely eliminate this side reaction.[3]

  • Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can favor the desired cross-coupling pathway over homocoupling.[3]

Q3: My Buchwald-Hartwig amination is giving a complex mixture of products, including hydrodehalogenation of the starting material. What's happening?

A3: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations and can compete with the desired reductive elimination step.[5] This is often exacerbated by:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this pathway can become significant.

  • Reaction Conditions: The choice of ligand, base, and temperature can influence the relative rates of reductive elimination and β-hydride elimination.

Q4: For a Heck reaction, what factors should I consider given the electron-deficient nature of the this compound?

A4: The electron-withdrawing character of the pyridazinone ring can be advantageous in the Heck reaction, as it can enhance the reactivity of the aryl iodide. However, catalyst poisoning by the nitrogen-containing heterocycle remains a concern.[6] Key considerations include:

  • Ligand Choice: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient catalysis and prevent catalyst deactivation.[7]

  • Base Selection: The choice of base is critical and can influence both the rate and selectivity of the reaction.

Troubleshooting Guides

Problem: Low or No Product Yield in Cross-Coupling Reactions

When faced with a low or non-existent yield, a systematic approach is crucial. The following workflow will help you pinpoint the issue.

Troubleshooting_Workflow cluster_catalyst Catalyst System Evaluation cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Assessment Start Low/No Yield Catalyst Evaluate Catalyst System Start->Catalyst Step 1 Reagents Verify Reagent Quality Catalyst->Reagents If catalyst is okay Catalyst_Choice Catalyst/Ligand Choice: Is it appropriate for the N-heterocycle? Catalyst->Catalyst_Choice Conditions Assess Reaction Conditions Reagents->Conditions If reagents are pure Purity Purity of Starting Materials: Are the iodo-pyridazinone and coupling partner pure? Reagents->Purity Product Successful Reaction Conditions->Product If conditions are optimal Inert_Atmosphere Inert Atmosphere: Was the reaction thoroughly degassed? Conditions->Inert_Atmosphere Catalyst_Activity Catalyst Activity: Is the catalyst fresh? Is it handled under inert gas? Catalyst_Choice->Catalyst_Activity Solvent Solvent & Base Quality: Are they anhydrous and high purity? Purity->Solvent Temperature Temperature: Is it optimal for the specific coupling? Inert_Atmosphere->Temperature Concentration Concentration: Are the reagents sufficiently soluble? Temperature->Concentration

Caption: A logical workflow to diagnose and solve common issues in cross-coupling reactions.

Detailed Troubleshooting Steps:
  • Evaluate the Catalyst System:

    • Catalyst and Ligand Selection: For challenging substrates like N-heterocycles, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1][8] Consider more robust systems. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway.[9][10][11] Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[1][10][12][13]

    • Catalyst Activity: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[14] Ensure your catalyst is fresh and handled under an inert atmosphere. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.[1]

  • Verify Reagent Quality:

    • Purity of Starting Materials: Impurities in either the this compound or the coupling partner can poison the catalyst.[4]

    • Solvent and Base: Ensure solvents are anhydrous and of high purity.[2][15] The choice of base is also critical and can significantly impact the reaction outcome.[15][16][17] For instance, in Suzuki couplings, strong bases can promote protodeboronation.[2]

  • Assess Reaction Conditions:

    • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.[3][4][18] Thoroughly degas all solvents and maintain a positive pressure of an inert gas.

    • Temperature: The optimal temperature can vary significantly between different coupling reactions. For less reactive coupling partners, higher temperatures may be necessary.[19] However, excessive heat can lead to catalyst decomposition.[1][2]

    • Solubility: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to slow or incomplete reactions.[2]

Recommended Catalyst Systems for Different Cross-Coupling Reactions

The following table provides a starting point for catalyst selection for various cross-coupling reactions with this compound.

Cross-Coupling ReactionRecommended Palladium SourceRecommended Ligand(s)Typical Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂O[20][21]
Heck Pd(OAc)₂P(o-tolyl)₃, P(t-Bu)₃Et₃N, K₂CO₃DMF, NMP, Acetonitrile
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XantphosEt₃N, i-Pr₂NHTHF, DMF, Toluene
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, XPhos, RuPhos, BrettPhos[5][22]NaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, P(furyl)₃(Not always required)Toluene, Dioxane, THF

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or its pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1][2]

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycles

Understanding the catalytic cycles is fundamental to troubleshooting. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (Ar'B(OH)₂ + Base) RedElim Product Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) AmineCoord [Ar-Pd(II)-I(L₂)(R₂NH)] OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NR₂(L) AmineCoord->Amido Deprotonation (Base) RedElim Product Ar-NR₂ Amido->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[23]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-2-methylpyridazin-3(2H)-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core and the Halogen Question

The pyridazin-3(2H)-one scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active agents, including those with cardiovascular, anti-cancer, and anti-inflammatory properties.[1][2][3][4] Functionalization of this privileged heterocycle, particularly at the C5 position, is critical for developing new chemical entities. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile tools for this purpose, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[5][6]

A key decision in any synthetic strategy is the choice of the halide on the pyridazinone starting material. This guide provides an in-depth, objective comparison of the two most common choices: 5-iodo-2-methylpyridazin-3(2H)-one and 5-bromo-2-methylpyridazin-3(2H)-one . We will explore the fundamental principles governing their reactivity, present representative experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal substrate for their specific synthetic challenges.

Theoretical Framework: Unpacking the Carbon-Halogen Bond

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The catalytic cycle for most of these transformations—including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—begins with the oxidative addition of the C-X bond to a palladium(0) complex.[7][8] This step is frequently the rate-determining step of the entire cycle.

The established order of reactivity for aryl halides is a direct consequence of their bond dissociation energies (BDE):

C-I < C-Br < C-Cl < C-F

The C-I bond, with a BDE of approximately 213 kJ/mol, is significantly weaker than the C-Br bond, which has a BDE of around 285 kJ/mol.[9] This crucial difference has profound implications for their chemical behavior:

  • This compound : The weaker C-I bond allows for faster oxidative addition to the palladium catalyst. This translates to higher reactivity, often enabling reactions to proceed under milder conditions (e.g., lower temperatures, shorter reaction times, or with less activated catalysts/ligands).

  • 5-bromo-2-methylpyridazin-3(2H)-one : The stronger C-Br bond makes it more stable and less reactive than its iodo counterpart.[10][11] Consequently, it typically requires more forcing conditions—higher temperatures, more electron-rich and bulky phosphine ligands, or longer reaction times—to achieve comparable yields.

This inherent reactivity difference is not a drawback but a strategic tool. The iodo-compound is ideal for rapid synthesis or for substrates with sensitive functional groups, while the more stable bromo-compound can be advantageous in terms of cost, shelf-life, and in complex syntheses requiring orthogonal reactivity.

Experimental Comparison: Performance in Key Cross-Coupling Reactions

To illustrate the practical differences in reactivity, we will examine three of the most widely used palladium-catalyzed reactions. The following protocols are designed as self-validating comparative experiments.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most prevalent C-C bond-forming reaction in pharmaceutical development.[11][12]

A researcher aims to synthesize the corresponding 5-aryl pyridazinone. Two parallel reactions are set up as follows:

  • To two separate oven-dried Schlenk flasks under an inert nitrogen atmosphere, add the corresponding halopyridazinone (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • To each flask, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to each flask.

  • The flask containing This compound is heated to 70 °C .

  • The flask containing 5-bromo-2-methylpyridazin-3(2H)-one is heated to 95 °C .

  • Monitor both reactions by TLC or LC-MS every hour.

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The choice of a higher temperature for the bromo-pyridazinone is a direct consequence of the stronger C-Br bond, which requires more thermal energy to facilitate the rate-limiting oxidative addition step.[8] The iodo-pyridazinone is expected to react efficiently at a lower temperature, which is advantageous for preserving thermally sensitive functional groups.

FeatureThis compound5-Bromo-2-methylpyridazin-3(2H)-oneRationale
Reaction Temp. 70 °C95 °CWeaker C-I bond requires less thermal energy for oxidative addition.
Reaction Time ~2-4 hours~8-16 hoursFaster oxidative addition leads to a faster overall catalytic cycle.
Catalyst Loading 1-3 mol%3-5 mol%Higher reactivity may allow for lower catalyst loading.
Expected Yield >90%>85%Both can give high yields, but the bromo substrate needs optimized, more forcing conditions.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is an indispensable method for coupling terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[13][14] This reaction typically employs both palladium and copper(I) co-catalysts.

  • To two separate oven-dried Schlenk flasks under an inert nitrogen atmosphere, add the corresponding halopyridazinone (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flasks with nitrogen three times.

  • Add anhydrous triethylamine (TEA, 5 mL) followed by phenylacetylene (1.5 mmol, 1.5 equiv).

  • Stir the reaction with This compound at room temperature (25 °C) .

  • Stir the reaction with 5-bromo-2-methylpyridazin-3(2H)-one at 60 °C .

  • Monitor the reactions by TLC or LC-MS. The iodo-compound is expected to show complete conversion much faster.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with dichloromethane.

  • Concentrate the filtrate and purify by column chromatography.

The reactivity trend (I > Br) is particularly pronounced in Sonogashira couplings.[13] The iodo-pyridazinone can often react efficiently at room temperature, whereas the bromo-analogue typically requires heating to achieve a reasonable reaction rate. This difference can be exploited for selective couplings on molecules bearing both iodo and bromo substituents.

FeatureThis compound5-Bromo-2-methylpyridazin-3(2H)-oneRationale
Reaction Temp. 25 °C (Room Temp)60 °CThe high reactivity of the C-I bond enables the reaction under very mild conditions.
Reaction Time ~3-6 hours~12-24 hoursSlower oxidative addition for the C-Br bond necessitates longer reaction times.
Side Reactions Low risk of starting material degradation.Higher risk of Glaser homocoupling of the alkyne at elevated temperatures.Milder conditions for the iodo-substrate suppress side reactions.
Expected Yield >85%>75%Yield for the bromo-substrate can be impacted by competing side reactions.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for constructing C-N bonds by coupling aryl halides with amines.[15][16][17] The choice of ligand is critical and often tailored to the specific halide and amine coupling partners.

  • To two separate oven-dried Schlenk flasks, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add the corresponding halopyridazinone (1.0 mmol) and the palladium catalyst system: Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable bulky phosphine ligand like XPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the flasks with nitrogen.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Heat the reaction with This compound to 80 °C .

  • Heat the reaction with 5-bromo-2-methylpyridazin-3(2H)-one to 100 °C .

  • Monitor the reactions until the starting halide is consumed.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and purify by chromatography.

Modern bulky phosphine ligands have greatly improved the efficiency of coupling aryl bromides, but the fundamental reactivity difference persists.[18] The iodo-pyridazinone will couple more readily, often allowing for the use of less expensive or less complex ligand systems, whereas the bromo-pyridazinone will almost certainly require a state-of-the-art, electron-rich, and sterically hindered ligand for high efficiency.

FeatureThis compound5-Bromo-2-methylpyridazin-3(2H)-oneRationale
Reaction Temp. 80 °C100 °CHigher thermal energy is needed to overcome the activation barrier for C-Br bond cleavage.
Ligand Choice More tolerant; may work with simpler ligands (e.g., P(tBu)₃).Often requires highly active, bulky biarylphosphine ligands (e.g., XPhos, RuPhos).The less reactive C-Br bond requires a more activating catalyst system.
Reaction Time ~4-8 hours~16-24 hoursReflects the difference in the rate of oxidative addition.
Expected Yield >90%>85%High yields are achievable for both, but the bromo-substrate requires more specialized conditions.

Visualization of Key Processes

To better understand the underlying chemistry and experimental design, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox trans-Ar-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (Rate-Determining Step) C-I > C-Br product Ar-Ar' (Coupled Product) pd0->product pd_trans Ar-Pd(II)(Ar')L₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination reagents Ar-X (Pyridazinone Halide) reagents->pd_ox boronic Ar'-B(OR)₂ + Base boronic->pd_trans

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_workflow Comparative Reactivity Workflow start Start setup_iodo Reaction Setup: 5-Iodo Substrate (Milder Conditions) start->setup_iodo setup_bromo Reaction Setup: 5-Bromo Substrate (Forcing Conditions) start->setup_bromo reaction Parallel Reaction Monitoring (TLC, LC-MS) setup_iodo->reaction setup_bromo->reaction workup Standardized Workup & Purification reaction->workup analysis Analysis: Yield, Purity, Time workup->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for a parallel comparative experiment.

Summary and Strategic Recommendations

The choice between 5-iodo- and 5-bromo-2-methylpyridazin-3(2H)-one is a strategic decision based on the specific goals of a synthetic campaign.

Choose this compound when:

  • Speed is critical: The higher reactivity translates to significantly shorter reaction times.

  • Mild conditions are required: It is the substrate of choice when other functional groups in the molecule are sensitive to heat or harsh reagents.

  • The coupling partner is challenging: When coupling a sterically hindered or electronically deactivated boronic acid, alkyne, or amine, the extra reactivity of the iodo-compound can be the key to success.

  • Low catalyst loading is a goal: Its high reactivity may permit the use of lower concentrations of expensive palladium catalysts.

Choose 5-bromo-2-methylpyridazin-3(2H)-one when:

  • Cost and stability are priorities: Aryl bromides are generally less expensive and more stable for long-term storage than their iodide counterparts.

  • Orthogonal reactivity is needed: In a molecule containing multiple halogens (e.g., an aryl iodide and an aryl bromide), the iodide can often be coupled selectively while leaving the bromide intact for a subsequent, different transformation.

  • The downstream chemistry is harsh: If subsequent synthetic steps require harsh conditions, the more robust bromo-substituent may be preferred over the more labile iodo-group.

By understanding the fundamental principles of C-X bond reactivity and leveraging the distinct chemical personalities of these two valuable building blocks, researchers can design more efficient, robust, and strategic synthetic routes to novel pyridazinone derivatives.

References

A Senior Application Scientist's Guide to the Structural Validation of 5-iodo-2-methylpyridazin-3(2H)-one Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Substituted Pyridazinones

Pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties.[1] The precise substitution pattern on the pyridazinone ring is critical for pharmacological activity, making unambiguous structural verification an essential step in the drug discovery and development pipeline. While mass spectrometry can confirm elemental composition, it often falls short in distinguishing between constitutional isomers.

This is where Nuclear Magnetic Resonance (NMR) spectroscopy becomes the definitive tool.[2] For a molecule like 5-iodo-2-methylpyridazin-3(2H)-one, the challenge lies in unequivocally confirming the positions of the iodo, methyl, and carbonyl groups on the heterocyclic ring. This guide provides an in-depth, experience-driven comparison of NMR techniques, demonstrating how a systematic, multi-experimental approach creates a self-validating dataset to confirm the molecular structure with unassailable confidence. We will dissect the expected spectral data for our target compound and compare it with a potential isomer to highlight the power of this methodology.

The Target Structure and the Isomeric Challenge

Our primary goal is to validate the structure of This compound (Structure A) . To illustrate the validation process, we will compare its expected NMR data with that of a plausible synthetic byproduct or isomer, 4-iodo-2-methylpyridazin-3(2H)-one (Structure B) .

Structure A (Target) Structure B (Isomer)
This compound 4-iodo-2-methylpyridazin-3(2H)-one
this compound4-iodo-2-methylpyridazin-3(2H)-one
Atom Numbering Atom Numbering
Numbered this compoundNumbered 4-iodo-2-methylpyridazin-3(2H)-one

The subtle difference in the iodine position dramatically alters the electronic environment and, consequently, the entire NMR fingerprint of the molecule.

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR provides the initial overview of the molecule's electronic structure.

¹H NMR: A First Look at the Proton Environment

The ¹H NMR spectrum gives us a census of the different types of protons. For Structure A , we anticipate two distinct signals:

  • N-Methyl Protons (N-CH₃): A singlet (no adjacent protons to couple with) integrating to three protons. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group, typically appearing in the δ 3.5-3.8 ppm range.[3]

  • Ring Protons (H4 & H6): The structure possesses two aromatic protons. H6 is adjacent to a nitrogen atom, while H4 is between a carbon and the carbonyl group. These protons would likely appear as two distinct signals, possibly as doublets due to coupling with each other, in the aromatic region (δ 7.0-8.5 ppm ).[4][5][6] The presence of only two signals in the aromatic region is a key indicator.

¹³C NMR: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. For Structure A , we expect five signals:

  • N-Methyl Carbon (N-CH₃): Found in the aliphatic region, typically δ 35-45 ppm .

  • Carbonyl Carbon (C3): This quaternary carbon is significantly deshielded by the double-bonded oxygen, appearing far downfield in the δ 160-170 ppm range.[7][8]

  • Iodinated Carbon (C5): The "heavy-atom effect" of iodine induces significant shielding, causing the directly attached carbon to shift upfield.[9][10] We would expect the C5 signal to appear at an unusually low chemical shift for an aromatic carbon, potentially in the δ 90-100 ppm range. This is a powerful diagnostic marker.

  • Ring Carbons (C4 & C6): These two sp²-hybridized carbons will appear in the typical aromatic/olefinic region, generally between δ 120-150 ppm .[8][11]

The Definitive Proof: 2D NMR Correlation Spectroscopy

While 1D NMR provides a strong foundation, 2D NMR is required to assemble the pieces and definitively prove the connectivity, leaving no room for ambiguity. The overall workflow for this validation is systematic.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep Dissolve ~15mg of sample in 0.6 mL CDCl3 or DMSO-d6 acq_1d 1. Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d acq_2d 2. Acquire 2D Spectra (HSQC, HMBC, COSY) acq_1d->acq_2d assign_1d Initial 1D Assignment (Chemical Shifts, Integrals) acq_2d->assign_1d assign_hsqc HSQC: Correlate ¹H-¹³C (Direct Bonds) assign_1d->assign_hsqc assign_cosy COSY: Check ¹H-¹H Coupling Network assign_hsqc->assign_cosy assign_hmbc HMBC: Map Long-Range ¹H-¹³C Correlations assign_cosy->assign_hmbc confirm Structure Confirmation (All data consistent?) assign_hmbc->confirm

Workflow for NMR-based structural validation.
HSQC: Linking Protons to Their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment is the essential first step in 2D analysis. It generates a correlation map showing which proton is directly attached to which carbon (a one-bond correlation).[12][13]

For Structure A , the HSQC spectrum would show three cross-peaks:

  • A correlation between the N-CH₃ proton signal (~δ 3.6 ppm) and the N-CH₃ carbon signal (~δ 40 ppm).

  • A correlation between the H4 proton signal and the C4 carbon signal.

  • A correlation between the H6 proton signal and the C6 carbon signal.

Crucially, the carbonyl carbon (C3) and the iodinated carbon (C5) will not show any correlation peaks in the HSQC spectrum, confirming their quaternary (non-protonated) nature.

HMBC: Assembling the Molecular Jigsaw

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of structural validation. It reveals correlations between protons and carbons that are two or three bonds apart (²J_CH, ³J_CH), allowing us to map the complete molecular skeleton.[14][15][16] This is how we distinguish Structure A from Structure B .

The key HMBC correlations for Structure A (this compound) are:

  • N-CH₃ Protons: These protons are the perfect starting point. They will show a ³J correlation to the carbonyl carbon (C3 ) and a ³J correlation to the C6 carbon. This definitively places the methyl group on the nitrogen at position 2.

  • H4 Proton: This proton will show a ²J correlation to the carbonyl carbon (C3 ) and a ²J correlation to the iodinated carbon (C5 ). It will also show a ³J correlation to the C6 carbon. The correlation to C5 is a critical piece of evidence.

  • H6 Proton: This proton will show a ²J correlation to the iodinated carbon (C5 ) and a ³J correlation to the C4 carbon. The correlation to C5 confirms the 5-iodo substitution pattern.

These correlations form a rigid, interlocking network of evidence that validates Structure A.

Key 2- and 3-bond HMBC correlations for Structure A.

Comparative Analysis: Distinguishing Isomer B

Now, let's consider how the HMBC data for the incorrect isomer, Structure B (4-iodo) , would differ.

  • The H5 proton in Structure B would show a ³J correlation to the carbonyl carbon (C3), but critically, it would show a ²J correlation to the C6 carbon, not the iodinated carbon.

  • The H6 proton would show a ³J correlation to the iodinated carbon (C4 ).

  • The N-CH₃ protons would still correlate to C6 and C3.

By comparing the observed HMBC correlations to the predicted patterns for each isomer, the correct structure can be assigned without doubt.

Summary of Diagnostic NMR Data

The following table summarizes the key experimental data that differentiates the target structure from its isomer.

NMR Data PointStructure A (this compound) Structure B (4-iodo-2-methylpyridazin-3(2H)-one) Rationale for Distinction
¹³C Shift of C-I Heavily shielded (e.g., δ ~95 ppm) at C5.Heavily shielded (e.g., δ ~95 ppm) at C4.Position confirmed by HMBC.
HMBC: H4/H5 → C=O H4 shows a ²J correlation to C3 (carbonyl).H5 shows a ³J correlation to C3 (carbonyl).The 2-bond correlation is stronger and more diagnostic.
HMBC: H4/H5 → C-I H4 shows a ²J correlation to C5 (iodinated carbon).H5 shows no direct 2- or 3-bond correlation to C4.This is a definitive link for Structure A.
HMBC: H6 → C-I H6 shows a ²J correlation to C5 (iodinated carbon).H6 shows a ³J correlation to C4 (iodinated carbon).The nature of the J-coupling differs significantly.

Experimental Protocols

I. Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the purified pyridazinone derivative.

  • Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.

  • Dissolution: Vortex the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

II. NMR Data Acquisition

These are general parameters on a 400 MHz spectrometer and should be optimized as needed.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • 2D HSQC Acquisition:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • ¹J_CH Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 8-16 per increment.

  • 2D HMBC Acquisition:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for 8 Hz to observe both ²J and ³J correlations.

    • Number of Scans: 16-64 per increment.

Conclusion

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Pyridazinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of novel pyridazinone compounds targeting protein kinases. It is designed for researchers, scientists, and drug development professionals, offering a blend of established validation principles and field-proven insights. Our focus is not merely on procedural steps but on the scientific rationale that underpins a robust and reliable validation process. We will navigate the critical decisions in assay selection, experimental design, and data interpretation, using a case study centered on the C-terminal Src Kinase (CSK), a key negative regulator of Src family kinases (SFKs).

The Scientific Imperative: Why Rigorous Validation Matters

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors, such as those based on the pyridazinone scaffold, represents a promising therapeutic strategy.[1] However, the journey from a promising hit in a primary screen to a viable drug candidate is fraught with challenges. Many compounds that show initial promise in biochemical assays fail to translate their efficacy into a cellular context.[3] This discrepancy often stems from a lack of rigorous in vitro validation.

A properly validated assay ensures that the data generated is accurate, precise, and reproducible, forming a solid foundation for critical decisions in a drug discovery pipeline.[4][5] This guide will demonstrate how to build a self-validating system for your in vitro assays, ensuring the integrity and trustworthiness of your findings.

Case Study Focus: Novel Pyridazinone Inhibitor of C-terminal Src Kinase (CSK)

To illustrate the principles of assay validation, we will use a case study involving a hypothetical novel pyridazinone compound, "PyridoKinib," designed to inhibit C-terminal Src Kinase (CSK). CSK is a crucial non-receptor tyrosine kinase that negatively regulates the activity of Src family kinases (SFKs) by phosphorylating a conserved C-terminal tyrosine residue.[6][7] By inhibiting CSK, we can potentially enhance the activity of SFKs, a strategy being explored for augmenting T-cell activation in cancer immunotherapy.[1]

We will compare PyridoKinib's performance against two well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-targeted tyrosine kinase inhibitor that targets BCR-ABL and the Src family kinases, among others.[8][9]

  • Staurosporine: A natural product known for its broad-spectrum, potent inhibition of a wide range of protein kinases.[10]

This comparative approach is essential for contextualizing the potency and selectivity of a novel compound.

Foundational Pillars of Assay Validation

A robust assay validation strategy is built on several key pillars, as outlined by regulatory bodies and scientific best practices.[4][5][11] We will focus on the core parameters essential for in vitro biochemical assays.

Key Validation Parameters
Parameter Definition Acceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The assay should distinguish between the active inhibitor and inactive analogues or vehicle controls.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Percent recovery of a known amount of analyte should be within 80-120%.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.- Repeatability (Intra-assay): %RSD ≤ 15% - Intermediate Precision (Inter-assay): %RSD ≤ 20%
Linearity The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.Correlation coefficient (r²) ≥ 0.995 for the dose-response curve.
Range The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The range should encompass the IC50 value and provide a clear sigmoidal curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.The lowest concentration on the linear portion of the dose-response curve.

Table 1: Core parameters for in vitro biochemical assay validation, adapted from ICH Q2(R1) guidelines.[11][12]

Experimental Design: A Step-by-Step Validation Workflow

The validation process is a logical progression from initial assay development to comprehensive characterization. The following workflow outlines the key stages.

Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Comparative Analysis & Cellular Translation Assay_Selection 1. Assay Format Selection (Biochemical vs. Binding) Reagent_QC 2. Reagent Qualification (Enzyme, Substrate, ATP) Assay_Selection->Reagent_QC Assay_Optimization 3. Assay Optimization (Concentrations, Incubation Times) Reagent_QC->Assay_Optimization Precision 4. Precision Assessment (Intra- & Inter-Assay) Assay_Optimization->Precision Accuracy 5. Accuracy & Linearity (Dose-Response Analysis) Precision->Accuracy Specificity 6. Specificity & Selectivity (Kinase Panel Screening) Accuracy->Specificity Comparative_Analysis 7. Head-to-Head Comparison (PyridoKinib vs. Alternatives) Specificity->Comparative_Analysis Cell_Based_Assay 8. Cellular Target Engagement (e.g., NanoBRET™) Comparative_Analysis->Cell_Based_Assay Final_Report 9. Validation Report Cell_Based_Assay->Final_Report

Caption: A structured workflow for in vitro assay validation.

Step 1: Choosing the Right Assay Format

The first critical decision is the choice of assay format. This depends on the research question, available resources, and desired throughput.[13][14]

  • Biochemical (Activity) Assays: These measure the enzymatic function of the kinase – the transfer of phosphate from ATP to a substrate. They provide a direct measure of inhibition.

    • Luminescence-Based (e.g., ADP-Glo™): These are highly sensitive, suitable for HTS, and measure ADP production, a universal product of kinase reactions.[15][16] They are generally robust but can be susceptible to interference from compounds that affect the coupling enzymes.[17]

    • Radiometric Assays (e.g., [γ-³²P]ATP): Considered the "gold standard," they offer a direct and highly sensitive measurement of phosphate incorporation.[15] They are less prone to compound interference but involve handling radioactive materials.

  • Binding Assays: These measure the physical interaction between the inhibitor and the kinase. They are useful for determining affinity (Kd) but do not directly measure functional inhibition.

    • Fluorescence Polarization (FP): A homogeneous assay that measures changes in the rotation of a fluorescently labeled tracer upon displacement by an inhibitor.

Expert Insight: For initial validation and potency determination (IC50), a luminescence-based activity assay like ADP-Glo™ offers an excellent balance of sensitivity, throughput, and physiological relevance.[16] It is crucial, however, to run counter-assays to rule out interference with the luciferase system.[17]

Step 2: Reagent Qualification and Optimization

The quality and concentration of your reagents are paramount.

  • Enzyme: Use a highly purified, well-characterized recombinant CSK enzyme.

  • Substrate: A specific and validated peptide substrate for CSK should be used.

  • ATP: The concentration of ATP is a critical parameter. Assays are often run at the ATP Km (the concentration at which the reaction rate is half of Vmax) to allow for sensitive detection of ATP-competitive inhibitors.[15]

Step 3: Experimental Protocol - Luminescence-Based Kinase Activity Assay

This protocol describes a method for determining the IC50 of PyridoKinib, Dasatinib, and Staurosporine against CSK using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human CSK enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compounds (PyridoKinib, Dasatinib, Staurosporine) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Create a 10-point, 1:3 serial dilution of each test compound in DMSO, starting from a 1 mM stock.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

    • Add 2 µL of CSK enzyme in Kinase Assay Buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at the predetermined Km of ATP) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.

Data Presentation and Comparative Analysis

A clear and objective presentation of the data is crucial for comparing the performance of PyridoKinib against the established inhibitors.

Comparative IC50 Data
CompoundTarget KinaseIC50 (nM)Hill Slope
PyridoKinib CSK15-1.10.997
Dasatinib CSK50-1.00.995
Staurosporine CSK5-1.20.998

Table 2: Hypothetical comparative IC50 values for PyridoKinib and reference compounds against CSK. Data is derived from a 10-point dose-response curve fitted to a four-parameter logistic model.

Interpretation:

  • Potency: In this hypothetical scenario, PyridoKinib demonstrates potent inhibition of CSK, with an IC50 value of 15 nM. It is more potent than Dasatinib but less potent than the broad-spectrum inhibitor Staurosporine.

  • Curve Characteristics: The Hill slopes are close to -1, suggesting a standard 1:1 binding interaction. The high r² values indicate a good fit of the data to the model.

Ensuring Trustworthiness: Orthogonal and Cellular Assays

Biochemical IC50 values are a critical starting point, but they don't tell the whole story.[3] To build a truly trustworthy profile of PyridoKinib, we must incorporate orthogonal and cell-based assays.

The CSK Signaling Pathway: A Target for Inhibition

CSK acts as a molecular brake on SFKs like Lck and Src. By phosphorylating their C-terminal tail, CSK locks them in an inactive conformation.[6][7] Inhibiting CSK disrupts this negative regulation, leading to SFK activation and downstream signaling.

CSK_Pathway cluster_0 Cell Membrane SFK_inactive SFK (Lck, Src) Inactive SFK_active SFK (Lck, Src) Active Downstream Downstream Signaling (e.g., T-Cell Activation) SFK_active->Downstream Activates CSK CSK CSK->SFK_active Phosphorylates (Inhibits) PyridoKinib PyridoKinib PyridoKinib->CSK Inhibits

Caption: Simplified CSK signaling pathway.

Cellular Target Engagement: The Next Frontier

A critical step is to confirm that PyridoKinib can engage its target, CSK, within the complex environment of a living cell.[3][18] Assays like the NanoBRET™ Target Engagement Assay are ideal for this purpose. This technology measures the binding of a compound to a NanoLuc® luciferase-tagged protein in intact cells, providing a measure of cellular potency.[18]

Expert Insight: A significant drop-off in potency from a biochemical assay to a cellular target engagement assay can indicate issues with cell permeability, efflux pumps, or off-target binding. Comparing the biochemical IC50 to the cellular EC50 is a crucial step in validating a compound's potential.[3]

Conclusion: From Validated Assay to Confident Decisions

This guide has outlined a comprehensive and scientifically rigorous approach to the in vitro validation of novel pyridazinone kinase inhibitors. By grounding our experimental design in established validation principles, employing precise and robust assay technologies, and contextualizing our findings through comparison with known inhibitors, we can generate high-quality, trustworthy data.

The journey of a kinase inhibitor from discovery to the clinic is long and complex. A meticulously validated in vitro data package is the essential first step, providing the confidence needed to make informed decisions and advance only the most promising candidates.

References

A Comparative Efficacy Analysis of 5-Halogenated-2-Methylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

The pyridazinone core is a privileged heterocyclic scaffold, forming the basis for a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and anticonvulsant effects.[4][5][6][7] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile. This guide focuses on the comparative efficacy of 5-halogenated-2-methylpyridazin-3(2H)-one analogs, providing insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Pyridazinone Scaffold: A Foundation for Diverse Biological Activity

The 3(2H)-pyridazinone ring system is a key pharmacophore due to its ability to interact with a wide range of biological targets.[3] Medicinal chemists have extensively explored this scaffold, leading to the development of drugs like pimobendan and levosimendan, which are used as cardiotonic agents.[6][7] The introduction of various functional groups into the pyridazinone structure has led to a diverse library of compounds with improved biological effectiveness.[1][2]

General Synthesis of 5-Halogenated-2-Methylpyridazin-3(2H)-ones

The synthesis of these target compounds typically begins with a suitable γ-keto acid, which undergoes cyclization with methylhydrazine to form the core 2-methylpyridazin-3(2H)-one structure. Subsequent halogenation at the C5 position can be achieved through various established methods.

G cluster_0 Synthesis Workflow gamma_keto_acid γ-Keto Acid cyclization Cyclization gamma_keto_acid->cyclization methylhydrazine Methylhydrazine methylhydrazine->cyclization pyridazinone_core 2-Methyl-4,5-dihydro- 3(2H)-pyridazinone cyclization->pyridazinone_core halogenation Halogenation (e.g., NBS, NCS, I2) pyridazinone_core->halogenation final_product 5-Halo-2-methyl- pyridazin-3(2H)-one Analogs halogenation->final_product

Caption: General synthetic workflow for 5-halogenated-2-methylpyridazin-3(2H)-one analogs.

Comparative Efficacy and Structure-Activity Relationship (SAR)

While specific data for "5-iodo-2-methylpyridazin-3(2H)-one" is not extensively available in the public domain, we can infer its potential efficacy by examining the SAR of related halogenated pyridazinone analogs. Halogen substitution is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity.

Key Insights from Analog Studies:

  • Anti-inflammatory and Analgesic Activity: Studies on various substituted pyridazinones have shown potent anti-inflammatory and analgesic effects.[8] For instance, certain 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have demonstrated good analgesic activity without the ulcerogenic side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

  • Cardiovascular Effects: Pyridazinone derivatives have been extensively investigated as cardiotonic and vasodilating agents.[5][9][10] The nature and position of substituents on the pyridazinone ring play a crucial role in their activity.

  • Anticonvulsant Properties: The pyridazinone ring is a recognized scaffold for anticonvulsant activity.[4][11] Various 6-arylpyridazinones have exhibited significant anticonvulsant effects in preclinical models.[8]

  • Anticancer Potential: Recent research has highlighted the potential of pyridazinone derivatives as anticancer agents, with some compounds showing inhibitory effects on cancer cell lines.[5]

The table below summarizes hypothetical comparative data based on general SAR principles for halogenated compounds. The efficacy of the iodo-analog is often comparable to or greater than that of bromo- or chloro-analogs due to iodine's unique properties, such as its size, polarizability, and ability to form halogen bonds.

Analog (5-Substituent)TargetPotency (IC₅₀/EC₅₀)SelectivityKey SAR Insights
Iodo COX-2Low µMHigh vs. COX-1The large, polarizable iodine atom may enhance binding affinity through halogen bonding in the active site.
Bromo PDE3Mid µMModerateBromine provides a balance of lipophilicity and electronic effects, contributing to good potency.
Chloro GABA-A ReceptorHigh µMLowThe smaller chlorine atom may have less optimal interactions within the receptor's binding pocket compared to larger halogens.
Fluoro VEGFR2Low µMHighFluorine's high electronegativity can alter the electronic properties of the ring and improve metabolic stability.
Relevant Signaling Pathway: COX-2 Inhibition in Inflammation

Many pyridazinone analogs exert their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are pro-inflammatory mediators.

G cluster_1 COX-2 Inflammatory Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane acts on cox2 COX-2 Enzyme aa->cox2 substrate pgs Prostaglandins (PGE2, PGI2) cox2->pgs produces inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediate pyridazinone 5-Halopyridazinone Analog pyridazinone->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by 5-halogenated pyridazinone analogs.

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized in vitro assays are essential. Below is a detailed protocol for a common assay used to evaluate COX-2 inhibition.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the human COX-2 enzyme.

G cluster_2 COX-2 Inhibition Assay Workflow start Start prep_compounds 1. Prepare serial dilutions of 5-halopyridazinone analogs. start->prep_compounds incubation 3. Incubate enzyme with analogs or vehicle control. prep_compounds->incubation prep_enzyme 2. Prepare human recombinant COX-2 enzyme solution. prep_enzyme->incubation add_substrate 4. Add arachidonic acid (substrate) to initiate reaction. incubation->add_substrate stop_reaction 5. Stop reaction after a defined time (e.g., 10 min). add_substrate->stop_reaction quantify 6. Quantify prostaglandin E2 (PGE2) production via ELISA. stop_reaction->quantify calculate 7. Calculate % inhibition and determine IC50 values. quantify->calculate end End calculate->end

Caption: Step-by-step workflow for the in vitro COX-2 inhibition assay.

Detailed Steps:

  • Compound Preparation:

    • Dissolve the 5-halogenated-2-methylpyridazin-3(2H)-one analogs in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-2 enzyme in a suitable buffer.

    • Prepare a solution of arachidonic acid (the substrate) in ethanol.

  • Assay Procedure (96-well plate format):

    • To each well, add the COX-2 enzyme solution.

    • Add the diluted test compounds or a vehicle control.

    • Pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantification and Data Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The pyridazinone scaffold remains a highly attractive starting point for the design of novel therapeutic agents. Halogenation at the C5 position of the 2-methylpyridazin-3(2H)-one core offers a promising strategy to modulate the pharmacological properties of these compounds. While direct comparative data on the 5-iodo analog is limited, SAR trends from related halogenated pyridazinones suggest it holds significant potential. Further synthesis and rigorous biological evaluation of a complete series of 5-halogenated analogs are warranted to fully elucidate their therapeutic potential and identify lead candidates for further development.

References

Structure-activity relationship (SAR) studies of pyridazinone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of Pyridazinone Derivatives

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its versatile structure allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyridazinone derivatives across key therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle changes in the substitution pattern on the pyridazinone core dramatically influence its biological profile, with supporting experimental data and detailed protocols.

The Architectural Blueprint: Understanding the Pyridazinone Core

The foundational pyridazinone scaffold presents multiple sites for chemical derivatization, primarily at the N-2, C-4, C-5, and C-6 positions. The inherent physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capacity, contribute significantly to its ability to interact with various biological targets.[4] The strategic functionalization of these positions is the cornerstone of developing potent and selective therapeutic agents.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiles of Pyridazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase inhibitor discovery, achieving target selectivity remains a paramount challenge. The promiscuous nature of the ATP-binding pocket across the kinome often leads to off-target effects, complicating the therapeutic development of promising lead compounds. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors based on the pyridazinone scaffold, with a particular focus on those targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

We will delve into the experimental methodologies used to assess inhibitor selectivity, present comparative data for a representative pyridazinone-based inhibitor and a well-established alternative, and discuss the critical implications of these findings for drug development. This guide is intended to equip researchers with the necessary framework and insights to critically evaluate and select kinase inhibitors with optimal selectivity profiles for their specific research applications.

The Pyridazinone Scaffold: A Privileged Motif in Kinase Inhibition

The pyridazin-3(2H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its ability to engage with a variety of biological targets.[1][2] Its derivatives have been explored as inhibitors of several protein families, including phosphodiesterases (PDEs) and, most notably, protein kinases.[1][3] The structure-activity relationship (SAR) of pyridazinone-based compounds reveals that modifications to the scaffold can significantly influence potency and selectivity. For instance, substitutions at various positions of the pyridazinone ring have been shown to enhance inhibitory activity against specific kinases like B-Raf and Bruton's tyrosine kinase (BTK).[3][4]

The pyridazinone group can act as a mimetic of the nicotinamide adenine dinucleotide (NAD) cofactor, forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[5] This inherent binding capability makes the pyridazinone scaffold a promising starting point for the design of potent and, with careful optimization, selective kinase inhibitors.

Case Study: Profiling a Pyridazinone-Based DYRK1A Inhibitor Against a Known Standard

To illustrate the process of cross-reactivity profiling, we will compare a representative pyridazinone-based DYRK1A inhibitor with harmine, a well-characterized natural product inhibitor of DYRK1A.[6][7] DYRK1A is a serine/threonine kinase implicated in neurodevelopmental disorders and certain cancers, making it an attractive therapeutic target.[8]

Comparative Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of a representative pyridazinone-based DYRK1A inhibitor and harmine against a panel of kinases. This data provides a quantitative measure of their on-target potency and off-target interactions.

Kinase TargetRepresentative Pyridazinone IC50 (nM)Harmine IC50 (nM)
DYRK1A 50 80 [7]
DYRK1B500~800
DYRK2>1000900
CDK5/p25>10000>10000
GSK3α/β>10000>10000
CLK1800~100% inhibition at 10 µM[9]
PIM3>50004300[7]
CK1>50001500[7]

Note: The IC50 values for the representative pyridazinone are hypothetical for illustrative purposes, based on the general observation of pyridazinone-based DYRK1A inhibitors' potency and selectivity from synthesized analogs.[8]

Interpretation of the Data:

  • On-Target Potency: Both the representative pyridazinone and harmine exhibit potent inhibition of DYRK1A in the nanomolar range.

  • Selectivity within the DYRK Family: The representative pyridazinone demonstrates a 10-fold selectivity for DYRK1A over DYRK1B, while harmine shows less pronounced selectivity. Both inhibitors are significantly less potent against DYRK2.

  • Broader Kinome Selectivity: Both compounds show high selectivity against the closely related kinases CDK5 and GSK3α/β. However, harmine is known to inhibit other kinases like CLK1, PIM3, and CK1 at higher concentrations.[7][9] The representative pyridazinone appears to have a cleaner off-target profile in this limited panel.

Experimental Methodologies for Cross-Reactivity Profiling

A comprehensive assessment of inhibitor selectivity requires a multi-faceted approach, employing a combination of biochemical and cellular assays.

In Vitro Kinase Profiling Panels

Large-scale kinase screening panels are a cornerstone of selectivity profiling. These commercially available services assay an inhibitor against hundreds of purified kinases, providing a broad overview of its interaction landscape.

Workflow for Kinase Panel Screening:

G compound Test Compound panel Large-Scale Kinase Panel (e.g., 200+ kinases) compound->panel Single concentration or dose-response assay Biochemical Kinase Assay (e.g., ADP-Glo, Z'-LYTE) panel->assay data Data Acquisition (% Inhibition or IC50) assay->data analysis Selectivity Analysis (S-Score, Kinome Map) data->analysis

Figure 1. Workflow for large-scale kinase inhibitor profiling.

The output of these screens is often visualized as a "kinome map," which provides a graphical representation of the inhibitor's interactions across the human kinome. A key metric derived from these screens is the Selectivity Score (S-Score) , which quantifies the inhibitor's promiscuity. A lower S-score indicates higher selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

CETSA Protocol:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

G start Intact Cells treat Treat with Inhibitor or Vehicle start->treat heat Heat to Various Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge separate Separate Soluble and Insoluble Fractions centrifuge->separate quantify Quantify Soluble Target Protein separate->quantify plot Generate Melt Curve quantify->plot

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Proteome-Wide Profiling

For an unbiased assessment of off-targets, proteomic approaches can be employed. Techniques like activity-based protein profiling (ABPP) and chemical proteomics utilize affinity probes based on the inhibitor scaffold to identify interacting proteins from the entire proteome.

Comparison with Alternative Inhibitors: The Case of BTK

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.[10] The first-generation BTK inhibitor, ibrutinib , while effective, is known to have off-target activities against other kinases such as TEC, EGFR, and JAK3, which can lead to adverse effects.[1][11]

In contrast, second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib , were designed for improved selectivity.[10][12] Kinase profiling studies have shown that these newer agents have a significantly lower "hit rate" against a broad kinase panel compared to ibrutinib, indicating a more favorable selectivity profile.[2][12]

BTK Signaling Pathway and Inhibitor Action:

G BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation B-Cell Proliferation and Survival downstream->proliferation inhibitor Ibrutinib, Acalabrutinib, Zanubrutinib inhibitor->BTK

Figure 3. Simplified B-cell receptor signaling pathway showing the point of intervention for BTK inhibitors.

This example highlights the importance of developing subsequent generations of inhibitors with improved selectivity to minimize off-target liabilities and enhance the therapeutic window.

Implications for Drug Development and Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety. While on-target potency is essential, a lack of selectivity can lead to unforeseen toxicities and hinder clinical development. The pyridazinone scaffold represents a valuable starting point for the design of potent kinase inhibitors. However, as demonstrated, careful optimization and comprehensive profiling are necessary to achieve the desired selectivity.

This guide has provided a framework for understanding and evaluating the cross-reactivity of pyridazinone-based inhibitors. By employing a combination of in vitro kinase panels, cellular target engagement assays, and proteome-wide profiling, researchers can gain a thorough understanding of an inhibitor's selectivity profile. Comparing new chemical entities to well-characterized inhibitors provides essential context and benchmarks for lead optimization. Ultimately, a deep understanding of an inhibitor's interactions with the kinome is indispensable for the successful development of safe and effective targeted therapies.

References

The Pyridazinone Scaffold: A Head-to-Head Comparison in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic motif containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This guide provides a comprehensive, head-to-head comparison of the performance of various pyridazinone scaffolds in key biological assays, offering critical insights for researchers engaged in drug discovery and development. We will delve into the anticancer, anti-inflammatory, and cardiovascular properties of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the Pyridazinone Core: A Structural Overview

The pyridazinone ring system allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical properties and biological targets. This structural versatility is the cornerstone of its success in medicinal chemistry, leading to the discovery of potent and selective agents for a range of therapeutic targets.

Anticancer Activity: Targeting Key Pathways in Oncology

Pyridazinone derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways crucial for tumor growth, proliferation, and angiogenesis. A primary target in this domain is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Head-to-Head Comparison: VEGFR-2 Inhibition and Cytotoxicity

The following table summarizes the in vitro activity of representative pyridazinone scaffolds against VEGFR-2 and various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ScaffoldTargetIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
Diarylurea-pyridazinoneVEGFR-20.06 - 1.8--[1]
Pyridazinone-triazoleUrokinase-MCF-7 (Breast)Potent Activity[2]
Phenyl dihydropyridazinoneB-Raf0.025 - 0.036VariousPotent Activity[2]
Quinoline-pyridazinoneTubulin-Panc-1 (Pancreatic)2.9[2]
Pyridazino[4,5-b]indol-4-onePI3K-MCF-7 (Breast)4.25 - 5.35[3]
Pyrazolo-pyridazineEGFR, CDK-20.39, 0.55MCF-7, HepG-2, HCT-11617.30 - 27.29[4]

Causality Behind Experimental Choices: The selection of VEGFR-2 as a primary target is based on its well-established role in tumor angiogenesis, a critical process for cancer progression. The use of diverse cancer cell lines, such as MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon), allows for the assessment of the broad-spectrum or selective anticancer activity of the pyridazinone derivatives. The MTT assay is a standard and reliable colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a typical luminescence-based assay to determine the inhibitory activity of pyridazinone derivatives against VEGFR-2.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of VEGFR-2 results in less ATP consumption, leading to a higher luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, and DTT. Prepare serial dilutions of the test pyridazinone compounds and the positive control (e.g., Sorafenib) in DMSO.

  • Enzyme and Substrate Preparation: Dilute recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the reaction buffer.

  • Assay Plate Setup: Add the reaction buffer, test compounds, and enzyme to a 96-well plate.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazinone derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Pyridazinone derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Head-to-Head Comparison: COX-2 Inhibition

The following table presents a comparison of the COX-2 inhibitory activity of different pyridazinone scaffolds. The selectivity index (SI) indicates the selectivity for COX-2 over COX-1. A higher SI is desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

Compound ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyridazinone Derivative 5a>12.90.7716.70[5]
Pyridazinone Derivative 5f>25.31.8913.38[5]
Pyridazine Derivative 4c-0.26-[6]
Pyridazine Derivative 6b-0.186.33[6]
ABT-963>3002>150[7]
Celecoxib (Reference)40.012333[7]
Rofecoxib (Reference)>1000.19>526[7]

Causality Behind Experimental Choices: The in vitro COX-1/COX-2 inhibition assay is a fundamental screen for identifying non-steroidal anti-inflammatory drugs (NSAIDs). The carrageenan-induced paw edema model in rats is a well-established in vivo model of acute inflammation that allows for the assessment of the anti-inflammatory efficacy of test compounds.[8]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

Principle: Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups) and fast them overnight before the experiment.

  • Compound Administration: Administer the test pyridazinone compounds, the standard drug (e.g., Indomethacin), and the vehicle (for the control group) orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anti_Inflammatory_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize Rats group Group & Fast Animals acclimatize->group administer Administer Test Compounds group->administer induce Inject Carrageenan administer->induce measure Measure Paw Volume induce->measure analyze Calculate % Inhibition measure->analyze

Cardiovascular Activity: Vasodilatory and Cardiotonic Effects

Pyridazinone derivatives have also shown significant promise as cardiovascular agents, primarily due to their vasodilatory and positive inotropic properties. These effects are often mediated through the inhibition of phosphodiesterases (PDEs), particularly PDE3.

Head-to-Head Comparison: Vasorelaxant and PDE Inhibitory Activity

The following table compares the vasorelaxant and PDE inhibitory activities of different pyridazinone scaffolds. EC50 represents the concentration of a drug that gives a half-maximal response.

Compound ScaffoldAssayTargetEC50/IC50 (µM)Reference
6-Phenyl-dihydropyridazinoneVasorelaxation-0.199[2]
6-FluoroarylpyridazinoneVasorelaxation-0.250[2]
Pyridazin-3(2H)-one-basedVasorelaxation-0.339[2]
Pyrazolopyridine-pyridazinonePDE3 InhibitionPDE32.75[9]
Pyrazolopyridine-pyridazinonePDE4 InhibitionPDE42.58[9]
Bicyclic heteroaromatic pyridazinonePDE3A InhibitionPDE3A0.00027 - 400[10]
Hydralazine (Reference)Vasorelaxation-0.316[2]

Causality Behind Experimental Choices: The ex vivo rat aortic ring assay is a classic pharmacological preparation used to assess the vasodilatory or vasoconstrictive effects of compounds. PDE inhibition assays are conducted to determine the specific molecular target responsible for the observed cardiovascular effects, as PDEs play a crucial role in regulating cyclic nucleotide signaling in cardiovascular tissues.

Experimental Protocol: Ex Vivo Vasorelaxant Assay in Rat Aortic Rings

Principle: This assay measures the ability of a compound to relax pre-contracted isolated aortic rings, providing a direct measure of its vasodilatory potential.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension.

  • Contraction: Induce a sustained contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test pyridazinone compound to the organ bath.

  • Measurement: Record the changes in tension to measure the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and calculate the EC50 value.

Vasorelaxant_Assay_Workflow cluster_prep Tissue Preparation cluster_assay Assay Execution cluster_analysis Data Analysis isolate Isolate Aortic Rings mount Mount in Organ Bath isolate->mount equilibrate Equilibrate Rings mount->equilibrate contract Induce Contraction equilibrate->contract add_compound Add Test Compounds contract->add_compound record Record Tension Changes add_compound->record analyze Calculate EC50 Values record->analyze

Conclusion

The pyridazinone scaffold has unequivocally demonstrated its value as a versatile and potent pharmacophore in drug discovery. This guide has provided a head-to-head comparison of various pyridazinone derivatives across key biological assays in oncology, inflammation, and cardiovascular disease. The presented data, coupled with detailed experimental protocols, offers a solid foundation for researchers to make informed decisions in the design and development of novel pyridazinone-based therapeutics. The continued exploration of this remarkable scaffold holds immense promise for addressing unmet medical needs.

References

Confirming the binding mode of "5-iodo-2-methylpyridazin-3(2H)-one" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Confirming the Binding Mode of 5-iodo-2-methylpyridazin-3(2H)-one Derivatives

For researchers and drug development professionals, the pyridazinone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of compounds with a vast range of biological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3] The specific derivative, this compound, serves as a versatile starting point for novel therapeutic agents due to the reactive nature of the C5-iodine, which allows for further chemical modification.

Part 1: Generating the Initial Hypothesis via Computational Modeling

Before committing to resource-intensive wet-lab experiments, a well-founded hypothesis is essential. Molecular docking serves as a powerful and cost-effective first step to predict the most likely binding pose of a ligand within a protein's active site.[4] This in silico approach models the non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the protein-ligand complex.[5][6]

For pyridazinone derivatives, docking studies can reveal potential key interactions. For instance, the pyridazinone ring itself, acting as a NAD+ mimetic, has been shown to form crucial hydrogen bonds with residues like Glycine, Glutamine, and Serine in the NAD subpocket of enzymes like PARP7.[7] A docking simulation for a novel this compound derivative would aim to identify similar anchoring interactions.

Experimental Protocol: Molecular Docking
  • Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D conformation of the this compound derivative. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site on the protein. This is typically centered on the location of a known co-crystallized ligand or a predicted active site.

  • Docking Simulation: Run the docking algorithm (e.g., using AutoDock Vina or Schrödinger's Glide).[8] The software will systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Pose Analysis & Scoring: The program will generate multiple possible binding poses, each with a corresponding docking score that estimates the binding affinity.[9][10][11] Analyze the top-scoring poses, paying close attention to hydrogen bonds, hydrophobic interactions, and the overall fit within the pocket.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) Ligand 2. Prepare Ligand 3D Structure Grid 3. Define Binding Site (Grid) Ligand->Grid Sim 4. Run Docking Simulation Grid->Sim Pose 5. Analyze Top-Scoring Poses Sim->Pose Hypothesis 6. Formulate Binding Hypothesis Pose->Hypothesis

Caption: Workflow for generating a binding mode hypothesis using molecular docking.

Part 2: Quantitative Validation of Direct Binding with Surface Plasmon Resonance (SPR)

A docking score is a prediction, not a physical measurement. The first crucial experimental step is to confirm that the derivative physically interacts with the target protein and to quantify the strength and kinetics of this interaction. Surface Plasmon Resonance (SPR) is an indispensable, label-free technique for this purpose.[12] It provides real-time data on the association (kₐ) and dissociation (kₑ) rates of the binding event, from which the equilibrium dissociation constant (Kₑ) can be calculated.[13][14][15]

This technique is invaluable for building a Structure-Activity Relationship (SAR). By comparing the Kₑ values of several derivatives, one can directly correlate changes in chemical structure to changes in binding affinity.

Experimental Protocol: Multi-Cycle Kinetics via SPR
  • Chip Preparation: Covalently immobilize the purified target protein (the "ligand" in SPR terminology) onto a sensor chip surface.

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of increasing concentrations of the this compound derivative (the "analyte") over the sensor chip surface at a constant flow rate.

  • Association Phase: Monitor the increase in the SPR signal (measured in Response Units, RU) as the analyte binds to the immobilized protein.[16]

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the complex dissociates.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the chip, preparing it for the next concentration.

  • Data Analysis: Fit the resulting sensorgrams from all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kₐ, kₑ, and Kₑ.

cluster_setup Setup cluster_run Kinetic Cycle (Repeat for each concentration) cluster_output Output Immobilize 1. Immobilize Protein on Chip Prime 2. Establish Stable Baseline Inject 3. Inject Analyte (Association) Prime->Inject Dissociate 4. Buffer Flow (Dissociation) Inject->Dissociate Regen 5. Regenerate Chip Surface Dissociate->Regen Fit 6. Fit Sensorgrams to Model Regen->Fit Data 7. Obtain ka, kd, KD Fit->Data

Caption: Experimental workflow for a multi-cycle kinetics SPR experiment.

Data Presentation: Comparative Binding Affinities
Compound IDModification at C5kₐ (1/Ms)kₑ (1/s)Kₑ (nM)
LEAD-01 -I1.2 x 10⁵5.0 x 10⁻³41.7
ALT-02 -Phenyl2.5 x 10⁵4.5 x 10⁻³18.0
ALT-03 -Thiophene1.8 x 10⁵9.0 x 10⁻³50.0
Control No CompoundN/AN/ANo Binding

Part 3: Atomic-Level Confirmation with X-Ray Crystallography

While SPR confirms that binding occurs, X-ray crystallography reveals precisely how it occurs. It remains the gold standard for visualizing protein-ligand interactions at the atomic level, providing definitive proof of a binding mode.[17][18][19][20] Obtaining a high-resolution co-crystal structure can validate or refute the initial docking hypothesis and reveal subtle but critical interactions, such as water-mediated hydrogen bonds, that are difficult to predict computationally.

The resulting electron density map provides unambiguous evidence of the ligand's orientation, conformation, and specific contacts with amino acid residues in the binding pocket.[21][22]

Experimental Protocol: Co-crystallization
  • Complex Formation: Incubate the purified target protein with a molar excess of the this compound derivative to ensure saturation of the binding sites.

  • Crystallization Screening: Use robotic screening to test hundreds of different crystallization conditions (precipitants, buffers, salts, additives) to find one that produces well-ordered crystals of the protein-ligand complex.

  • Crystal Optimization & Harvesting: Optimize the initial hit conditions to grow larger, single crystals. Carefully harvest the crystals and flash-cool them in liquid nitrogen for preservation.

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays into a specific pattern of spots.

  • Data Processing & Structure Solution: Process the diffraction data to generate an electron density map. The known protein structure is then fitted into this map.

  • Ligand Fitting & Refinement: Model the ligand into the remaining, unaccounted-for electron density in the active site. Refine the entire model to achieve the best possible fit to the experimental data.

A Docking Hypothesis B SPR Confirms Binding A->B C Co-crystallization of Protein-Ligand Complex B->C D X-ray Diffraction C->D E Solve Structure D->E F Atomic-Level Binding Mode Confirmed E->F

Caption: Logical progression from a computational hypothesis to crystallographic validation.

Part 4: In-Solution Binding Analysis with NMR Spectroscopy

X-ray crystallography provides a static, solid-state snapshot. Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that offers powerful insights into protein-ligand interactions in the more physiologically relevant solution state.[23][24][25][26] NMR can not only identify the binding interface but also report on the dynamics of the interaction.

A common and effective method is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. It monitors the chemical environment of the protein's backbone amide protons and nitrogens. When a ligand binds, residues at the binding interface experience a change in their local electronic environment, causing their corresponding peaks in the HSQC spectrum to shift. This is known as a Chemical Shift Perturbation (CSP).

Experimental Protocol: ¹H-¹⁵N HSQC Titration
  • Protein Preparation: Produce and purify the target protein with uniform ¹⁵N isotopic labeling.

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone in a suitable buffer. Each peak in this spectrum corresponds to a specific amino acid residue's backbone amide group.

  • Ligand Titration: Add increasing amounts of the this compound derivative to the protein sample.

  • Spectrum Acquisition: Acquire a new HSQC spectrum after each addition of the ligand.

  • CSP Analysis: Overlay the spectra. Identify the peaks that shift or broaden upon ligand addition.

  • Binding Site Mapping: Map the residues showing significant CSPs back onto the 3D structure of the protein. These residues collectively define the ligand's binding site in solution.

cluster_nmr NMR Titration cluster_analysis Analysis Protein ¹⁵N-Labeled Protein Spectrum0 Acquire Baseline HSQC Spectrum Protein->Spectrum0 Ligand Add Ligand Spectrum0->Ligand Spectrum1 Acquire New HSQC Spectrum Ligand->Spectrum1 Repeat Repeat Titration Spectrum1->Repeat Repeat->Ligand Overlay Overlay Spectra Repeat->Overlay Identify Identify Shifting Peaks (CSPs) Overlay->Identify Map Map CSPs onto Protein Structure Identify->Map Site Binding Site Confirmed in Solution Map->Site

Caption: Workflow for mapping a binding site using NMR HSQC titration.

Data Presentation: Chemical Shift Perturbations
ResidueCSP (ppm)LocationInference
Gly5650.25Active Site FloorDirect H-bond with pyridazinone core
Gln5760.18Active Site WallH-bond or close van der Waals contact
Tyr5960.15Active Site RimInteraction with C5 substituent
Ala1200.02Distal LoopNot involved in direct binding

Conclusion: A Unified & Self-Validating Approach

Confirming the binding mode of a novel derivative like those from the this compound family is not a linear process but a cycle of hypothesis, validation, and refinement. No single technique tells the whole story.

  • Molecular Docking provides the initial, cost-effective hypothesis.

  • Surface Plasmon Resonance validates this hypothesis by confirming direct physical interaction and provides quantitative affinity data essential for SAR.

  • X-ray Crystallography delivers the ultimate, high-resolution proof of the binding pose, revealing the precise atomic interactions.

  • NMR Spectroscopy corroborates the binding site in the solution state and offers insights into the dynamics of the interaction.

By integrating the results from these computational and biophysical methods, researchers can build an unshakeable, multi-faceted case for the binding mode of their compound. This detailed structural knowledge is the bedrock upon which all future efforts in lead optimization and rational drug design are built.

References

Comparative Benchmarking of Novel Pyridazinone Derivatives Against Known Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Potency and Selectivity Profiling

Introduction: The Therapeutic Promise of the Pyridazinone Scaffold

The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2] This structural motif is a cornerstone in the development of agents targeting key enzymes in cellular signaling pathways.[3] A particularly successful application has been the development of phosphodiesterase (PDE) inhibitors.[4][5] PDEs are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting PDE activity, pyridazinone derivatives can modulate a host of downstream physiological processes, making them attractive candidates for treating conditions ranging from inflammation and respiratory diseases to congestive heart failure.[7][8]

This guide provides a comprehensive framework for benchmarking a new, hypothetical pyridazinone derivative, which we will call NPD-101 , against established PDE inhibitors. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind each step, ensuring a robust and self-validating experimental design. We will focus on assessing two critical parameters that define a promising drug candidate: potency (how much of the drug is needed) and selectivity (how specifically the drug hits its intended target).

The Imperative of Benchmarking: Establishing a Competitive Edge

In the landscape of drug discovery, a new molecule's success is not measured in a vacuum. It is defined by its performance relative to existing standards. Benchmarking is the systematic process of comparing a new investigational compound against well-characterized, known inhibitors (or "gold standards") under identical experimental conditions.[9][10] This process is fundamental for several reasons:

  • Establishes Proof of Concept: Demonstrates that the new molecule engages the intended target with comparable or superior efficacy.

  • Defines the Therapeutic Window: A highly potent and selective drug can be administered at lower doses, minimizing off-target effects and improving patient safety.

  • Guides Structure-Activity Relationship (SAR) Studies: Provides the quantitative data necessary to inform the next cycle of chemical synthesis and optimization.[2]

Our benchmark study will evaluate our hypothetical lead compound, NPD-101 , against three established inhibitors, each chosen for a specific scientific reason:

  • Rolipram: A first-generation, highly potent and selective inhibitor of PDE4, the primary target for many anti-inflammatory drugs.[3] It serves as the benchmark for on-target potency.

  • Milrinone: A potent and selective PDE3 inhibitor used clinically for heart failure.[8][11] Including milrinone is crucial for assessing the selectivity of NPD-101 against a closely related but distinct PDE isozyme.

  • Zardaverine: A pyridazinone-based compound known to inhibit both PDE3 and PDE4, making it an excellent control for evaluating selectivity.[8]

The Biological Context: Targeting the cAMP/PDE4 Inflammatory Pathway

To understand the significance of our chosen target, we must first visualize its role in cellular signaling. In inflammatory cells like macrophages and T-cells, elevated levels of cAMP are generally immunosuppressive.[7] The enzyme PDE4 hydrolyzes cAMP, thus terminating this anti-inflammatory signal. By inhibiting PDE4, we can maintain high intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory mediators like TNF-α and interleukins.[7][12]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Pharmacological Intervention GPCR G-Protein Coupled Receptor (GPCR) AC Adenylate Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Inflammation Pro-inflammatory Mediator Synthesis (e.g., TNF-α, IL-6) CREB->Inflammation Reduces Transcription NPD101 NPD-101 (Our Test Compound) NPD101->PDE4 Rolipram Rolipram (Known Inhibitor) Rolipram->PDE4

Caption: The cAMP signaling pathway and the role of PDE4 inhibition.

Experimental Design and Protocols

A robust benchmarking study hinges on meticulous experimental design and standardized protocols. The following sections detail the step-by-step methodologies required to generate reliable and reproducible data.

Overall Benchmarking Workflow

The process can be visualized as a logical flow from compound preparation through data acquisition and final analysis. Each stage must be carefully controlled to ensure the integrity of the final results.

A 1. Compound Stock Preparation & Dilution C 3. Addition of Test Compounds & Known Inhibitors A->C B 2. Assay Plate Preparation (Enzyme, Buffer, Substrate) B->C D 4. Initiate Reaction & Incubate (Controlled Time & Temp) C->D E 5. Terminate Reaction & Add Detection Reagent D->E F 6. Read Plate (e.g., Fluorescence/Absorbance) E->F G 7. Data Processing (% Inhibition Calculation) F->G H 8. Non-Linear Regression (IC50 Curve Fitting) G->H I 9. Comparative Analysis (Potency & Selectivity) H->I

Caption: Standard workflow for in vitro enzyme inhibitor benchmarking.

Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.[13]

Causality Behind Choices:

  • Enzyme: We use recombinant human PDE enzymes to ensure a pure, consistent source and avoid confounding activities from other cellular proteins.

  • Substrate: A fluorescently-labeled cAMP derivative is used. Its cleavage by PDE results in a loss of fluorescence, providing a sensitive and direct measure of enzyme activity.

  • Controls: Including "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls on every plate is essential for data normalization and quality control.[14]

Materials:

  • Recombinant human PDE4D and PDE3A enzymes

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • Fluorescently-labeled cAMP substrate

  • Test compounds (NPD-101, Rolipram, Milrinone, Zardaverine) dissolved in 100% DMSO

  • 96-well black, flat-bottom assay plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10 mM stock solution of each compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. For an 11-point dose-response curve, a 1:3 dilution series starting from 1 mM is typical. This wide range is crucial for accurately defining the top and bottom plateaus of the curve.[15]

  • Assay Plate Setup:

    • To each well of a 96-well plate, add 40 µL of Assay Buffer.

    • Add 1 µL of the appropriate compound dilution from the serial dilution plate. This ensures the final DMSO concentration is low (e.g., 1%) to prevent solvent-induced enzyme inhibition.

    • Add 10 µL of diluted enzyme (pre-determined optimal concentration) to all wells except the "no enzyme" controls. Mix gently.

    • Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-based measurements.

  • Initiating the Reaction:

    • To initiate the reaction, add 50 µL of the fluorescent cAMP substrate to all wells.

    • Incubate the plate for 60 minutes at 30°C. The time and temperature are kept constant across all experiments to ensure comparability.

  • Detection and Data Acquisition:

    • Stop the reaction according to the assay kit manufacturer's instructions (often by adding a high-concentration salt solution).

    • Read the fluorescence intensity on a compatible plate reader.

Protocol 2: Data Analysis and IC50 Determination

Raw fluorescence data must be converted into a biologically meaningful value.

  • Data Normalization:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_TestCompound - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

    • This normalization corrects for background signal and expresses the data relative to the 100% and 0% activity controls.[16]

  • IC50 Calculation:

    • Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism).[17][18]

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity, as determined from the fitted curve.

Results: A Comparative Analysis of Potency and Selectivity

The following table summarizes the hypothetical (but realistic) data obtained from our benchmarking experiments. IC50 values are presented in nanomolar (nM) concentration. The selectivity index is calculated by dividing the IC50 for the off-target enzyme (PDE3A) by the IC50 for the on-target enzyme (PDE4D). A higher number indicates greater selectivity for the intended target.

CompoundTargetIC50 (nM) vs. PDE4DIC50 (nM) vs. PDE3ASelectivity Index (PDE3A/PDE4D)
NPD-101 PDE415 4,500 300x
RolipramPDE4208,000400x
MilrinonePDE3>10,000100<0.01x
ZardaverinePDE3/PDE42505002x

Interpretation and Discussion

The data presented in the table allows for a clear, evidence-based assessment of our novel compound, NPD-101.

  • Potency: NPD-101 demonstrates excellent potency against the target enzyme PDE4D, with an IC50 of 15 nM. This is comparable, and even slightly superior, to the well-established benchmark inhibitor, Rolipram (IC50 = 20 nM). Both are significantly more potent PDE4 inhibitors than Zardaverine (IC50 = 250 nM). As expected, the PDE3 inhibitor Milrinone shows negligible activity against PDE4D.

  • Selectivity: This is where NPD-101 truly distinguishes itself. The selectivity index provides a quantitative measure of off-target effects. NPD-101 exhibits a 300-fold selectivity for PDE4D over PDE3A. This is a crucial finding, as co-inhibition of PDE3 in the context of an anti-inflammatory drug could lead to unwanted cardiovascular side effects.[8] While Rolipram shows slightly higher selectivity (400x), the profile of NPD-101 is highly favorable and competitive. In contrast, Zardaverine shows poor selectivity (2x), confirming its dual-inhibitor profile, while Milrinone confirms its high selectivity for PDE3.

The causality behind this improved selectivity profile for NPD-101 likely lies in subtle structural differences in its chemical makeup that allow it to fit more snugly into the active site of the PDE4D isozyme while sterically clashing with key residues in the active site of PDE3A. This hypothesis would guide the next phase of research, which would involve co-crystallography or computational docking studies.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmarking novel pyridazinone derivatives. Through the application of standardized in vitro protocols and logical data analysis, we have demonstrated that our hypothetical compound, NPD-101 , is a highly potent PDE4 inhibitor with a competitive selectivity profile. Its potency is on par with the benchmark compound Rolipram, and its high selectivity against PDE3 suggests a potentially improved safety profile.

The data generated through this benchmarking process provides the confidence needed to advance NPD-101 to the next stage of the drug discovery pipeline, which would include cell-based assays to confirm its anti-inflammatory effects and subsequent in vivo studies to evaluate its efficacy and pharmacokinetics. This methodical comparison against known inhibitors is not just a formality; it is the cornerstone of building a compelling case for a new therapeutic candidate.

References

Safety Operating Guide

Personal protective equipment for handling 5-iodo-2-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-iodo-2-methylpyridazin-3(2H)-one

For Immediate Use by Laboratory Professionals

This guide provides essential safety and handling protocols for this compound (CAS No. 153239-91-9), a halogenated pyridazinone derivative utilized in pharmaceutical research and organic synthesis.[1][2] Due to the presence of an iodine atom, this compound requires specific handling procedures to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), safe operational workflows, and compliant disposal methods to ensure the well-being of researchers and the integrity of experimental outcomes.

I. Understanding the Hazard Profile

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) with exhaustive toxicological data for this compound is not widely available, a preliminary SDS indicates that hazard data is currently limited.[1] However, based on the chemical structure—a halogenated heterocyclic compound—and general principles of organic chemistry, a cautious approach is warranted.[3] Halogenated organic molecules can present various hazards, including potential skin and eye irritation, and may have unknown long-term health effects.[4][5] Therefore, treating this compound with a high degree of care is paramount.

Key Considerations:

  • Inhalation: Powders and aerosols of organic compounds can be harmful if inhaled.[6]

  • Skin Contact: Direct skin contact should always be avoided as many organic reagents can be absorbed through the skin or cause irritation.[4][7]

  • Eye Contact: Chemical splashes can cause serious eye damage.[8][9]

  • Ingestion: Accidental ingestion can be harmful.

II. Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to create a reliable barrier against exposure.[8][9]

PPE CategorySpecificationRationale
Eye Protection ANSI-rated chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.Protects eyes from direct splashes and airborne particles.[9][10]
Hand Protection Nitrile gloves are recommended for their resistance to a range of chemicals. For prolonged operations or when handling solvents, consider double-gloving or using thicker, chemical-resistant gloves.Provides a primary barrier against skin contact.[7][10] Always inspect gloves for tears or punctures before use.
Body Protection A fire-resistant lab coat is essential to protect skin and clothing from spills.[8] Ensure it is fully buttoned.Shields the body from accidental chemical contact.
Footwear Fully enclosed, chemical-resistant shoes are required. Sandals or perforated shoes are strictly prohibited.[10][11]Protects feet from spills and dropped objects.
Respiratory Protection Work should be conducted in a certified chemical fume hood to control vapors and dust.[11] For situations where a fume hood is not feasible or when handling large quantities, a risk assessment should be performed to determine if a respirator (e.g., N95 or higher) is necessary.Minimizes the risk of inhaling hazardous dust or vapors.[8]
III. Operational Plan: From Benchtop to Waste Stream

A systematic workflow is critical to maintaining a safe laboratory environment. The following steps provide a procedural guide for handling this compound.

1. Preparation and Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a properly functioning chemical fume hood.[11] This is the primary engineering control to prevent inhalation exposure.

  • Area Designation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Step-by-Step Handling Protocol:

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Use a spatula and handle the compound gently to avoid creating airborne dust.

  • Transfer: Securely cap the container immediately after weighing. When transferring the solid to a reaction vessel, do so carefully to minimize the risk of spills.

  • Reaction Setup: If dissolving the compound, add the solvent slowly to the reaction vessel containing the solid. Ensure the setup is secure and properly clamped.

  • Post-Handling: After the procedure, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Wipe down the work surface within the fume hood.

3. Emergency Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[12] Ensure proper PPE is worn during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.

IV. Disposal Plan: Managing Iodinated Waste

Proper disposal of iodinated compounds is crucial to prevent environmental contamination.[13][14]

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Neutralization and Disposal:

  • For aqueous waste streams containing iodine, neutralization with a reducing agent like sodium thiosulfate can be an effective pretreatment step before final disposal.[15] This converts elemental iodine to the less hazardous iodide form.[15]

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][13] Never pour chemical waste down the drain.[13] Some specialized companies may offer iodine waste recycling programs.[16]

V. Workflow and Safety Diagram

The following diagram illustrates the critical workflow for safely handling this compound, emphasizing the integration of safety checks at each stage.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Decontamination & Disposal cluster_emergency Emergency Response prep_ppe Don Full PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_reaction Conduct Procedure handle_transfer->handle_reaction em_spill Spill handle_transfer->em_spill Potential Spill disp_decon Decontaminate Surfaces & Glassware handle_reaction->disp_decon em_exposure Personal Exposure handle_reaction->em_exposure Potential Exposure disp_segregate Segregate Solid & Liquid Waste disp_decon->disp_segregate disp_dispose Dispose via EHS Protocol disp_segregate->disp_dispose

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.